Rhodamine WT
Beschreibung
Eigenschaften
IUPAC Name |
disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5.ClH.2Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;;;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);1H;;/q;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDMKVYRRMFRR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N2O5.Cl. 2Na, C29H29ClN2Na2O5 | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912345 | |
| Record name | Rhodamine WT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
DARK POWDER. | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 18-22%, Solubility in water: good | |
| Record name | Rhodamine WT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Dark powder | |
CAS No. |
37299-86-8 | |
| Record name | Rhodamine WT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037299868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodamine WT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, chloride, sodium salt (1:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODAMINE WT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2171G33ODY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rhodamine WT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Rhodamine WT
Rhodamine WT, a xanthene-based fluorescent dye, is a widely utilized tracer in hydrological and environmental studies due to its high fluorescence, water solubility, and relatively low sorption to sediments.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols for their determination, and visualizations of its functional mechanism and application workflow, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is recognized for its brilliant red fluorescence and is commercially available as a 20% solution in water.[4] Its chemical structure is designed to be more water-soluble and less prone to adsorption compared to its predecessor, Rhodamine B.[3]
General and Spectroscopic Properties
The following table summarizes the key identification and spectral characteristics of this compound.
| Property | Value | Reference |
| Chemical Name | disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride | [PubChem CID: 37718] |
| CAS Number | 37299-86-8 | [Fisher Scientific SDS] |
| Molecular Formula | C₂₉H₂₉ClN₂Na₂O₅ | [PubChem CID: 37718] |
| Molecular Weight | 567.0 g/mol | [PubChem CID: 37718] |
| Appearance | Dark red liquid | [Fisher Scientific SDS] |
| Excitation Maximum (λex) | ~558 nm | [1] |
| Emission Maximum (λem) | ~583 nm | [1] |
Physicochemical Data
The physicochemical properties of this compound are crucial for its application in various environmental and laboratory settings.
| Property | Value | Reference |
| Solubility | Miscible with water | [Fisher Scientific SDS] |
| Specific Gravity | 1.16 | [Fisher Scientific SDS] |
| Stability | Stable under normal conditions. pH stability range is approximately 2.5 to 9.5. | [Fisher Scientific SDS] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of this compound. The following protocols are based on standard laboratory practices for fluorescent dyes.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.
Objective: To determine the relative fluorescence quantum yield of this compound in a specific solvent.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield
-
Standard fluorophore solution with a known quantum yield (e.g., Rhodamine 101 or Fluorescein in the same solvent)[5]
-
High-purity solvent (e.g., ethanol (B145695) or water)
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of both the this compound sample and the standard.
-
Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[5]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
The quantum yield of the this compound sample (Φₓ) can be calculated using the following equation:[6] Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (nₓ² / nₛₜ²) Where:
-
Φₛₜ is the quantum yield of the standard.
-
Slopeₓ and Slopeₛₜ are the slopes of the plots for the sample and standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).[6]
-
-
Protocol 2: Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Objective: To determine the molar extinction coefficient of this compound at its absorption maximum.
Materials:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
High-purity this compound
-
High-purity solvent
Methodology:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Preparation of Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λₘₐₓ) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
-
Data Analysis:
-
According to the Beer-Lambert law (A = εcl), absorbance (A) is directly proportional to the concentration (c) and the path length of the cuvette (l).
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) since the path length is typically 1 cm.[7]
-
Visualizations
While this compound is not known to be involved in specific biological signaling pathways, its utility is rooted in the fundamental process of fluorescence and its application in tracer studies follows a logical workflow.
Principle of Fluorescence
The fluorescence of this compound is the basis for its use as a tracer. The process involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength.[8]
Caption: Principle of fluorescence for this compound.
Experimental Workflow for a Hydrological Tracer Study
This compound is extensively used in time-of-travel studies to understand the flow and dispersion characteristics of water bodies.[9]
Caption: Experimental workflow for a time-of-travel tracer study.
Interaction with Biological Systems
This compound is primarily used as a tracer in environmental systems. While some rhodamine derivatives, like Rhodamine 123, are used to study mitochondrial membrane potential and the function of P-glycoprotein (MDR1) in drug transport, there is limited evidence to suggest that this compound is actively involved in specific intracellular signaling pathways.[10][11][12] Its use in a biological context is generally limited to its role as a fluorescent marker for tracking substance movement.[11]
Safety and Handling
This compound is considered to be of low toxicity at the concentrations typically used in tracer studies.[9] However, it is recommended to handle the concentrated solution with appropriate personal protective equipment, including gloves and eye protection.[13] The Safety Data Sheet (SDS) should be consulted for detailed safety information.[13][14][15]
Conclusion
This compound remains a valuable tool for researchers due to its robust chemical and fluorescent properties. A thorough understanding of these properties, coupled with standardized experimental protocols, ensures its effective and safe application in a variety of scientific investigations. While not a direct participant in biological signaling, its role as a tracer provides critical data for environmental and potentially some in vitro drug transport studies.
References
- 1. What Is Rhodamine? Get the Rho Down [ysi.com]
- 2. This compound | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 4. fondriest.com [fondriest.com]
- 5. benchchem.com [benchchem.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Extinction Coefficient Measurement Method | MtoZ Biolabs [mtoz-biolabs.com]
- 8. ysi.com [ysi.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. Characterization of rhodamine-123 as a tracer dye for use in in vitro drug transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 12. Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 14. fishersci.com [fishersci.com]
- 15. chemsupply.com.au [chemsupply.com.au]
Rhodamine WT Dye: A Technical Guide to Solubility for Researchers
For immediate release
This technical guide provides an in-depth analysis of the solubility characteristics of Rhodamine WT, a fluorescent xanthene dye extensively used as a water tracer. Tailored for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and visualizes key processes and relationships to facilitate a comprehensive understanding of the dye's behavior in various solvent systems.
Executive Summary
This compound is a highly fluorescent dye specifically designed for hydrological studies due to its exceptional water solubility and stability. Its utility in scientific research, particularly in environmental tracing and as a reference in biological assays, necessitates a clear understanding of its solubility profile. This guide confirms the dye's high solubility in aqueous media and addresses the current landscape of data for its solubility in common organic solvents. While quantitative data in non-aqueous systems is not extensively documented in publicly available literature, this paper provides qualitative insights and data for structurally similar rhodamine dyes to inform formulation and experimental design. Furthermore, a detailed methodology for determining solubility is presented to empower researchers to ascertain precise values for their specific applications.
Quantitative Solubility of this compound
This compound is renowned for its excellent solubility in water, a property crucial for its primary application as a water tracer. Commercial preparations are often supplied as a 20% (w/w) aqueous solution.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Notes |
| Water | H₂O | 180 - 220 | Ambient | Often described as "miscible in all proportions"[1]. The value represents the typical concentration of commercial solutions (18-22% w/v)[2]. |
| Alcohols & Glycols | Various | Slightly Soluble | Not Specified | A Safety Data Sheet indicates slight solubility, but no quantitative values are provided. |
| Other Organic Solvents | Various | Data Not Available | Not Specified | Extensive literature searches did not yield specific quantitative solubility data for this compound in other common organic solvents. |
Note on Organic Solvents: The lack of specific quantitative solubility data for this compound in organic solvents is a significant gap in the current literature. Due to its chemical structure, featuring two carboxylate groups, this compound is substantially more polar than other rhodamine variants, leading to its high water solubility and consequently lower solubility in non-polar organic solvents.
Comparative Solubility Data: Rhodamine B
For context and as a potential estimation tool for researchers, the solubility of Rhodamine B, a closely related but more hydrophobic dye, is provided below. It is crucial to note that these values are not for this compound and should be used with caution as a proxy.
Table 2: Reference Solubility Data for Rhodamine B
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |
| Water | H₂O | 8 - 15 | 20 |
| Ethanol | C₂H₅OH | ~15 | Not Specified |
| Methanol | CH₃OH | Soluble | Not Specified |
| Acetone | C₃H₆O | Slightly Soluble | Not Specified |
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a detailed methodology for determining the solubility of this compound in a given solvent. This procedure is based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved dye using spectrofluorometry, which is highly sensitive for this compound.
Materials and Equipment
-
This compound dye (powder or concentrated solution)
-
Solvent of interest
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Spectrofluorometer
-
Cuvettes
Procedure
Step 1: Preparation of Saturated Solution
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The amount of dye should be sufficient to ensure that undissolved solids remain after equilibration.
-
Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye. The system has reached equilibrium when the concentration of the supernatant no longer changes over time.
Step 2: Sample Collection and Preparation
-
After equilibration, cease agitation and allow the undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any suspended microparticles. This step is critical to prevent artificially high concentration readings.
-
Perform a precise serial dilution of the clear, filtered saturated solution with the same solvent to bring the concentration within the linear dynamic range of the spectrofluorometer.
Step 3: Preparation of Calibration Standards
-
Prepare a stock solution of this compound in the solvent of interest with a precisely known concentration.
-
Perform a series of serial dilutions from the stock solution to create a set of at least five calibration standards of known concentrations. The concentration range should bracket the expected concentration of the diluted sample from Step 2.
Step 4: Spectrofluorometric Analysis
-
Set the spectrofluorometer to the optimal excitation and emission wavelengths for this compound (typically around 558 nm for excitation and 583 nm for emission in water; these may shift slightly depending on the solvent).
-
Measure the fluorescence intensity of the blank (pure solvent), the calibration standards, and the diluted sample.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
Step 5: Calculation of Solubility
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
Factors Influencing Solubility
The solubility of this compound is governed by several interconnected physicochemical factors. The diagram below illustrates these key relationships.
Caption: Logical relationships of factors affecting this compound solubility.
Conclusion
This compound stands out as a premier fluorescent tracer due to its exceptional solubility in water. This technical guide consolidates the available quantitative data, confirming a solubility of 180-220 g/L in aqueous solutions. While specific data for organic solvents remains elusive in the literature, qualitative information suggests limited solubility in alcohols and glycols. For researchers requiring precise values in non-aqueous systems, the detailed experimental protocol provided herein offers a robust framework for in-house determination. The visualizations of the experimental workflow and influencing factors serve as practical tools for planning and executing solubility studies. Future research should aim to fill the existing data gap concerning the solubility of this compound in a broader range of organic solvents to further enhance its applicability in diverse scientific and industrial fields.
References
An In-Depth Technical Guide to the Excitation and Emission Spectra of Rhodamine WT
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Rhodamine WT, a fluorescent dye widely utilized as a tracer in hydrological and environmental studies. Its high fluorescence quantum yield and good water solubility make it an excellent candidate for tracking water flow and transport. This document details its excitation and emission characteristics, provides experimental protocols for their measurement, and illustrates key concepts through diagrams.
Core Spectroscopic Properties of this compound
This compound is a xanthene dye known for its brilliant red fluorescence. Its photophysical properties are crucial for its application and are summarized below. The exact excitation and emission maxima can vary slightly depending on environmental factors such as solvent polarity, pH, and temperature.
Quantitative Data Summary
The following table summarizes the key quantitative photophysical parameters of this compound.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | 556 - 558 nm | [1][2] |
| Emission Maximum (λem) | 577 - 583 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 87,000 M⁻¹cm⁻¹ | [1] |
| Molecular Weight | 567 g/mol | [1] |
| Solubility in Water | 18-22% w/v | [1] |
Principles of Fluorescence
The phenomenon of fluorescence is governed by the absorption of light at a specific wavelength, which excites the molecule to a higher electronic state, followed by the emission of light at a longer wavelength as the molecule returns to its ground state. This process is visually represented by a Jablonski diagram.
Experimental Protocol: Measuring Excitation and Emission Spectra
This section provides a detailed methodology for determining the excitation and emission spectra of this compound using a spectrofluorometer.
Materials and Equipment
-
This compound stock solution (e.g., 20% aqueous solution)
-
Distilled or deionized water
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
pH meter and buffers (if investigating pH effects)
-
Temperature-controlled cuvette holder (optional)
Procedure
-
Preparation of Standard Solutions:
-
Prepare a series of dilutions of the this compound stock solution in distilled water. A typical starting point is to create a 1 ppm (1 mg/L) working solution, from which further dilutions can be made to achieve concentrations in the parts-per-billion (ppb) range.
-
Ensure the final concentration is within the linear range of the spectrofluorometer, typically below an absorbance of 0.05 at the excitation maximum to avoid inner filter effects.
-
-
Instrument Setup and Calibration:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Perform any necessary calibration procedures as per the instrument's manual. This may include a blank measurement using the solvent (distilled water) to subtract background fluorescence.
-
-
Measurement of the Emission Spectrum:
-
Set the excitation wavelength to the known absorption maximum of this compound (approximately 558 nm).[1]
-
Set the emission monochromator to scan across a wavelength range that encompasses the expected emission, for example, from 560 nm to 700 nm.
-
Place the cuvette with the this compound solution in the sample holder.
-
Initiate the scan. The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Measurement of the Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum (approximately 583 nm).[1]
-
Set the excitation monochromator to scan across a wavelength range that includes the expected absorption, for example, from 400 nm to 570 nm.
-
Place the cuvette with the this compound solution in the sample holder.
-
Initiate the scan. The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
Experimental Workflow
The general workflow for performing fluorescence spectroscopy is outlined in the diagram below.
Factors Influencing this compound Fluorescence
The fluorescence intensity of this compound can be affected by several environmental factors. Understanding these influences is critical for accurate and reproducible measurements.
-
pH: While less sensitive than fluorescein, the fluorescence of rhodamine dyes can be influenced by pH. It is advisable to perform measurements in a buffered solution if pH is a variable in the experimental system.
-
Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay processes.
-
Solvent Polarity: The polarity of the solvent can influence the spectral position and quantum yield of fluorescence.
-
Presence of Quenchers: Certain substances, such as chlorine, can chemically degrade this compound and quench its fluorescence.[3] It is important to use high-purity water and avoid contamination.
-
Photodegradation: Prolonged exposure to high-intensity light can lead to the photochemical degradation of the dye, resulting in a loss of fluorescence.
The logical relationship between these factors and the resulting fluorescence is depicted below.
Conclusion
This technical guide has provided a detailed overview of the excitation and emission spectra of this compound, along with practical guidance for their measurement. By understanding the fundamental spectroscopic properties and the factors that can influence them, researchers can effectively utilize this versatile fluorescent tracer in their studies. The provided protocols and diagrams serve as a valuable resource for both novice and experienced scientists working with fluorescence spectroscopy.
References
An In-depth Technical Guide to the Photostability of Rhodamine WT under UV Light
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability of Rhodamine WT, a fluorescent xanthene dye widely used as a water tracer.[1] While known for its relative stability, understanding its behavior under ultraviolet (UV) irradiation is critical for applications requiring high quantitative accuracy and for studies conducted over extended durations. This document details the mechanisms of photodegradation, presents quantitative data on photolysis rates, and outlines experimental protocols for assessing its stability.
Introduction to this compound
This compound ("Water Tracer") is a highly water-soluble fluorescent dye valued for its stability and detectability at low concentrations.[1] Its strong fluorescence and resistance to absorption by suspended matter make it a preferred choice for hydrological studies, including mapping underground watercourses and measuring flow rates.[2][3] Compared to other fluorescent tracers like fluorescein (B123965), this compound exhibits significantly greater stability, particularly against photodegradation.[4][5]
The fundamental properties of this compound are summarized in Table 1. While its maximum absorption and emission occur in the visible spectrum, it also absorbs light in the UV range, which can initiate photochemical reactions leading to its degradation.[6][]
| Property | Value | Reference |
| Excitation Maximum | ~558 nm | [1][2] |
| Emission Maximum | ~583 nm | [1][2] |
| Molecular Weight | 567 g/mol | [1] |
| Extinction Coefficient | 87,000 M⁻¹cm⁻¹ | [1] |
| Chemical Name | N,N,N',N'-Tetraethyl-9-(2-sulfonatophenyl)-3,6-diaminoxanthene | [2] (CAS: 37299-86-8) |
| Appearance | Dark purple liquid (20% solution) | [2] |
Table 1: Key Physicochemical Properties of this compound. This table summarizes the essential spectral and physical characteristics of the this compound dye.
Mechanisms of Photodegradation under UV Light
Photobleaching, the irreversible destruction of a fluorophore by light, is a key concern when using fluorescent dyes.[8] For rhodamines, this process can occur through several pathways, particularly under high-intensity or UV irradiation. The general mechanism involves the absorption of a photon, which elevates the molecule to an excited singlet state (S₁). From this state, the molecule can either relax by emitting a photon (fluorescence) or undergo other processes that may lead to its degradation.
Key photodegradation pathways include:
-
Intersystem Crossing and Triplet State Reactions: The excited molecule can transition from the singlet state (S₁) to a longer-lived excited triplet state (T₁). This triplet-state molecule is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which then chemically attack and destroy the dye molecule.
-
Two-Step Photolysis: Under high irradiance, a molecule in an excited state (S₁ or T₁) can absorb a second photon, promoting it to a higher excited state (Sₙ or Tₙ).[9] These higher energy states are often more chemically reactive and can lead to molecular fragmentation or other irreversible chemical changes, representing an additional channel for photobleaching.[9]
The following diagram illustrates the potential photochemical fates of this compound upon UV excitation.
Figure 1: Simplified Photochemical Pathways for this compound. This diagram illustrates the processes following UV photon absorption, including fluorescence and potential photodegradation routes.
Quantitative Analysis of Photostability
The most direct way to quantify photostability is by measuring the rate of degradation under specific light conditions. Studies under natural sunlight, which includes a significant UV component, provide valuable real-world data. The photolysis of this compound has been observed to follow first-order kinetics, where the rate of degradation is proportional to the concentration of the dye.[10]
| Season (at 30° N Latitude) | Photolysis Rate Coefficient (k) | Reference |
| Summer | 4.77 × 10⁻² day⁻¹ | [10][11] |
| Winter | 3.16 × 10⁻² day⁻¹ | [10][11] |
Table 2: First-Order Photolysis Rate Coefficients for this compound. Data from studies exposing this compound to natural sunlight, demonstrating the seasonal variation in degradation rate due to differences in solar irradiance.[10][11]
These rates confirm that while this compound does degrade, it is stable enough for multi-day or multi-week tracer studies.[1] The rate is significantly influenced by the intensity of solar radiation.
Experimental Protocols for Photostability Assessment
Evaluating the photostability of this compound requires controlled experimental conditions. Below are two detailed protocols: one based on natural sunlight exposure and a second for a controlled laboratory environment.
This method, adapted from the work of Tai and Rathbun (1988), measures photodegradation under real-world conditions.[10]
Objective: To determine the first-order photolysis rate constant of this compound under ambient sunlight.
Methodology:
-
Solution Preparation: Prepare a dilute aqueous solution of this compound (e.g., 10-50 µg/L) using deionized water. The concentration should be within the linear range of the fluorometer.
-
Sample Exposure:
-
Fill several sealed, UV-transparent containers (e.g., quartz tubes) with the dye solution.
-
Place the containers outdoors in an area with unobstructed sun exposure.
-
Prepare control samples by wrapping identical containers in aluminum foil to block all light. Store these alongside the exposed samples.
-
-
Data Collection:
-
At predetermined time intervals (e.g., daily for several days or weeks), retrieve one exposed sample and one control sample.
-
Allow samples to return to a constant temperature in the dark.
-
Measure the fluorescence intensity of both the exposed and control samples using a calibrated fluorometer (Excitation: ~558 nm, Emission: ~583 nm). The control sample is used to account for any non-photolytic loss, such as sorption to the container walls.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the initial concentration (C/C₀).
-
Plot the natural logarithm of the normalized concentration (ln[C/C₀]) against time (in days).
-
The slope of the resulting linear regression line is the negative of the first-order photolysis rate constant (-k).
-
This protocol provides a standardized method for comparing the photostability of different fluorophores or evaluating the effect of various environmental factors in a laboratory setting.
Objective: To measure the photobleaching quantum yield or relative photostability of this compound under a controlled UV light source.
Methodology:
-
Sample Preparation: Prepare optically dilute solutions (absorbance < 0.05 at the excitation wavelength) of this compound in a buffer of choice.[12]
-
Instrumentation Setup: Use a fluorometer or a fluorescence microscope equipped with a stable UV light source (e.g., UV-LED or a filtered Xenon lamp) and a sensitive detector. Ensure the light intensity is constant throughout the experiment.
-
Initial Measurement: Measure the initial absorbance and fluorescence intensity (F₀) of the sample before significant photobleaching occurs.
-
Controlled Illumination: Continuously expose the sample within the instrument to the UV light source at a constant intensity.
-
Time-Course Measurement: Record the fluorescence intensity (Fₜ) at regular intervals over time.
-
Data Analysis:
-
Plot the fluorescence intensity (Fₜ) versus time.
-
The rate of fluorescence decay can be fitted to an exponential decay model to determine a photobleaching rate constant.
-
This rate can be compared against that of other dyes under identical conditions to determine relative photostability. For a more rigorous analysis, the photobleaching quantum yield (Φb) can be calculated, which is the number of molecules destroyed per photon absorbed.[12][13]
-
The following diagram illustrates the workflow for this laboratory-based protocol.
Figure 2: Experimental Workflow for Photostability Evaluation. This flowchart outlines the key steps for assessing the photostability of this compound in a controlled laboratory setting.
Conclusion
This compound is a robust fluorescent tracer with commendable photostability, making it suitable for a wide range of applications. However, it is not entirely immune to photodegradation, particularly under prolonged exposure to sunlight or artificial UV sources. The primary degradation mechanisms involve reactions from excited triplet states and potential two-step photolysis under high-intensity light. Quantitative studies show a measurable first-order decay in natural sunlight, with rates varying by season.[10][11] For researchers and professionals in drug development utilizing fluorescence-based assays, a thorough understanding of these characteristics is essential. By employing controlled experimental protocols, the photostability of this compound can be reliably quantified, ensuring the accuracy and reproducibility of experimental results.[12]
References
- 1. What Is Rhodamine? Get the Rho Down [ysi.com]
- 2. This compound- liquid concentrate- 20% / 1 KG [fluotechnik.org]
- 3. fondriest.com [fondriest.com]
- 4. pangea.stanford.edu [pangea.stanford.edu]
- 5. Item - this compound and fluorescein photodegradation after exposure to solar radiation. - Public Library of Science - Figshare [plos.figshare.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 8. Efficient photobleaching of rhodamine 6G by a single UV pulse [opg.optica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photolysis of rhodamine-WT dye [pubs.usgs.gov]
- 11. fluorescent dyes rhodamine: Topics by Science.gov [science.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
Navigating the Waters: A Technical Guide to the Safety and Toxicity of Rhodamine WT in Aquatic Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine WT, a fluorescent xanthene dye, is extensively utilized as a tracer in hydrological studies to understand water flow, dispersion, and transport processes in surface and groundwaters. Its high detectability at low concentrations makes it an invaluable tool for environmental monitoring and research.[1][2] However, its intentional introduction into aquatic ecosystems necessitates a thorough understanding of its potential toxicological effects on non-target organisms. This technical guide provides an in-depth analysis of the safety and toxicity profile of this compound in aquatic environments, consolidating quantitative data, detailing experimental methodologies, and visualizing key experimental workflows.
Ecotoxicological Profile of this compound
Recent comprehensive studies have demonstrated that this compound exhibits a significantly lower toxicity profile in aquatic organisms compared to its counterpart, Rhodamine B.[2][3][4] In a key study, no statistically significant effects of this compound were observed in algae, crustaceans, and fish embryos at concentrations up to 91 mg/L, 100 mg/L, and 200 mg/L, respectively.[2][3][4]
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to a range of aquatic organisms.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Test Type | Duration | Endpoint | Concentration (mg/L) | Reference |
| Raphidocelis subcapitata (Green algae) | Growth Inhibition | 72 hours | EC10 | > 91 | [2][3][4] |
| Daphnia magna (Crustacean) | Immobilization | 48 hours | EC10 | > 100 | [2][3][4] |
| Danio rerio (Zebrafish embryo) | Lethality | 96 hours | LC10 | > 200 | [2][3][4] |
| Oncorhynchus mykiss (Rainbow trout) | Lethality | 96 hours | LC50 | > 320 | |
| Daphnia magna (Water flea) | Lethality | 96 hours | LC50 | 170 | |
| Oyster Eggs | Development | 48 hours | NOEC | 10 | [5] |
| Oyster Larvae | Development | 48 hours | NOEC | 10 | [5] |
| Silver Salmon (smolt) | Lethality | 20.7 hours | NOEC | 375 | [5] |
| Donaldson Trout (smolt) | Lethality | 20.7 hours | NOEC | 375 | [5] |
Table 2: Environmental Quality Standards for this compound
| Parameter | Value | Reference |
| Annual-Average Quality Standard (AA-QS) | > 91 µg/L | [2][3][4] |
| Maximum Allowable Concentration (MAC-QS) | > 910 µg/L | [2][3][4] |
Bioaccumulation and Environmental Fate
Studies on the environmental fate of this compound suggest a low potential for bioaccumulation in aquatic organisms. Research has indicated that the uptake of this compound by submersed aquatic plants and algae is generally insignificant over short periods.[6] The dye has been shown to be resistant to biodegradation and photodegradation to some extent, with losses from these processes considered minimal in most natural aquatic systems in studies lasting a week or less.[6] However, this compound is known to be an adsorptive tracer, and its interaction with streambed gravels can be a significant mechanism for its attenuation in stream systems.[7] Specific Bioconcentration Factor (BCF) values for this compound in fish and other aquatic organisms are not widely available in the current literature.
Molecular Toxicology
The specific molecular mechanisms of this compound toxicity in aquatic organisms are not well-documented in publicly available literature. While some studies on other rhodamine dyes, such as Rhodamine 123 and Rhodamine B, have indicated potential effects on mitochondrial function, direct evidence for this compound-induced signaling pathway disruptions in aquatic species is lacking.[8][9][10][11] Some research has pointed to the genotoxic potential of this compound in bacterial and mammalian cell cultures, but these findings have not been replicated in in-vivo mammalian studies or in aquatic organisms.[3]
Due to the limited data on specific molecular targets and signaling pathways, a conceptual diagram of potential toxicological interactions is presented below.
Figure 1: Conceptual diagram of potential this compound interactions with aquatic organisms.
Experimental Protocols
The ecotoxicological data for this compound are primarily derived from standardized tests. The following sections detail the methodologies for the key experiments cited.
Algal Growth Inhibition Test (OECD 201)
This test determines the effect of a substance on the growth of a freshwater green algal species.
Methodology:
-
Test Organism: Raphidocelis subcapitata (or other suitable green algae).
-
Culture: Exponentially growing algal cultures are used.
-
Exposure: Algae are exposed to a range of concentrations of this compound in a nutrient-rich medium in batch cultures.
-
Duration: Typically 72 hours.
-
Test Conditions: Continuous illumination and a constant temperature (e.g., 21-24°C).
-
Endpoint: Inhibition of growth, measured as the change in algal biomass (cell count, fluorescence, or optical density) over time. The ECx values (e.g., EC10, EC50) are calculated, representing the concentration that causes an x% reduction in growth compared to the control.
Figure 2: Experimental workflow for the Algal Growth Inhibition Test (OECD 201).
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
Methodology:
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Exposure: Daphnids are exposed to a range of concentrations of this compound in a defined aqueous medium.
-
Duration: 48 hours.
-
Test Conditions: Static or semi-static renewal of the test solution, with controlled temperature (e.g., 20°C) and photoperiod.
-
Endpoint: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The number of immobilized daphnids is recorded at 24 and 48 hours. The ECx values are calculated.
Figure 3: Experimental workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).
Fish Embryo Acute Toxicity (FET) Test (OECD 236)
This test evaluates the acute toxicity of substances on the embryonic stages of fish.
Methodology:
-
Test Organism: Newly fertilized zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are individually placed in wells of a multi-well plate and exposed to a range of concentrations of this compound.
-
Duration: 96 hours post-fertilization.
-
Test Conditions: Static or semi-static renewal of the test solution at a controlled temperature (e.g., 26°C).
-
Endpoints: Four apical observations are recorded daily as indicators of lethality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat. The LCx values are calculated based on these observations.
Figure 4: Experimental workflow for the Fish Embryo Acute Toxicity (FET) Test (OECD 236).
Conclusion
Based on the currently available scientific literature, this compound presents a low acute toxicity risk to a range of aquatic organisms, including algae, invertebrates, and fish. The established environmental quality standards are significantly higher than the concentrations typically used in hydrological tracer studies. While data on the specific molecular mechanisms of toxicity are limited, the overall ecotoxicological profile suggests that when used appropriately and within recommended concentration guidelines, this compound is a safe and effective tool for aquatic research. Further investigation into its potential for sublethal effects and bioaccumulation under chronic exposure scenarios would provide a more complete understanding of its long-term environmental safety.
References
- 1. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. This compound | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tests of this compound dye for toxicity to oysters and fish [pubs.usgs.gov]
- 6. apms.org [apms.org]
- 7. This compound dye: Topics by Science.gov [science.gov]
- 8. Effects of in vivo and in vitro exposure to rhodamine dyes on mitochondrial function of mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodamine 123 as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the mitochondrial probe rhodamine 123 and related analogs on the function and viability of pulsating myocardial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Transport of Rhodamine WT
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodamine WT, a fluorescent xanthene dye, is extensively utilized as a tracer in hydrological studies due to its high detectability and relatively low toxicity. Understanding its environmental fate and transport is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the physicochemical properties, degradation pathways, and mobility of this compound in the environment. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of the compound's environmental behavior.
Physicochemical Properties
The environmental behavior of this compound is governed by its inherent physicochemical properties. A summary of these properties is presented in Table 1. Notably, this compound is highly soluble in water and possesses a negative log octanol-water partition coefficient (Log Kow), indicating its hydrophilic nature[1]. Commercial this compound is a mixture of two structural isomers, which exhibit different sorption characteristics and contribute to the complexity of its environmental transport[2][3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₉ClN₂Na₂O₅ | [1] |
| Molecular Weight | 567.0 g/mol | [1] |
| Water Solubility | 18-22% (w/v) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | -1.33 | [1] |
| pKa | 5.1 | [1] |
| Peak Absorption Wavelength (λmax) | 555-558 nm | |
| Peak Emission Wavelength | 580-583 nm |
Environmental Fate and Degradation
The persistence and transformation of this compound in the environment are primarily influenced by photodegradation, and to a lesser extent, biodegradation.
Photodegradation
Photodegradation is the principal mechanism for the breakdown of this compound in aquatic environments. The dye absorbs light in the visible spectrum, leading to its eventual degradation. The half-life of this compound due to photolysis is temperature-dependent and varies with season and latitude.
Table 2: Photodegradation Half-Life of this compound in Water
| Condition | Half-Life (days) | First-Order Degradation Rate (day⁻¹) | Reference |
| Natural sunlight, summer (30° N latitude) | 15.3 | 4.77 x 10⁻² | [5] |
| Natural sunlight, winter (30° N latitude) | 21.9 | 3.16 x 10⁻² | [5] |
The degradation of xanthene dyes like this compound is believed to proceed through a series of reactions including N-de-ethylation, cleavage of the chromophore structure, ring-opening, and eventual mineralization to carbon dioxide and water. While specific degradation products for this compound are not extensively documented, the pathway is expected to be similar to that of the closely related Rhodamine B.
Biodegradation
Information on the biodegradation of this compound is limited. Studies on the closely related Rhodamine B suggest that it is generally resistant to biodegradation, with some microbial strains showing a limited capacity for its transformation[6][7]. The process is often slow and may not be a significant removal mechanism in many environments. Biodegradation of xanthene dyes, when it occurs, likely involves enzymatic activities that lead to the cleavage of the dye's complex structure[8].
Environmental Transport
The movement of this compound through different environmental compartments is largely dictated by its high water solubility and low tendency to sorb to soil and sediment.
Adsorption and Partitioning
This compound's hydrophilic nature, as indicated by its negative Log Kow, suggests a low affinity for partitioning into organic matter in soil and sediment[1]. However, sorption can still occur, particularly to materials with charged surfaces. A critical factor influencing the transport of this compound is its isomeric composition. The commercial dye consists of two isomers, a meta and a para form, which have different sorption properties. The meta isomer tends to sorb more strongly to mineral surfaces than the para isomer[2][3]. This differential sorption can lead to chromatographic separation of the isomers as they are transported through porous media, complicating tracer studies[4].
Mobility in Soil and Water
Due to its high water solubility and generally low adsorption, this compound is considered to be highly mobile in both surface and groundwater systems. It is for this reason that it is widely used as a water tracer[5]. However, its mobility can be retarded in environments rich in certain minerals or organic matter due to the sorption of the meta isomer.
Experimental Protocols
This section outlines generalized experimental protocols for assessing the key environmental fate and transport processes of this compound, based on standard methodologies such as those from the Organisation for Economic Co-operation and Development (OECD).
Photodegradation in Water (Adapted from OECD Guidelines)
Objective: To determine the rate of photodegradation of this compound in aqueous solution under simulated sunlight.
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in purified water. From this, prepare test solutions of a known concentration in a suitable buffer (e.g., pH 7).
-
Experimental Setup: Place the test solutions in quartz tubes or other UV-transparent vessels. Prepare parallel sets of samples, one to be exposed to a light source and a dark control to be wrapped in aluminum foil.
-
Light Source: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. The light intensity should be measured and maintained constant throughout the experiment.
-
Incubation: Incubate the samples at a constant temperature.
-
Sampling: At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control samples.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or a spectrophotometer.
-
Data Analysis: Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples. Calculate the first-order degradation rate constant and the half-life of photodegradation.
Soil Adsorption/Desorption (Adapted from OECD Guideline 106)
Objective: To determine the adsorption and desorption characteristics of this compound on different soil types.
Methodology:
-
Soil Preparation: Use characterized soils with varying organic carbon content, pH, and texture. Air-dry and sieve the soils.
-
Test Solutions: Prepare a series of this compound solutions of different concentrations in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.
-
Adsorption Phase:
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of each this compound test solution to the tubes.
-
Include control samples without soil to account for any adsorption to the vessel walls.
-
Shake the tubes at a constant temperature until equilibrium is reached (determined in preliminary experiments).
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the concentration of this compound in the supernatant.
-
-
Desorption Phase:
-
Remove the supernatant from the adsorption phase.
-
Add a fresh 0.01 M CaCl₂ solution (without this compound) to the soil pellets.
-
Shake the tubes for the same equilibrium time as in the adsorption phase.
-
Centrifuge and analyze the this compound concentration in the supernatant.
-
-
Data Analysis: Calculate the amount of this compound adsorbed to the soil at each concentration. Plot the adsorption isotherm (e.g., Freundlich or Langmuir) to determine the adsorption coefficient (Kd). If the organic carbon content (foc) of the soils is known, the soil organic carbon-water (B12546825) partition coefficient (Koc) can be calculated (Koc = Kd / foc).
Soil Column Leaching (Adapted from OECD Guideline 312)
Objective: To assess the mobility and leaching potential of this compound through a soil column.
Methodology:
-
Column Preparation: Pack a glass or stainless steel column with the selected soil to a uniform bulk density. Pre-wet the soil column with a simulated rainwater solution (e.g., 0.01 M CaCl₂).
-
Application of this compound: Apply a known amount of this compound solution to the top of the soil column.
-
Leaching: Apply the simulated rainwater solution to the top of the column at a constant flow rate.
-
Leachate Collection: Collect the leachate from the bottom of the column in fractions at regular time intervals.
-
Soil Sectioning: At the end of the experiment, extrude the soil column and section it into segments of defined length.
-
Analysis:
-
Analyze the concentration of this compound in each leachate fraction.
-
Extract the soil segments with a suitable solvent and analyze for the concentration of this compound.
-
-
Data Analysis: Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the volume of leachate collected. Calculate the mass balance to determine the distribution of this compound in the leachate and the different soil segments.
Conclusion
This compound is a highly water-soluble and hydrophilic dye, with photodegradation being its primary degradation pathway in the environment. Its mobility is high in most aqueous systems, although it can be influenced by the differential sorption of its isomers to certain soil and sediment types. This guide provides a foundational understanding of the environmental fate and transport of this compound, offering valuable data and standardized protocols for researchers and professionals. Further research is warranted to better characterize its biodegradation potential and to identify its specific degradation products under various environmental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracer-grade this compound: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound dye: Topics by Science.gov [science.gov]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. environmentandecology.com [environmentandecology.com]
History of Rhodamine WT as a hydrological tracer
An In-Depth Technical Guide to the History and Application of Rhodamine WT as a Hydrological Tracer
This guide provides a comprehensive overview of this compound, a fluorescent dye integral to hydrological tracing. Developed as a robust alternative to its predecessors, this compound has become a vital tool for researchers and scientists in understanding water systems. This document details its history, experimental protocols, quantitative data from various studies, and the environmental pathways it follows.
A Brief History of this compound
This compound (Water Tracer) was developed in the 1960s to address the limitations of Rhodamine B, a dye that was prone to strong adsorption onto sediments and exhibited higher toxicity.[1] The scientific community sought a tracer with improved characteristics for studying water movement, leading to the formulation of this compound. Its immediate success in marine and wastewater studies solidified its place as a superior hydrological tracer.[1]
The United States Environmental Protection Agency (EPA) has approved this compound for use in hydrological studies, including those involving potable water sources.[1] The U.S. Geological Survey (USGS) has also established guidelines for its use, recommending that its concentration should not exceed 10 parts per billion (ppb) at the intake of a water supply.[1][2] Further guidance from the EPA suggests a maximum concentration of 100 µg/L in raw water for general hydrological studies, 10 µg/L in raw water near drinking water intakes, and a limit of 0.1 µg/L in drinking water itself.[2]
Key properties that contribute to this compound's efficacy as a tracer include its high water solubility, intense fluorescence for easy detection at low concentrations, and relative stability in aquatic environments.[3] These characteristics allow for accurate tracking of water flow, dispersion, and transport processes in a variety of hydrological systems.
Experimental Protocols
The successful application of this compound in hydrological studies hinges on standardized and meticulous experimental protocols. Methodologies may be adapted based on the specific objectives of the study, such as time-of-travel, dispersion, or discharge measurements.
Injection of the Tracer
The introduction of this compound into a water body is a critical first step and is typically performed as a "slug" injection, where a known volume of the dye is introduced at a single point in time.[1] For studies requiring a constant concentration over time, a continuous injection method can be employed.[4]
To ensure the dye is neutrally buoyant and mixes readily with the water, it is often diluted with a substance like methanol, especially in colder water where surface tension can inhibit vertical mixing.[5] The injection should occur in the main flow of the water body to promote rapid and thorough mixing.
Sampling Techniques
Two primary methods are used for collecting data on the dye concentration as it moves downstream:
-
Grab Samples: This traditional method involves collecting water samples at specified locations and times. These samples are then analyzed in a laboratory using a fluorometer to determine the dye concentration.[6]
-
In-Situ Fluorometry: Modern studies frequently utilize in-situ fluorometers, which are deployed directly in the water body to continuously measure and record dye concentrations at set intervals.[7][8] This method provides high-resolution data on the passage of the dye plume.
Fluorometric Analysis
The concentration of this compound is measured using a fluorometer, an instrument that detects the intensity of fluorescence emitted by the dye when excited by a specific wavelength of light. For this compound, the excitation peak is around 558 nm, and the emission peak is around 583 nm.[3]
Accurate measurements require careful calibration of the fluorometer with standard solutions of known this compound concentrations.[6][9] It is also crucial to account for background fluorescence of the water body and to correct for factors that can interfere with fluorescence measurements, such as water temperature and turbidity.[7][8]
Data Presentation
Quantitative data from this compound tracer studies are essential for understanding the hydraulic characteristics of a water system. The following tables summarize typical data from various applications.
| Parameter | Value | Source |
| Regulatory & Guideline Concentrations | ||
| USGS Recommended Max. Concentration at Water Supply Intake | 10 ppb | [1][2] |
| EPA Recommended Max. Concentration in Raw Water (General) | 100 µg/L | [2] |
| EPA Recommended Max. Concentration in Raw Water (Drinking Water Intake) | 10 µg/L | [2] |
| EPA Recommended Max. Concentration in Drinking Water | 0.1 µg/L | [2] |
| Typical Experimental Parameters | ||
| Injection Volume (Big Piney River Study) | 12 Liters of 20% solution | [7] |
| Measurement Interval (In-Situ Fluorometer) | 5 to 30 seconds | [8] |
| Detectable Concentration | As low as 0.1 ppb | [2] |
Table 1: Regulatory Guidelines and Typical Experimental Parameters for this compound.
| Study Location | Injection Method | Peak Concentration Observed | Key Finding | Source |
| Big Piney River, MO | Slug Injection | Not specified | Conservative transport and dispersion processes related to eDNA transport. | [7] |
| Missouri River, MO | Slug Injection | Not specified | Feasibility of inferring dye concentrations from remotely sensed data in turbid rivers. | [8] |
| Mountain Stream | Co-injection with Chloride and Lithium | As low as 45% of expected based on Chloride | Significant loss of this compound attributed to sorption to streambed gravel. | [10] |
Table 2: Summary of Quantitative Findings from Select this compound Tracer Studies.
Mandatory Visualizations
The following diagrams illustrate the typical workflow of a this compound tracer study and the environmental fate of the dye.
Caption: Experimental workflow for a this compound tracer study.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 3. What Is Rhodamine? Get the Rho Down [ysi.com]
- 4. glfc.org [glfc.org]
- 5. open.alberta.ca [open.alberta.ca]
- 6. epa.gov [epa.gov]
- 7. In situ measurements of this compound dye concentration and turbidity made during a tracer experiment on the Big Piney River near St. Robert, MO, on August 25-26, 2021 | U.S. Geological Survey [usgs.gov]
- 8. catalog.data.gov [catalog.data.gov]
- 9. epa.gov [epa.gov]
- 10. This compound dye: Topics by Science.gov [science.gov]
Rhodamine WT: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Rhodamine WT, a fluorescent tracer dye widely utilized in hydrological and environmental studies. Tailored for researchers, scientists, and drug development professionals, this document details the molecular structure, physicochemical properties, and key applications of this compound, including detailed experimental protocols and workflow visualizations.
Molecular Structure and Chemical Formula
This compound is a synthetic organic dye belonging to the xanthene class.[1][2] Its structure is characterized by a xanthene core, which is responsible for its strong fluorescent properties. The molecule is a disodium (B8443419) salt, enhancing its solubility in water, a crucial characteristic for its primary application as a water tracer.[3]
The chemical formula for this compound is C₂₉H₂₉ClN₂Na₂O₅.[1][4][5] It is also commonly referred to by its synonym, Acid Red 388[4][6], and has the CAS Number 37299-86-8.[6][7][8][9]
The molecular structure of this compound can be represented by the following SMILES notation: CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=--INVALID-LINK--CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-][6].
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and application.
| Property | Value | References |
| Molecular Formula | C₂₉H₂₉ClN₂Na₂O₅ | [1][4][5] |
| Molecular Weight | 567.0 g/mol | [4][6] |
| CAS Number | 37299-86-8 | [6][7][8] |
| Appearance | Dark powder | [4] |
| Excitation Maximum (λex) | 558 nm | [1][2][8] |
| Emission Maximum (λem) | 583 nm | [1][2][8] |
| Extinction Coefficient | 87,000 M⁻¹cm⁻¹ | [2] |
| Solubility in Water | 18-22% (w/v) | [2] |
| Density | 1.16 g/cm³ | [6] |
| Detection Threshold | 0.01 µg/L | [8] |
| Half-life in Water (Photolysis) | 15.3 - 21.9 days (temp. dependent) | [2] |
Applications and Experimental Protocols
This compound's primary application is as a tracer dye in surface and groundwater studies to investigate flow paths, travel times, and dispersion characteristics.[1][2] It is also utilized in studies of wastewater treatment systems and has been investigated for its potential in environmental monitoring, such as the detection of nitrite (B80452) ions.[6] Furthermore, its genotoxic potential has been evaluated in toxicological assays.[4]
Hydrological Tracing: Time-of-Travel Study
Hydrological tracing with this compound is a common method for determining the time it takes for water and dissolved solutes to travel between two points in a stream or river.[4]
Objective: To measure the time-of-travel of a water body using a slug injection of this compound.
Materials:
-
This compound (20% stock solution)
-
In-situ fluorometer (e.g., Hydrolab® with a this compound sensor) or discrete water samplers
-
GPS for marking locations
-
Volume measuring apparatus
-
Field notebook and timepiece synchronized with the fluorometer
Protocol:
-
Site Selection: Identify an upstream injection point and a downstream measurement point. Ensure the reach is well-mixed and free of major obstructions or tributaries that could significantly alter flow.
-
Pre-injection: Before introducing the dye, measure the background fluorescence at the downstream location to establish a baseline.[4]
-
Dye Calculation: Estimate the amount of dye needed. The goal is to achieve a peak concentration detectable by the fluorometer (e.g., 5-10 µg/L) at the downstream site, while minimizing environmental impact.[4] The concentration of this compound should not exceed 10 µg/L at any water withdrawal points.[4][10]
-
Dye Injection: Rapidly pour the calculated volume of this compound into the center of the stream at the upstream location (a "slug injection").[4] Record the exact time of injection.[4] For water temperatures below 5°C, a subsurface injection is recommended to ensure proper mixing, as the dye's specific gravity is approximately 1.19.[2]
-
Downstream Monitoring: At the downstream site, deploy the fluorometer to continuously record fluorescence at regular intervals. If using discrete sampling, collect water samples at a set frequency until the dye plume has completely passed.
-
Data Analysis: Plot the measured fluorescence concentration against time. The time-of-travel is determined by the time it takes for the peak concentration of the dye to travel from the injection point to the measurement point.[4]
-
Post-Study: Thoroughly rinse all equipment to prevent cross-contamination in future studies.
Nitrite Detection (General Protocol)
Rhodamine dyes can be used as fluorescent probes for detecting nitrite ions (NO₂⁻) in aqueous samples. The mechanism is typically based on the fluorescence quenching of the dye in an acidic medium upon reaction with nitrite.[6][7]
Objective: To determine the presence and concentration of nitrite in a water sample.
Materials:
-
This compound solution of known concentration
-
Acidic buffer solution (e.g., acetate (B1210297) buffer)
-
Nitrite standard solutions
-
Spectrofluorometer
-
Volumetric flasks and pipettes
-
Water samples
Protocol:
-
Instrument Setup: Set the spectrofluorometer to the excitation and emission maxima of this compound (approx. 558 nm and 583 nm, respectively).
-
Calibration Curve: Prepare a series of standard nitrite solutions of known concentrations.
-
Reaction Mixture: In a series of volumetric flasks, add a fixed volume of the this compound solution and the acidic buffer. Then, add varying volumes of the nitrite standard solutions to each flask and dilute to the final volume with deionized water. Include a blank sample with no nitrite.
-
Incubation: Allow the solutions to react for a specific period at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution. The fluorescence will decrease as the nitrite concentration increases.
-
Analysis: Plot the fluorescence intensity (or the decrease in intensity) against the nitrite concentration to create a calibration curve.
-
Sample Measurement: Repeat steps 3-5 using the environmental water samples instead of the nitrite standards.
-
Concentration Determination: Use the calibration curve to determine the nitrite concentration in the water samples based on their fluorescence intensity.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. This compound has been shown to produce mutations in the Salmonella typhimurium (Ames) test.[4]
Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100) which are auxotrophic for histidine.[11][12]
-
This compound solutions at various concentrations
-
Positive and negative controls[11]
-
S9 fraction (rat liver extract) for metabolic activation[1][12]
-
Minimal glucose agar (B569324) plates (media lacking histidine)[11]
-
Top agar
Protocol:
-
Strain Preparation: Prepare overnight cultures of the S. typhimurium tester strains.
-
Test Mixture Preparation: For each concentration of this compound, prepare two sets of tubes.
-
Without Metabolic Activation (-S9): Add the bacterial culture and the this compound solution to molten top agar.
-
With Metabolic Activation (+S9): Add the bacterial culture, this compound solution, and the S9 mix to molten top agar.
-
-
Plating: Quickly pour the contents of each tube onto a minimal glucose agar plate and spread evenly. The top agar will solidify within minutes.[8]
-
Controls: Prepare plates for a negative control (solvent only) and a positive control (a known mutagen) for each bacterial strain, both with and without S9 activation.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[11]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine and grow on the minimal media) on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Conclusion
This compound is a robust and versatile fluorescent dye with well-characterized physicochemical properties. Its primary utility as a hydrological tracer is supported by established and reliable experimental protocols. While its application extends to other areas of environmental and toxicological research, this guide provides the foundational knowledge and methodologies for its effective use in a scientific setting. Researchers should always adhere to safety guidelines and environmental regulations when handling and deploying this chemical.
References
- 1. Mutagenic activity of rhodamine dyes and their impurities as detected by mutation induction in Salmonella and DNA damage in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity testing of two red dyes in the somatic and germ line cells of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ratiometric fluorescent sensors for nitrite detection in the environment based on carbon dot/Rhodamine B systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN105622624A - Rhodamine B derivative, preparation method and application of rhodamine B derivative serving as fluorescent probe - Google Patents [patents.google.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. enamine.net [enamine.net]
An In-depth Technical Guide to the Core Principles of Fluorescence in Rhodamine WT
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles underlying the fluorescence of Rhodamine WT, a xanthene dye widely utilized as a fluorescent tracer in various scientific and research applications.[1][2] This document delves into the photophysical properties, factors influencing fluorescence, and detailed experimental protocols for the application and analysis of this compound.
Core Principles of this compound Fluorescence
This compound belongs to the rhodamine family of dyes, which are derivatives of xanthene.[2] Its utility as a tracer stems from its high fluorescence quantum yield and excellent water solubility.[1] The fundamental principle of its fluorescence is the absorption of light at a specific excitation wavelength, which elevates the molecule to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the excited singlet state and subsequently returns to the ground electronic state by emitting a photon of light at a longer wavelength. This phenomenon is visually represented by the Jablonski diagram.
Chemical Structure
The chemical structure of this compound is crucial to its fluorescent properties. The core structure consists of a xanthene ring system with diethylamino functional groups that act as electron-donating groups, and a dicarboxyphenyl group. This extended π-electron system is responsible for the molecule's ability to absorb and emit light in the visible spectrum.
Caption: Chemical structure of this compound.
Jablonski Diagram for Fluorescence
The process of fluorescence in this compound can be illustrated using a Jablonski diagram. This diagram depicts the electronic and vibrational energy levels of a molecule and the transitions between them.
References
A Technical Guide to Commercial Rhodamine WT: Sourcing, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rhodamine WT, a fluorescent tracer dye with significant applications in environmental monitoring and potential uses in specialized research settings. This document details its commercial sources, typical purity specifications, and the analytical methods employed for its quality control.
Commercial Sources and Available Formulations
This compound is primarily available from specialized chemical suppliers, often as a concentrated aqueous solution. The "WT" designation distinguishes it as a water tracer, formulated for high solubility and stability in aqueous environments. Key commercial suppliers include:
-
Bright Deyes® (Distributors include Forestry Suppliers and Fondriest Environmental): Offers this compound dye in various concentrations, commonly as 2.5%, 20%, and 50% solutions. Their products are certified by NSF International for use in potable water, indicating a high level of quality control.
-
JMN SPECIALTIES, INC.: Provides this compound liquid, typically as a 20% by weight solution.
-
Hoskin Scientific: Supplies this compound liquid with a 20% active ingredient concentration.
-
Biosynth: Offers a 20% aqueous solution of this compound.
These suppliers generally provide the dye in bulk quantities suitable for large-scale environmental studies. For laboratory-scale research, smaller quantities may be available upon request. A crucial document for assessing the quality of a specific batch of this compound is the Certificate of Analysis (COA) , which can be requested from the supplier.
Table 1: Summary of Commercial this compound Products
| Supplier/Distributor | Product Name | Formulation | Key Features |
| Bright Dyes® | FWT Red Fluorescent Dye | Liquid Concentrate (e.g., 2.5%, 20%, 50%) | NSF International certified for potable water. |
| JMN SPECIALTIES, INC. | This compound LIQUID | 20% by weight liquid | High tintorial strength for fluorometry or visual tracing. |
| Hoskin Scientific | This compound Liquid | 20% active ingredient | Biodegradable and non-toxic. |
| Biosynth | This compound, 20% aqueous solution | 20% w/w aqueous solution | Effective fluorescent probe. |
Purity and Quality Control
The purity of this compound is critical for its intended applications, ensuring accurate and reproducible results. Commercial preparations are typically sold as solutions with a specified concentration of the active ingredient.
A Certificate of Analysis (COA) is the primary document that provides detailed information on the purity of a specific lot of this compound. While a generic COA is not always publicly available, a sample COA for a related compound, Rhodamine B, indicates the types of information that can be expected. This includes appearance, color, odor, solubility, pH, melting point, and density. For this compound, the COA would also specify the concentration of the active ingredient and the results of any analytical tests performed to determine purity.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a principal analytical technique for assessing the purity of rhodamine dyes. A reverse-phase HPLC method can be employed to separate the main rhodamine component from any impurities.
Experimental Protocol: HPLC Analysis of this compound Purity
This protocol is a representative method for the analysis of rhodamine dyes and can be adapted for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or fluorescence detector.
-
C18 reversed-phase column.
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Milli-Q or other high-purity water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
This compound standard of known purity
-
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio may need to be optimized. For example, a starting point could be a gradient from 20% acetonitrile to 80% acetonitrile over 20 minutes.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase.
-
Prepare a series of dilutions to create a calibration curve.
-
Dilute the commercial this compound solution to be tested to a concentration within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar).
-
Mobile Phase: Gradient or isocratic elution with an acetonitrile/water mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis at the absorbance maximum of this compound (approximately 555-558 nm) or fluorescence detection with excitation and emission wavelengths optimized for this compound.
-
-
Data Analysis:
-
The purity of the sample is determined by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.
-
The concentration of the active ingredient can be quantified using the calibration curve generated from the standards.
-
Applications in Research and Drug Development
While this compound's primary application is as a water tracer, its fluorescent properties make it a subject of interest in other areas, though its use in biological research is less common than that of other rhodamines like Rhodamine 123.
Rhodamine 123, for instance, is extensively used as a substrate for P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. In vitro drug transport assays often utilize Rhodamine 123 to screen for compounds that may interact with P-gp.
The application of this compound in similar biological assays is not well-documented in publicly available literature. However, its high fluorescence and water solubility could make it a candidate for specialized applications in toxicology or environmental impact studies on biological systems. Any such application would require rigorous characterization of its interaction with cellular components and potential cytotoxicity.
Visualizations
Workflow for Quality Control of Commercial this compound
Navigating the Current: A Technical Guide to Rhodamine WT for Environmental Tracer Studies
An in-depth guide for researchers, scientists, and environmental professionals on the regulatory framework and practical application of Rhodamine WT dye for environmental investigations.
This compound, a fluorescent red dye, serves as a vital tool in environmental studies for tracing the flow and dispersion of water in surface and groundwater systems. Its high detectability at low concentrations and relatively low toxicity make it an effective and widely accepted tracer. However, its use is governed by strict regulatory guidelines to ensure the protection of aquatic ecosystems and human health. This technical guide provides a comprehensive overview of the regulatory landscape, detailed experimental protocols, and data interpretation for the effective and responsible use of this compound.
Regulatory Framework and Concentration Limits
The use of this compound in environmental studies is primarily regulated by the U.S. Environmental Protection Agency (EPA), with additional guidance provided by organizations such as the U.S. Geological Survey (USGS) and the National Sanitation Foundation (NSF). These guidelines are established to minimize potential environmental impacts and ensure the safety of water resources.
| Water Use Scenario | Regulatory Body | Maximum Permissible Concentration | Notes |
| Raw Water at Drinking Water Intake | EPA, USGS | 10 µg/L (ppb) | This is the maximum concentration allowed in water that will be treated for drinking purposes.[1][2] |
| Finished Drinking Water | EPA | 0.1 µg/L (ppb) | This is the limit for this compound in treated drinking water supplied to consumers.[1][2] |
| General Surface and Ground Water Studies | EPA | 100 µg/L (ppb) | Recommended maximum concentration for hydrological studies not directly impacting drinking water intakes.[3] |
| NSF Standard 60 | NSF | 0.1 mg/L (100 µg/L) | This standard applies to drinking water treatment chemicals, including tracer dyes.[2] |
Aquatic Toxicity and Environmental Fate
This compound is considered to have low toxicity to aquatic organisms at the concentrations typically used in tracer studies.[4] However, it is crucial to adhere to the recommended concentration limits to avoid any potential adverse effects.
| Organism | Toxicity Endpoint | This compound Concentration | Reference |
| Algae (Raphidocelis subcapitata) | No statistically significant effects | Up to 91 mg/L | [5][6] |
| Crustaceans (Daphnia magna) | No statistically significant effects | Up to 100 mg/L | [5][6] |
| Zebrafish (Danio rerio) embryos | No statistically significant effects | Up to 200 mg/L | [5][6] |
| Oyster Eggs and Larvae | No abnormalities in development | Up to 10 mg/L | [7] |
| Silver Salmon and Donaldson Trout Smolt | No mortalities or respiratory problems | 10 mg/L for 17.5 hours | [7] |
Recent studies have established environmental quality standards for this compound to protect aquatic life. The Annual-Average Quality Standard (AA-QS) is estimated to be >91 µg/L, and the Maximum Allowable Concentration Quality Standard (MAC-QS) is >910 µg/L.[5][6][8] This indicates that intermittent discharges from tracer experiments below 910 µg/L are not expected to pose a risk to freshwater aquatic life.[5][8]
It is important to note that this compound is significantly less toxic than Rhodamine B, and data from Rhodamine B should not be used to assess the ecotoxicity of this compound.[5][6]
Experimental Protocols
A successful this compound tracer study requires meticulous planning and execution. The following sections detail the key experimental procedures.
Dosage Calculation
The amount of this compound required for a study depends on various factors, including stream discharge, velocity, and the desired peak concentration at the downstream sampling location. The goal is to use the minimum amount of dye necessary for reliable detection.
Dosage Calculation Workflow
Caption: Workflow for calculating the required dosage of this compound.
USGS Empirical Formula for Slug Injection:
A commonly used formula from the USGS for estimating the required volume of a 20% this compound solution for a slug injection is:
V = 3.4 x 10⁻⁴ * (Q * L / v)⁰.⁹³ * C_peak
Where:
-
V = volume of 20% this compound solution in milliliters (mL)
-
Q = stream discharge in cubic feet per second (cfs)
-
L = reach length in feet (ft)
-
v = mean stream velocity in feet per second (ft/s)
-
C_peak = desired peak concentration at the downstream end of the reach in micrograms per liter (µg/L)
Example Calculation:
Consider a stream with the following characteristics:
-
Discharge (Q) = 50 cfs
-
Mean Velocity (v) = 2 ft/s
-
Reach Length (L) = 5,000 ft
-
Desired Peak Concentration (C_peak) = 5 µg/L
V = 3.4 x 10⁻⁴ * (50 * 5000 / 2)⁰.⁹³ * 5 V ≈ 3.4 x 10⁻⁴ * (125,000)⁰.⁹³ * 5 V ≈ 3.4 x 10⁻⁴ * 78,536 * 5 V ≈ 133.5 mL
Therefore, approximately 133.5 mL of 20% this compound solution would be required for this study.
Injection Methods
The two primary methods for introducing this compound into a water body are slug injection and continuous injection.
Slug Injection: A known volume of dye is introduced into the center of the stream in a single, rapid pour. This method is ideal for determining time-of-travel and dispersion characteristics.
Continuous Injection: The dye is introduced into the stream at a constant, known rate over a specific period. This method is often used for discharge measurements.
Injection Method Selection Logic
Caption: Decision diagram for selecting the appropriate dye injection method.
Sampling Procedures
Accurate sampling is critical for obtaining reliable data. Both manual grab sampling and automated sampling methods can be employed.
General Sampling Workflow
Caption: A generalized workflow for sample collection in a this compound tracer study.
Key Sampling Considerations:
-
Sample Containers: Use clean, amber glass bottles to prevent photodegradation of the dye.
-
Sampling Location: Collect samples from the center of the flow to ensure they are representative of the well-mixed portion of the plume.
-
Sampling Frequency: The frequency of sampling should be highest as the leading edge of the dye plume arrives and around the peak concentration.
Fluorometric Analysis
The concentration of this compound in water samples is measured using a fluorometer. Proper calibration and operation of the instrument are essential for accurate results.
Fluorometer Calibration and Measurement Protocol
Caption: Protocol for calibrating a fluorometer and measuring sample concentrations.
Potential Interferences and Mitigation:
-
Turbidity: High levels of suspended solids can scatter light and interfere with fluorescence measurements. If necessary, allow samples to settle or filter them before analysis.
-
Temperature: Fluorescence is temperature-dependent. Calibrate the fluorometer and analyze samples at a constant temperature, or use a fluorometer with automatic temperature compensation.
-
pH: The fluorescence of this compound is stable within a pH range of 5 to 10. Outside of this range, fluorescence can be affected.
Quality Assurance and Quality Control (QA/QC)
Robust QA/QC procedures are necessary to ensure the validity and defensibility of the data collected.
| QA/QC Procedure | Purpose | Methodology |
| Field Blanks | To check for contamination during sample collection and handling. | Fill a sample bottle with deionized water in the field and handle it as a regular sample. |
| Trip Blanks | To assess contamination during transport and storage. | A sample of deionized water is taken to the field and back to the lab without being opened. |
| Duplicate Samples | To assess the precision of the sampling and analytical methods. | Collect two samples from the same location at the same time. |
| Spiked Samples | To assess the accuracy of the analytical method. | Add a known amount of this compound to a field sample and analyze it. |
| Calibration Checks | To ensure the fluorometer remains calibrated throughout the analysis. | Periodically re-analyze a standard of known concentration. |
By adhering to these regulatory guidelines and implementing the detailed experimental protocols and QA/QC measures outlined in this guide, researchers and environmental professionals can effectively and responsibly utilize this compound as a powerful tool for understanding and managing our water resources.
References
Rhodamine WT: A Comprehensive Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for Rhodamine WT. The content herein is curated to assist researchers, scientists, and drug development professionals in the safe handling, application, and disposal of this fluorescent tracer dye. This guide delves into the core safety and toxicity data, presents detailed experimental methodologies for key toxicological assessments, and visualizes critical safety workflows.
Chemical and Physical Properties
This compound is a xanthene dye recognized for its high fluorescence and is commonly utilized as a tracer in water systems.[1] It is essential to understand its physical and chemical characteristics to ensure proper handling and storage.
| Property | Value | Reference |
| Physical State | Liquid | [2] |
| Appearance | Dark red | [2] |
| Odor | No information available | [2] |
| pH | ~7 | [3] |
| Specific Gravity | 1.16 | [2] |
| Solubility | Miscible with water | [2] |
| Flash Point | Not flammable | [3] |
| Stability | Stable under normal conditions | [2] |
Toxicological Data
The toxicological profile of this compound is a critical aspect of its safety assessment. The following tables summarize the available data on its acute and aquatic toxicity, as well as its genotoxic potential.
Acute Toxicity
| Endpoint | Species | Value | Reference |
| LD50 (Oral) | Rat | 500 mg/kg | [3] |
| Acute Injection | Mouse | Low to moderate | [2] |
Aquatic Toxicity
No statistically significant effects were observed in several aquatic species at high concentrations, indicating a lower toxicity profile compared to other rhodamine variants.[2][3][4]
| Test Organism | Endpoint | Concentration | Exposure Duration | Result | Reference |
| Raphidocelis subcapitata (Algae) | EC10 | >91 mg/L | 72 hours | No statistically significant effects | [2][4] |
| Daphnia magna (Crustacean) | LC10 | >100 mg/L | 48 hours | No statistically significant effects | [2][4] |
| Danio rerio (Zebrafish Embryo) | LC10 | >200 mg/L | 96 hours | No statistically significant effects | [2][4] |
| Oyster Eggs | - | 1 µg/L to 10 mg/L | 48 hours | Normal larval development | [5] |
| Oyster Larvae | - | 1 µg/L to 10 mg/L | 48 hours | No abnormalities in development | [5] |
| Silver Salmon (Smolt) | - | 10 mg/L to 375 mg/L | up to 20.7 hours | No mortalities or respiratory problems | [5] |
| Donaldson Trout (Smolt) | - | 10 mg/L to 375 mg/L | up to 20.7 hours | No mortalities or respiratory problems | [5] |
Genotoxicity
This compound has shown some evidence of genotoxicity in in-vitro studies, though this was not replicated in in-vivo animal studies.[2]
| Assay Type | Test System | Result | Reference |
| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | Positive for mutations | [2] |
| Chromosomal Effects & DNA Damage | Cultured Mammalian Cells | Weak inducer | [2] |
| Chromosomal Damage & Sperm Abnormalities | Mice (in vivo) | No damage or abnormalities observed | [2] |
Experimental Protocols
For clarity and reproducibility, this section details the methodologies used in the key aquatic toxicity studies cited above.
Aquatic Toxicity Testing (Skjolding et al., 2021)
The aquatic toxicity of this compound was assessed using a battery of standardized short-term tests.[2][4]
-
Algal Growth Inhibition Test: The green algae Raphidocelis subcapitata was exposed to various concentrations of this compound for 72 hours. The inhibition of growth was measured to determine the EC10 value.[2][4]
-
Crustacean Immobilization Test: The freshwater crustacean Daphnia magna was exposed to a range of this compound concentrations for 48 hours. The concentration at which 10% of the population was immobilized (LC10) was determined.[2][4]
-
Fish Embryo Acute Toxicity (FET) Test: Zebrafish (Danio rerio) embryos were exposed to different concentrations of the dye for 96 hours. The lethal concentration for 10% of the embryos (LC10) was calculated based on observed mortality.[2][4]
Hazard Identification and Response
Understanding the potential hazards and the appropriate response is paramount for the safe use of this compound.
Hazard Classification
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5]
-
Inhalation: Remove to fresh air. If symptoms occur, seek medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[2][5]
Caption: Hazard Identification and First Aid Response Workflow for this compound.
Handling, Storage, and Disposal
Proper handling and storage procedures are essential to minimize exposure risks.
-
Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Do not eat, drink, or smoke when using this product.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2][5]
-
Disposal: Disposal should be in accordance with applicable regional, national, and local laws and regulations. Contact a licensed professional waste disposal service.[3]
Experimental Workflow and Signaling Pathways
While this compound is not known to interact with specific biological signaling pathways in the manner of a targeted drug, its potential for genotoxicity and cellular stress has been noted. The following diagram illustrates a typical experimental workflow for assessing the aquatic toxicity of a substance like this compound.
Caption: A generalized experimental workflow for aquatic toxicity assessment of this compound.
References
- 1. What Is Rhodamine? Get the Rho Down [ysi.com]
- 2. This compound | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tests of this compound dye for toxicity to oysters and fish [pubs.usgs.gov]
The Biodegradability of Rhodamine WT in Freshwater Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhodamine WT (RWT) is a fluorescent xanthene dye widely employed as a tracer in hydrological studies to understand the dynamics of freshwater systems. Its utility is predicated on the assumption that it behaves conservatively, meaning its concentration is primarily influenced by physical processes like dilution and dispersion rather than chemical or biological degradation. This technical guide provides a comprehensive overview of the biodegradability of this compound in freshwater environments, synthesizing available quantitative data, detailing experimental protocols, and visualizing key processes. While photodegradation and sorption are recognized as the primary mechanisms of RWT loss, this guide also addresses the current understanding of its microbial degradation, a critical factor for assessing its long-term environmental fate and potential ecotoxicological impact.
Physicochemical Properties of this compound
This compound is a water-soluble dye with a molecular weight of 567.0 g/mol .[1] Its high solubility and strong fluorescence (excitation/emission maxima around 558/583 nm) make it readily detectable at very low concentrations, a key advantage for tracer studies.[2]
Degradation Mechanisms in Freshwater Systems
The persistence of this compound in freshwater is influenced by several factors, primarily photodegradation and sorption. While often considered resistant to microbial breakdown over short durations, the long-term biological fate of RWT is an area of ongoing investigation.
Photodegradation
Photodegradation, or the breakdown of the molecule by light, is a significant pathway for the removal of this compound from the water column. The rate of photodegradation is dependent on factors such as light intensity, water clarity, and temperature.
Table 1: Photodegradation Rates and Half-Lives of this compound in Freshwater
| Parameter | Value | Conditions | Reference |
| Photolytic Decay Rate | 0.139 d⁻¹ | Direct sunlight, shallow water (0.10 m), high temperatures (32–42 °C) | [3] |
| Photolytic Decay Rate | 0.027 d⁻¹ | Shaded conditions | [3] |
| Photodegradation Rate Constant | 4.77 x 10⁻² day⁻¹ | Natural sunlight, summer, 30° N latitude | [4] |
| Photodegradation Rate Constant | 3.16 x 10⁻² day⁻¹ | Natural sunlight, winter, 30° N latitude | [4] |
| Half-life | 15.3 days | Natural sunlight, summer, 30° N latitude | [1][2] |
| Half-life | 21.9 days | Natural sunlight, winter, 30° N latitude | [1][2] |
| Half-life | 6 - 14.25 hours | Flowage lake, site-specific conditions | [5] |
Sorption
Sorption to suspended sediments and organic matter is another important process affecting the concentration of this compound in the water column. The extent of sorption is influenced by the composition of the sediment, particularly its organic content, and the presence of certain minerals.[6][7] Studies have shown that the meta isomer of this compound has a greater potential for sorption compared to the para isomer due to differences in molecular geometry and electrostatic potential.[6] Laboratory experiments using sand and gravel have demonstrated a significant capacity for this compound sorption, suggesting that interaction with streambed materials can be a major mechanism for its attenuation in river systems.[8]
Biodegradation
The role of microbial degradation in the overall fate of this compound in freshwater systems is less well-defined compared to photodegradation and sorption. Several studies suggest that biodegradation is a minor loss process over short time frames, typically on the order of days to a few weeks.[1] For instance, one study reported that the loss of this compound due to a combination of photodegradation and biodegradation was minimal over a two-week period.[1] Another study indicated that the loss of the dye from the water column through uptake by submersed plants and algae was insignificant over a four-day period.[1]
However, the potential for long-term biodegradation, particularly in sediment environments where microbial populations are dense and diverse, cannot be entirely dismissed. Research on the microbial degradation of other xanthene dyes, such as Rhodamine B, has shown that certain microorganisms, including fungi like Aspergillus niger, possess the enzymatic machinery to decolorize and degrade these compounds.[9][10] These processes often involve enzymes such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases.[9][10][11] While direct evidence for specific bacterial or fungal strains capable of utilizing this compound as a sole carbon source in freshwater is limited, the potential for cometabolism, where the dye is degraded fortuitously by enzymes acting on other substrates, warrants further investigation.
Experimental Protocols
Accurate assessment of this compound's fate in freshwater requires robust experimental methodologies. The following sections outline typical protocols for evaluating its degradation and for its use in tracer studies.
This compound Tracer Study Protocol
Tracer studies are fundamental to understanding the transport and fate of substances in aquatic environments.
Caption: Workflow for a typical this compound tracer study.
Methodology:
-
Preparation of Standard Solutions: A stock solution of this compound (e.g., 20%) is serially diluted with deionized water to create a range of standard concentrations.
-
Injection: A known volume and concentration of the this compound solution is introduced into the freshwater system at a specific point.
-
Sample Collection: Water samples are collected at various downstream locations at predetermined time intervals.
-
Fluorometric Analysis: The fluorescence of the collected samples is measured using a calibrated fluorometer.
-
Data Analysis: The fluorescence readings are converted to concentrations using the standard curve. This data is then used to model the transport and dispersion of the dye.
Biodegradation Assessment Protocol (Hypothetical)
While specific, detailed protocols for this compound biodegradation are scarce in the literature, a general approach can be adapted from studies on other organic pollutants.
Caption: A potential workflow for assessing this compound biodegradation.
Methodology:
-
Microcosm Preparation: Freshwater and sediment samples are collected from the target environment. Microcosms are established in controlled laboratory settings.
-
Spiking: A known concentration of this compound is added to the microcosms. Control microcosms (e.g., sterile controls) are also prepared.
-
Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light/dark cycles, aerobic/anaerobic).
-
Sampling and Analysis: Aliquots of water and sediment are periodically collected. The concentration of this compound is measured using fluorometry or more sophisticated techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify potential degradation products.
-
Data Evaluation: The rate of this compound disappearance is calculated to determine the biodegradation rate and half-life.
-
Microbial Analysis: At the end of the experiment, microorganisms from the active microcosms can be isolated and identified to pinpoint the species responsible for degradation.
Degradation Pathways
The precise metabolic pathways for the microbial degradation of this compound in freshwater have not been extensively elucidated. However, based on the degradation of other xanthene dyes, a potential pathway can be hypothesized.
Caption: A hypothetical microbial degradation pathway for this compound.
This proposed pathway involves initial enzymatic attacks, likely by oxidoreductases, leading to the removal of ethyl groups and the introduction of hydroxyl groups. Subsequent reactions would lead to the cleavage of the central xanthene ring structure, followed by further degradation and eventual mineralization to carbon dioxide, water, and inorganic ions. It is important to note that this is a generalized pathway, and the actual intermediates and end products may vary depending on the specific microorganisms and environmental conditions.
Ecotoxicological Considerations
The ecotoxicity of this compound is an important consideration for its use in environmental studies. Generally, it is considered to have low toxicity to aquatic organisms at the concentrations typically used in tracer studies.[12] No statistically significant adverse effects were observed for this compound at concentrations up to 91, 100, and 200 mg/L for algae, crustaceans, and fish embryos, respectively.[12] This is in contrast to Rhodamine B, which has been shown to be significantly more toxic.[12]
Conclusion and Future Directions
This compound remains a valuable tool for hydrological research in freshwater systems. The primary mechanisms for its removal from the water column are photodegradation and sorption to sediments and organic matter. While direct microbial degradation is generally considered a slow process over short time scales, a comprehensive understanding of its long-term biodegradability is still lacking. Future research should focus on:
-
Quantitative Biodegradation Studies: Conducting long-term microcosm and field studies to accurately quantify the rates of microbial degradation of this compound in various freshwater environments.
-
Isolation and Characterization of Degrading Microorganisms: Identifying the specific bacterial and fungal species capable of degrading this compound and characterizing the enzymes involved.
-
Elucidation of Degradation Pathways: Using advanced analytical techniques to identify the metabolic intermediates and final breakdown products of this compound biodegradation.
-
Influence of Environmental Factors: Investigating how factors such as temperature, pH, nutrient availability, and the presence of co-contaminants affect the rate and extent of this compound biodegradation.
A more complete understanding of the biodegradability of this compound will enhance its utility as an environmental tracer and provide a more accurate assessment of its long-term fate and potential ecological impacts in freshwater ecosystems.
References
- 1. apms.org [apms.org]
- 2. What Is Rhodamine? Get the Rho Down [ysi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tracer-grade this compound: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. environmentandecology.com [environmentandecology.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes [frontiersin.org]
- 12. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fluorescence Quantum Yield of Rhodamine WT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine WT, a xanthene dye, is a widely utilized fluorescent tracer in various scientific and industrial applications, particularly in hydrology and, increasingly, in biomedical research. Its high fluorescence intensity, good water solubility, and relatively low sorption tendency make it an excellent candidate for tracking water flow, cellular processes, and the delivery of therapeutic agents. A critical parameter governing its efficacy as a fluorescent probe is its fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound, including its determinants, measurement protocols, and applications in drug development.
Core Concepts: Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting it to an excited electronic state. The molecule then quickly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon. The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Factors that can influence the fluorescence quantum yield include the molecular structure of the fluorophore, the solvent environment (polarity, viscosity, and hydrogen bonding capacity), temperature, and the presence of quenching agents. For rhodamine dyes, the fluorescence quantum yield is particularly sensitive to solvent polarity and temperature.[1][2][3]
Quantitative Data on this compound Fluorescence
Table 1: Fluorescence Quantum Yield of Related Rhodamine Dyes in Various Solvents
| Rhodamine Dye | Solvent | Quantum Yield (Φf) | Reference |
| Rhodamine 6G | Ethanol | 0.95 | [4] |
| Rhodamine 6G | Methanol | Lower than in Ethanol | [5] |
| Rhodamine 6G | Water | Lower than in Ethylene Glycol | [5] |
| Rhodamine 6G | Ethylene Glycol | Higher than in Water or Methanol | [5] |
| Rhodamine B | Ethanol | 0.49 - 0.68 | [6] |
| Rhodamine B | Basic Ethanol | 0.65 | [6] |
| Rhodamine B | Methanol | ~0.39 (concentration dependent) | [7] |
Note: The quantum yield of rhodamine dyes is known to be concentration-dependent due to aggregation and self-quenching effects.[8] The values presented are typically for dilute solutions.
Temperature Dependence of Rhodamine Fluorescence
The fluorescence intensity and quantum yield of rhodamine dyes are generally observed to decrease with increasing temperature.[9] This is attributed to the increased probability of non-radiative decay pathways at higher temperatures. A recent study on water-soluble rhodamine derivatives confirmed that the temperature sensitivity of their emission is primarily due to changes in the fluorescence quantum yield.[3] While specific quantitative data for this compound is scarce, studies on Rhodamine B show a clear trend of decreasing fluorescence intensity with increasing temperature.[9]
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
The comparative method is the most common and reliable technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Solvent(s) of interest
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the this compound sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively.
-
Visualization of Experimental Workflows
Workflow for Determining Relative Fluorescence Quantum Yield
The following diagram illustrates the key steps in the experimental workflow for measuring the relative fluorescence quantum yield of this compound.
Workflow for Tracking Nanoparticle Drug Delivery using this compound
This compound can be encapsulated within or conjugated to nanoparticles to track their delivery to target cells. The following workflow outlines a typical experiment in this context.
Applications in Drug Development
The ability to track molecules in biological systems is paramount in drug development. This compound, and other rhodamine derivatives, serve as valuable tools in this field.
-
Tracer for Drug Transport Studies: Rhodamine dyes are used to study the mechanisms of drug influx and efflux from cells, which is particularly important in understanding multidrug resistance in cancer therapy.[10]
-
Cellular Uptake and Localization: By labeling drug delivery vehicles, such as nanoparticles or liposomes, with this compound, researchers can visualize their uptake by cells and determine their subcellular localization.[11][12][13][14] This provides critical information on the efficiency and mechanism of the delivery system.
-
In Vivo Imaging: The fluorescence of rhodamines allows for the tracking of drug carriers in animal models, providing insights into their biodistribution and target accumulation.[15][16]
Conclusion
The fluorescence quantum yield of this compound is a key parameter that dictates its performance as a fluorescent probe. While specific quantitative data for this compound across a range of conditions remains somewhat elusive in readily accessible formats, the well-established photophysical principles of the rhodamine family of dyes provide a solid framework for its application. The experimental protocols for determining its quantum yield are well-defined, and its utility in drug development, particularly for tracking cellular uptake and drug delivery, is significant. As research continues, a more comprehensive quantitative understanding of this compound's photophysics will undoubtedly expand its applications in science and medicine.
References
- 1. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. web.usm.my [web.usm.my]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. edinst.com [edinst.com]
- 10. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Gadolinium-rhodamine nanoparticles for cell labeling and tracking via magnetic resonance and optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Effect of pH on Rhodamine WT Fluorescence Intensity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influence of pH on the fluorescence intensity of Rhodamine WT, a widely used fluorescent tracer. This document details the underlying chemical mechanisms, presents available quantitative data, and offers a standardized experimental protocol for measuring these effects.
Introduction
This compound is a xanthene dye extensively utilized in water tracing studies due to its high fluorescence quantum yield, good water solubility, and relatively low sorption to most environmental matrices.[1] For many applications, particularly in biological and environmental research, understanding the stability of its fluorescence signal across a range of pH values is critical for accurate quantitative analysis. While generally considered stable, the fluorescence of this compound is not entirely independent of pH, exhibiting significant changes in intensity under strongly acidic or alkaline conditions. This guide explores the nuances of this pH dependency.
Quantitative Data on this compound Fluorescence vs. pH
| pH Range | Effect on Fluorescence Intensity | Reference |
| < 4 | Decreased Fluorescence | [2] |
| 4 - 10 | Stable Fluorescence | [2] |
| > 10 | Decreased Fluorescence | [2] |
Note: The precise pH at which fluorescence begins to decrease and the rate of this decrease can be influenced by factors such as temperature and the presence of other quenching agents.
Proposed Chemical Mechanisms of pH Influence
The changes in this compound fluorescence intensity with pH are believed to be governed by structural modifications of the fluorophore. The primary proposed mechanism, especially in acidic conditions, is analogous to that observed in other rhodamine dyes like Rhodamine B, involving the opening and closing of a spirolactam ring.[3][4]
In its stable, fluorescent form, the xanthene core of the this compound molecule is in an open, zwitterionic or quinonoid structure. This extended conjugated system is responsible for the strong absorption of light and subsequent fluorescence emission.
In strongly acidic conditions, it is hypothesized that the carboxyl group on the phenyl substituent of the this compound molecule can become protonated. This protonation can facilitate the formation of a non-fluorescent lactone structure. This process involves the nucleophilic attack of the carboxyl group on the central carbon of the xanthene ring, leading to the formation of a spirolactone. This disrupts the conjugated π-system of the xanthene core, resulting in a loss of fluorescence.[5]
Caption: Proposed mechanism of fluorescence quenching at low pH.
The mechanism for fluorescence quenching at high pH is less clearly defined for this compound. One plausible hypothesis is that deprotonation of the amine groups on the xanthene ring can occur under strongly alkaline conditions. This change in the electronic properties of the molecule could lead to an increase in non-radiative decay pathways, thus quenching the fluorescence.
Experimental Protocol for Measuring the Effect of pH on this compound Fluorescence
This section provides a detailed methodology for quantifying the fluorescence intensity of this compound across a range of pH values.
-
This compound stock solution (e.g., 20% solution)
-
Deionized water (Milli-Q or equivalent)
-
Buffer solutions covering a pH range from 2 to 12 (e.g., citrate (B86180) buffers for acidic range, phosphate (B84403) buffers for neutral range, and borate (B1201080) or carbonate-bicarbonate buffers for alkaline range)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for fine pH adjustments
-
Spectrofluorometer with excitation and emission wavelength control
-
Quartz cuvettes
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Caption: Experimental workflow for pH effect measurement.
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
From the stock solution, prepare a working solution (e.g., 1 µM) in deionized water. The final concentration should be within the linear range of the spectrofluorometer.
-
-
Preparation of pH Buffers:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 12. It is recommended to use buffers with low background fluorescence.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Sample Preparation for Measurement:
-
For each pH value, pipette a fixed volume of the this compound working solution into a volumetric flask.
-
Add the corresponding pH buffer to the flask to reach the final volume. The final concentration of this compound should be consistent across all samples.
-
Allow the solutions to equilibrate for a set period (e.g., 15-30 minutes) at a constant temperature.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (approximately 558 nm).
-
Set the emission wavelength to the emission maximum of this compound (approximately 583 nm).
-
Use a quartz cuvette to measure the fluorescence intensity of a blank solution (the respective pH buffer without this compound) to determine the background fluorescence.
-
Measure the fluorescence intensity of each this compound sample at the different pH values.
-
-
Data Analysis:
-
Subtract the background fluorescence of the blank from the fluorescence reading of each corresponding sample.
-
Normalize the fluorescence intensity values, for example, by setting the maximum fluorescence intensity (typically observed in the stable pH range) to 100%.
-
Plot the normalized fluorescence intensity as a function of pH.
-
Conclusion
The fluorescence intensity of this compound is stable over a broad pH range, making it a robust tracer for many applications. However, its fluorescence is susceptible to quenching in strongly acidic and alkaline environments. The likely mechanism for quenching at low pH is the formation of a non-fluorescent spirolactone, while at high pH, deprotonation of the amine groups may be responsible. For accurate quantitative studies using this compound, it is crucial to maintain the pH of the samples within the stable range of 4 to 10 or to carefully calibrate for pH effects if measurements must be performed outside this range. The experimental protocol provided in this guide offers a standardized approach for researchers to characterize the pH dependency of this compound fluorescence in their specific experimental systems.
References
Methodological & Application
Preparing Rhodamine WT Stock Solutions for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine WT is a fluorescent tracer dye widely employed in hydrological and environmental studies to trace the flow of water.[1][2] Its high detectability at low concentrations and relative stability make it an invaluable tool for applications such as time-of-travel studies, dispersion analysis, and discharge measurements.[2][3] Proper preparation of a this compound stock solution is critical to ensure accurate and reproducible results in field and laboratory settings. These application notes provide detailed protocols for preparing this compound stock solutions from commercially available liquid concentrates and powder forms, tailored for injection in various research applications.
Core Principles
The preparation of a this compound stock solution involves the precise dilution of a concentrated form of the dye to achieve a desired working concentration. Key considerations include:
-
Starting Material: this compound is commonly available as a 2.5% or 20% liquid solution, or as a powder.[1][4][5][6][7][8][9]
-
Solvent: Distilled or deionized water is the recommended solvent to avoid interference from impurities.[4][5]
-
Accuracy: The use of calibrated volumetric flasks and pipettes is essential for accurate dilutions.[4]
-
Serial Dilution: Achieving very low target concentrations often requires a series of dilutions (serial dilution) to minimize measurement errors.[5]
-
Safety: While generally considered non-toxic at low concentrations, it is good practice to wear gloves and safety glasses when handling concentrated dye solutions.[6][10]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution from 2.5% Liquid Concentrate
This protocol is suitable for creating a primary stock solution that can be further diluted for various applications, including direct field injections.
Materials:
-
This compound (2.5% solution)
-
Deionized or distilled water
-
1000 mL volumetric flask
-
5.0 mL volumetric pipette
-
Pipette bulb or pump
-
Storage bottle (amber glass recommended to protect from light)
Procedure:
-
Ensure all glassware is clean and dry.
-
Using a 5.0 mL volumetric pipette, accurately transfer 5.0 mL of the 2.5% this compound solution into a 1000 mL volumetric flask.[4][10]
-
Add deionized or distilled water to the flask until it is about half full.
-
Gently swirl the flask to mix the contents.
-
Continue to add deionized or distilled water until the bottom of the meniscus reaches the calibration mark on the neck of the flask.[4]
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the resulting 125 mg/L stock solution to a labeled storage bottle and store in a cool, dark place. Refrigeration at 4°C is recommended for long-term storage.[4]
Quantitative Data Summary:
| Parameter | Value | Unit |
| Initial this compound Concentration | 2.5 | % |
| Volume of this compound Solution | 5.0 | mL |
| Final Volume of Stock Solution | 1000 | mL |
| Final Stock Solution Concentration | 125 | mg/L |
Protocol 2: Preparation of a Low-Concentration Standard Solution from 20% Liquid Concentrate
This protocol is designed for preparing a standard solution, for example, 100 ppb (parts per billion), often used for fluorometer calibration. This involves a serial dilution.
Materials:
-
This compound (20% solution)
-
Deionized or distilled water
-
100 mL volumetric flask
-
1000 mL (1 L) volumetric flask
-
1.0 mL volumetric pipette
-
Micropipette (or 1 mL pipette)
-
Pipette tips
-
Storage bottles
Procedure:
Step 1: Intermediate Dilution (100-fold dilution)
-
Using a micropipette or a 1.0 mL volumetric pipette, transfer 1.0 g (approximately 1.0 mL) of the 20% this compound solution into a 100 mL volumetric flask.[5]
-
Dilute to the mark with distilled water and mix thoroughly. This creates a 10 g/L (10,000 ppm) solution.[5]
Step 2: Second Intermediate Dilution
-
Pipette 1.0 mL of the 10 g/L solution from Step 1 into a clean 100 mL volumetric flask.[5]
-
Dilute to the mark with distilled water and mix thoroughly. This results in a 100 ppm solution.[5]
Step 3: Final Standard Solution
-
Pipette 1.0 mL of the 100 ppm solution from Step 2 into a 1000 mL (1 L) volumetric flask.[5]
-
Fill to the mark with system water (the water to be used in the study) or distilled water and mix thoroughly.[5] This produces a 100 ppb (0.1 ppm) standard solution.[5]
Quantitative Data Summary:
| Dilution Step | Starting Concentration | Volume of Stock | Final Volume | Final Concentration |
| 1 | 20% | 1.0 g (~1.0 mL) | 100 mL | 10 g/L (10,000 ppm) |
| 2 | 10 g/L | 1.0 mL | 100 mL | 100 mg/L (100 ppm) |
| 3 | 100 ppm | 1.0 mL | 1000 mL | 100 µg/L (100 ppb) |
Protocol 3: Preparation of a Stock Solution from this compound Powder
This protocol is for preparing a stock solution when starting with the solid form of the dye.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Analytical balance
-
1000 mL (1 L) volumetric flask
-
Spatula
-
Weighing paper or boat
-
Magnetic stirrer and stir bar (optional, but recommended)
Procedure:
-
Accurately weigh 1.0 gram of this compound powder using an analytical balance.[11]
-
Carefully transfer the powder into a 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized or distilled water to the flask.
-
If using a magnetic stirrer, add the stir bar to the flask and place it on the stir plate. Stir until the powder is completely dissolved. Alternatively, cap and swirl the flask until the powder is dissolved. This may take some time.
-
Once the powder is fully dissolved, add deionized or distilled water to bring the volume to the 1000 mL mark.
-
Cap the flask and invert several times to ensure a homogenous solution. This creates a 1 g/L (1000 ppm) stock solution.
Quantitative Data Summary:
| Parameter | Value | Unit |
| Mass of this compound Powder | 1.0 | g |
| Final Volume of Stock Solution | 1000 | mL |
| Final Stock Solution Concentration | 1 | g/L (1000 ppm) |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for preparing a this compound stock solution, from initial materials to the final prepared solution ready for use or storage.
Caption: Workflow for this compound solution preparation.
Application Considerations
-
Temperature Effects: The fluorescence of this compound can be temperature-dependent. It is advisable to allow refrigerated solutions to warm to ambient temperature before use, especially for calibration purposes.[4]
-
pH Stability: The fluorescence of this compound is stable within a pH range of 5 to 10.[3] Outside this range, a decrease in fluorescence intensity may be observed.[3]
-
Injection in Cold Water: When injecting this compound into water with temperatures at or below 5°C, subsurface injection is recommended. To ensure neutral buoyancy and better mixing, the dye can be diluted with an equal volume of methanol.
-
Concentration for Injection: The amount of dye required for a study depends on various factors, including stream discharge and the desired detection limit. The goal is often to achieve a detectable concentration (e.g., 1-5 ppb) at the furthest downstream monitoring station.[6]
-
Regulatory Guidelines: Always adhere to local and national environmental regulations regarding the use of tracer dyes in water bodies. The U.S. EPA has established guidelines for the use of this compound.[2][12]
By following these detailed protocols and considering the application-specific factors, researchers, scientists, and drug development professionals can confidently prepare this compound stock solutions for accurate and effective tracer studies.
References
- 1. hoskin.ca [hoskin.ca]
- 2. nexsens.com [nexsens.com]
- 3. ysi.com [ysi.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. fondriest.com [fondriest.com]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. Rhodamine Dye Stock Solution 20% WT - HydroTerra [hydroterra.com.au]
- 8. biosynth.com [biosynth.com]
- 9. jmnspecialties.com [jmnspecialties.com]
- 10. EXO Standard Preparation - Total Algae [ysi.com]
- 11. ucanr.edu [ucanr.edu]
- 12. docs.turnerdesigns.com [docs.turnerdesigns.com]
Application Notes and Protocols for Rhodamine WT Dye Tracing in Streams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and field methods for using Rhodamine WT (RWT) dye as a tracer in stream studies. The protocols outlined below are intended to ensure accurate and reproducible data collection for various hydrological applications.
Introduction to this compound Dye Tracing
This compound is a fluorescent xanthene dye specifically developed for water tracing.[1][2] Its high water solubility, strong fluorescence, and relatively low sorption tendency make it an ideal tracer for studying the transport and mixing dynamics of water.[1][2] Common applications in stream environments include:
-
Time-of-travel studies: Determining the time it takes for water and dissolved solutes to travel between two points in a stream.[1][3]
-
Discharge measurements: Calculating the volume of water flowing through a stream cross-section per unit of time.[1][4][5]
-
Dispersion studies: Characterizing how a solute spreads longitudinally, laterally, and vertically as it moves downstream.[1]
-
Pollutant transport simulation: Understanding the fate and transport of contaminants in river systems.[6][7]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for planning dye tracing studies and for the proper handling and storage of the dye.
| Property | Value | Reference |
| Appearance | Dark Red Liquid | [8] |
| Dye Content | 20-21% by weight in aqueous solution | [8] |
| Molecular Formula | C29H29ClN2Na2O5 | [9][10] |
| Molecular Weight | 567.0 g/mol | [9] |
| Specific Gravity | 1.15 - 1.16 g/mL | [8] |
| Peak Absorption Wavelength | 553 - 557 nm | [8][10] |
| Peak Emission Wavelength | ~583 nm | [6] |
| Solubility in Water | Miscible | [11] |
| pH of Solution | Approximately 10.8 | [8] |
| Stability pH Range | 2.5 - 9.5 | [8] |
Experimental Protocols
Safety Precautions
While this compound is considered safe at the low concentrations used in environmental studies, proper safety precautions should be followed when handling the concentrated dye solution.[1][3]
-
Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[12][13][14][15]
-
Avoid contact with skin, eyes, and clothing.[12][13] In case of contact, rinse the affected area thoroughly with water.[12][13][15][16]
-
Work in a well-ventilated area and avoid inhaling vapors.[12]
-
Store the dye in a cool, dark place, away from direct sunlight, in a tightly closed container.[12][14]
Fluorometer Calibration
Accurate measurement of dye concentration is fundamental to any tracer study. This requires proper calibration of the fluorometer.
Objective: To establish a linear relationship between fluorescence readings and known dye concentrations.
Materials:
-
Fluorometer with appropriate filters for this compound
-
This compound 20% stock solution
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes or micropipettes
-
Distilled water
-
Stream water (for background measurement)
Protocol:
-
Prepare a Primary Standard (e.g., 100 ppb):
-
Pipette 1 mL of the 20% this compound stock solution into a 100-mL volumetric flask and dilute to the mark with distilled water. This creates a 2000 ppm solution.[17]
-
Pipette 1 mL of the 2000 ppm solution into a second 100-mL volumetric flask and dilute with distilled water. This results in a 20 ppm solution.[17]
-
Pipette 5 mL of the 20 ppm solution into a 1000-mL volumetric flask and fill to the mark with stream water. This yields a 100 ppb primary standard.[17]
-
-
Prepare a Series of Dilution Standards:
-
From the 100 ppb primary standard, prepare a series of dilutions (e.g., 10 ppb, 20 ppb, 50 ppb) using stream water as the diluent.
-
-
Measure Background Fluorescence:
-
Analyze a sample of the stream water without any added dye to determine the background fluorescence.[17] This value should be subtracted from all subsequent readings.
-
-
Calibrate the Fluorometer:
-
Verify Calibration:
-
Measure the fluorescence of a standard with a known concentration that was not used for the initial calibration to verify the accuracy. The reading should be within ±10% of the known value.[18]
-
Tracer Injection Methods
The choice of injection method depends on the study's objectives.
This method involves rapidly introducing a known volume of dye into the center of the stream. It is commonly used for time-of-travel and discharge measurements.[3]
Protocol for Discharge Measurement:
-
Estimate Required Dye Volume: Use the following empirical equation to estimate the volume of 20% this compound solution needed:
-
Vs = 3.79 x 10⁻⁵ * (Q * L) / (v * Cp)
-
-
Select Injection and Sampling Sites: Choose a reach with good mixing characteristics and a single, well-defined channel. The injection point should be upstream of the sampling location to ensure complete mixing of the dye across the stream's cross-section.
-
Inject the Dye: Pour the calculated volume of dye quickly into the center of the stream. Record the exact time of injection.[3]
-
Sample Collection: At the downstream sampling site, collect water samples at regular intervals as the dye cloud passes. Alternatively, use an in-situ fluorometer to record the concentration continuously.[3]
-
Data Analysis: Plot the dye concentration versus time to obtain a breakthrough curve. The stream discharge (Q) can then be calculated using the dilution-gauging method.
In this method, a dilute solution of the dye is injected into the stream at a constant rate over a period of time. This is often used for discharge measurements in larger rivers or for studies requiring a stable downstream concentration.[19]
Protocol for Discharge Measurement:
-
Prepare Injection Solution: Prepare a diluted solution of this compound. A 1:1000 dilution is often appropriate for small to medium streams.[19]
-
Set Up Injection System: Use a peristaltic pump or a constant-head siphon to inject the dye solution at a known, constant rate (q).
-
Inject the Dye: Begin the injection and continue until the concentration at the downstream sampling site reaches a stable plateau.
-
Sample Collection: Once the plateau concentration (C_p) is reached, collect water samples from the sampling site.
-
Data Analysis: Calculate the stream discharge (Q) using the following formula:
-
Q = q * (C_i / C_p)
-
Q = stream discharge
-
q = injection rate
-
C_i = concentration of the injected solution
-
C_p = plateau concentration at the sampling site
-
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: Typical Dosage and Concentration Ranges for this compound
| Application | Injection Method | Typical Peak Concentration (µg/L or ppb) | Notes |
| Time-of-Travel | Slug Injection | 1 - 10 | Lower concentrations are often sufficient. |
| Discharge Measurement | Slug Injection | 10 - 20 | Higher concentrations may be needed to ensure accurate measurement of the breakthrough curve.[4][5] |
| Discharge Measurement | Constant Rate Injection | Varies (stable plateau) | The target plateau concentration depends on the injection rate and stream discharge. |
| Dispersion Studies | Slug Injection | 5 - 50 | Higher concentrations may be required to track the dye over longer distances. |
Data Analysis and Calculations
The primary data collected during a dye tracing study is a time series of dye concentrations at one or more downstream locations. This data is used to calculate key hydrological parameters.
| Parameter | Formula | Description of Variables |
| Stream Discharge (Slug Injection) | Q = (V_d * C_d) / ∫(C(t) - C_b) dt | Q = Discharge, V_d = Volume of dye injected, C_d = Concentration of dye injected, ∫(C(t) - C_b) dt = Area under the background-corrected concentration vs. time curve |
| Stream Discharge (Constant Rate) | Q = q * (C_i / C_p) | Q = Discharge, q = Injection rate, C_i = Concentration of injected solution, C_p = Plateau concentration |
| Mean Travel Time | t_mean = ∫t * C(t) dt / ∫C(t) dt | t_mean = Mean travel time, t = Time, C(t) = Concentration at time t |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of a this compound dye tracing study and the conceptual relationship between the tracer and stream dynamics.
Caption: Experimental workflow for a this compound dye tracing study.
Caption: Conceptual model of tracer dynamics in a stream.
References
- 1. ysi.com [ysi.com]
- 2. What Is Rhodamine? Get the Rho Down [ysi.com]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. nexsens.com [nexsens.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. jmnspecialties.com [jmnspecialties.com]
- 9. This compound | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 446971000 [thermofisher.com]
- 11. Thermo Scientific Chemicals this compound, 20% solution in water 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 14. kochcolor.com [kochcolor.com]
- 15. chemsupply.com.au [chemsupply.com.au]
- 16. carlroth.com [carlroth.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. glfc.org [glfc.org]
Application Notes and Protocols for Groundwater Flow Mapping Using Rhodamine WT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine WT is a fluorescent xanthene dye specifically designed for water tracing applications. Its high detectability, relatively low sorption tendency in many aquifer materials, and established safety profile at low concentrations make it a valuable tool for characterizing groundwater flow paths, velocity, and transport parameters. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in groundwater investigations.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₉N₂O₅ClNa₂ | [1] |
| Appearance | Dark red liquid (commercially available as a 20% aqueous solution) | [2] |
| Specific Gravity | Approximately 1.15 - 1.19 g/mL (for 20% solution) | [2][3] |
| pH (20% solution) | Approximately 10.8 | [2] |
| pH Stability of Fluorescence | Stable in the pH range of 5 to 10 | [4] |
| Excitation Maximum | ~555-558 nm | [2][5] |
| Emission Maximum | ~583 nm | [5] |
| Solubility | Miscible with water | [6] |
Quantitative Data for Groundwater Tracing
| Parameter | Value | Conditions/Notes | Reference |
| Instrumental Detection Limit | As low as 0.01 µg/L (ppb) with a fluorometer. | Can be influenced by background fluorescence. | [7] |
| Visual Detection Limit | Approximately 10 ppb in a large volume of clear water. | Useful for initial plume tracking. | [8] |
| Recommended Injection Concentration | Should not exceed 100 µg/L in raw water for hydrological studies. | Higher concentrations may be used for initial injection, but dilution is expected. | [8][9] |
| Drinking Water Intake Limit | Dye concentration should be limited to 10 µg/L in raw water near drinking water intakes. | Precautionary measure to ensure safety. | [8][9] |
| Drinking Water Limit | Should not exceed 0.1 µg/L. | EPA recommendation. | [8][9] |
| Photochemical Half-Life | 15.3 days (summer) to 21.9 days (winter) under natural sunlight at 30° N latitude. | Less of a concern in subsurface groundwater studies but relevant for surface expressions. | [5] |
| Sorption (Kd) | Varies significantly with soil/sediment composition. Generally low in sand and gravel, higher in materials with high organic content or certain clays. The meta isomer sorbs more strongly than the para isomer. | Kd values can range from <1 L/kg in low organic sand to >100 L/kg in organic-rich soils. | [10][11][12] |
Experimental Protocols
Preparation of this compound Solutions
a. Stock Solution (e.g., 1000 mg/L or ppm)
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Using a calibrated pipette, transfer 5 mL of the commercial 20% this compound solution into a 1-liter volumetric flask.
-
Dilute to the 1-liter mark with deionized water.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Label the flask clearly with the concentration, date, and "this compound Stock Solution."
-
Store in a cool, dark place, preferably refrigerated.
b. Working Standard Solutions (for Fluorometer Calibration)
-
Prepare a series of dilutions from the stock solution to create standards that bracket the expected concentrations in the groundwater samples (e.g., 0.1, 1, 10, 50, 100 µg/L).
-
For a 100 µg/L standard, pipette 10 mL of the 1000 mg/L stock solution into a 100-mL volumetric flask and dilute to the mark with deionized water. This creates a 100 mg/L intermediate solution. Then, pipette 1 mL of this intermediate solution into a 1-liter volumetric flask and dilute to the mark with background groundwater (water from the study site collected before dye injection) to account for matrix effects.
-
Repeat this serial dilution process to obtain the desired range of standards.
-
Transfer the working standards to clean, labeled amber glass or opaque plastic bottles and store them under the same conditions as the stock solution.
Fluorometer Calibration
-
Allow the fluorometer to warm up for the manufacturer-recommended time (typically 15-30 minutes).
-
Rinse the sample cuvette or flow-through cell with background groundwater to establish a zero point or baseline reading.
-
Starting with the lowest concentration standard, rinse the cuvette with a small amount of the standard before filling it for measurement.
-
Measure the fluorescence of each working standard, recording the instrument reading for each known concentration.
-
Plot the fluorescence readings against the corresponding concentrations to generate a calibration curve. The relationship should be linear within the typical range of measurement.
-
Verify the calibration periodically with a check standard during sample analysis.
This compound Injection
-
Pre-injection Sampling: Collect background water samples from all monitoring points to establish baseline fluorescence levels.
-
Determine Injection Volume and Mass: Calculate the required mass of this compound based on the estimated groundwater flow velocity, aquifer properties (porosity, thickness), and the desired target concentration at the nearest monitoring well. A higher initial concentration is often used to account for dilution and dispersion.
-
Injection Method:
-
Slug Injection: For a near-instantaneous pulse, rapidly introduce a known volume of the concentrated dye solution into the injection well. This can be done by pouring the solution directly into the well, followed by a known volume of chase water to flush the dye into the aquifer.[7]
-
Constant Rate Injection: For applications requiring a steady-state plume, use a peristaltic or metering pump to inject the dye solution at a constant, known rate over a specified period.
-
-
Record Injection Details: Meticulously record the exact time of injection, the volume and concentration of the dye solution used, and the volume of any chase water.
Groundwater Sampling
-
Sampling Frequency: The sampling frequency depends on the estimated groundwater velocity. Initially, more frequent sampling is required at the monitoring points closest to the injection site to capture the leading edge of the tracer plume. The frequency can be decreased as the plume disperses over time.
-
Sample Collection:
-
Use dedicated or thoroughly cleaned pumps (e.g., peristaltic, bladder) or bailers for each monitoring well to avoid cross-contamination.
-
Purge the well of stagnant water before collecting a sample to ensure it is representative of the aquifer.
-
Collect samples in clean, amber glass or opaque plastic bottles to prevent photodegradation.
-
Label each sample bottle with a unique identifier, date, time, and sampling location.
-
-
Sample Handling and Storage:
-
Analyze samples as soon as possible after collection.
-
If storage is necessary, refrigerate the samples and protect them from light.
-
Sample Analysis
-
Allow samples to reach the same temperature as the calibration standards before analysis to minimize temperature-dependent fluorescence effects.[4]
-
Following the same procedure as for calibration, rinse the fluorometer's cuvette or flow-through cell with a small amount of the groundwater sample before taking a reading.
-
Record the fluorescence reading for each sample.
-
Use the calibration curve to convert the fluorescence readings into this compound concentrations.
-
Subtract the background fluorescence measured during the pre-injection sampling to obtain the net tracer concentration.
Visualizations
Caption: Experimental workflow for a groundwater tracing study using this compound.
Caption: Factors influencing the transport of this compound in groundwater systems.
References
- 1. parkplanning.nps.gov [parkplanning.nps.gov]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. lmpublicsearch.lm.doe.gov [lmpublicsearch.lm.doe.gov]
- 4. isws.illinois.edu [isws.illinois.edu]
- 5. kgs.uky.edu [kgs.uky.edu]
- 6. sfwmd.gov [sfwmd.gov]
- 7. gw-project.org [gw-project.org]
- 8. Groundwater Tracing | GUE [gue.com]
- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. skb.com [skb.com]
- 12. glfc.org [glfc.org]
Application Notes and Protocols for Discharge Rate Calculation using the Rhodamine WT Dilution Method
Introduction
The tracer dilution method is a robust and widely used technique for measuring the discharge rate (flow) of streams, rivers, and conduits, particularly in turbulent or complex environments where traditional velocity-area methods are impractical.[1][2] This method relies on the principle of mass conservation. A known quantity of a tracer is introduced into the flow, and its concentration is measured at a downstream point after it has thoroughly mixed with the water.[1] Rhodamine WT, a fluorescent dye, is the preferred tracer for most hydrologic studies due to its high detectability at low concentrations, low sorption tendency, chemical stability, and relatively low cost.[3][4]
This document provides detailed application notes and protocols for determining discharge rates using this compound with two primary techniques: the Slug Injection Method and the Constant-Rate Injection Method .
This compound Tracer: Properties and Considerations
This compound (Water Tracing) is a synthetic dye with a brilliant pink-to-red color, specifically formulated for water tracing.[5] It is also known as Acid Red #388 and is commercially available as a 20% solution in water.[5][6][7]
-
Fluorescence: The dye exhibits strong fluorescence, absorbing light at an excitation wavelength of approximately 530 nm and emitting it at a longer wavelength of about 555 nm.[5] This property allows for detection at concentrations as low as 0.1 parts per billion (ppb) or µg/L using a fluorometer.[4][8]
-
Advantages: Its primary advantages include low adsorption to most sediments, stability in typical water environments, and spectral characteristics that are distinct from most naturally occurring substances in water.[3]
-
Limitations and Interferences:
-
Temperature: The fluorescence intensity of this compound is inversely proportional to temperature, decreasing as temperature increases.[5][9] Therefore, temperature must be recorded, and corrections applied if the calibration and sample temperatures differ.[1][9]
-
Photochemical Decay: While more stable than other dyes like Uranine, this compound can degrade with prolonged exposure to direct sunlight.[5][10] This is generally a minor concern for the typical duration of discharge measurements.
-
Sorption: While designed for low sorption, some dye loss can occur in streams with high concentrations of organic material or certain clays.[10][11] This can lead to an overestimation of the discharge.
-
Turbidity: High levels of suspended sediment can interfere with fluorescence measurements by scattering both the excitation and emission light.[3]
-
pH: The fluorescence is stable within a pH range of 5 to 10.[3]
-
Safety and Handling Precautions
While this compound is considered non-toxic at the low concentrations used for water tracing, proper safety measures should be followed when handling the concentrated dye solution.[4][12]
-
Wear personal protective equipment (PPE), including chemical-resistant gloves and safety glasses, when handling the 20% concentrate.[13][14]
-
Avoid contact with skin, eyes, and clothing.[13] In case of contact, wash the affected area thoroughly with soap and water.[14]
-
Dilute the dye in a well-ventilated area.
-
Ensure that the peak concentration in the stream does not exceed 10 µg/L (10 ppb) in any water withdrawn for beneficial uses.[12]
-
Store the dye in a tightly closed container, away from direct sunlight.[13]
Experimental Methodologies
Site Selection
Proper site selection is critical for an accurate discharge measurement. The chosen stream reach should:
-
Be long enough to ensure complete mixing of the dye across the entire channel cross-section at the sampling location.[10] A minimum mixing length can range from 6.5 to 24.5 times the wetted width of the stream.[15]
-
Have turbulent flow to promote rapid mixing.
-
Be free of significant inflows (e.g., from tributaries) or outflows (e.g., irrigation withdrawals, seepage) between the injection and sampling points.[16]
Equipment and Reagents
-
Fluorometer: A field-portable or laboratory fluorometer calibrated for this compound.[11]
-
This compound Dye: 20% liquid solution.[11]
-
Volumetric Glassware: Graduated cylinders, volumetric flasks (100 mL, 1000 mL), and pipettes for preparing solutions.[6]
-
Injection Equipment: A bucket or container for slug injection; a constant-rate pump (e.g., chemical metering pump) for constant-rate injection.[9]
-
Sample Bottles: For collecting background and calibration samples.
-
Data Logger (optional): For use with in-situ fluorometers.
-
Distilled Water: For preparing standard solutions.
Preparation of Standard Solutions for Calibration
Accurate calibration of the fluorometer is essential. This involves preparing a series of standard solutions from the concentrate and generating a calibration curve of fluorescence versus concentration. The final dilution should be made with water from the study stream to account for its specific background fluorescence and chemistry.[6]
Protocol: Serial Dilution for a 100 ppb Standard (from 20% solution)
-
Prepare a 1:1000 Intermediate Solution:
-
Carefully pipette 1 mL of the 20% this compound stock solution into a 1000 mL (1 L) volumetric flask.[11]
-
Dilute to the mark with distilled water and mix thoroughly. This creates a high-concentration intermediate stock.
-
-
Prepare a 10 ppm (10,000 ppb) Stock Solution:
-
Prepare the Final 100 ppb Standard:
-
Take 10 mL of the 10 ppm "Stock 2" solution and add it to a 1 L volumetric flask.
-
Fill the flask to the 1 L mark using stream water collected from the measurement site (upstream of any potential dye influence).[6] Mix thoroughly.
-
This final solution has a concentration of approximately 100 ppb and should be used to calibrate the fluorometer.[6] Additional standards (e.g., 10 ppb, 50 ppb) can be made by further diluting the 10 ppm stock.
-
Protocol 1: Slug Injection (Sudden Injection) Method
This method involves instantaneously injecting a known mass (or volume) of dye into the stream and then measuring the concentration as the dye cloud passes a downstream sampling point.[5] The total discharge is calculated from the total mass of the injected tracer and the area under the resulting time-concentration curve.
Experimental Protocol
-
Estimate Discharge (Qe): Before starting, estimate the stream's discharge using a simple method (e.g., floating object velocity and cross-sectional area). This is needed to calculate the required dye volume.
-
Calculate Required Dye Volume: Use an empirical formula or rule of thumb to determine the volume of 20% this compound needed to achieve a target peak concentration (Cp) of 10-20 µg/L at the sampling site.[16] A common rule of thumb is to use 5-10 mL of 20% this compound solution for every 1 m³/s of discharge.[5]
-
Collect Background Sample: Before handling any dye, collect at least one water sample from the downstream measurement location to determine the background fluorescence.[16]
-
Prepare and Inject Dye:
-
Measure the calculated volume of 20% this compound dye.
-
To aid dispersion, pre-mix this dye with a larger volume (e.g., 5-10 L) of river water in a bucket.[16]
-
Instantaneously pour the entire mixture into the centroid of the stream flow at the upstream injection point.[16]
-
Record the exact time of injection.[12]
-
-
Downstream Monitoring:
-
At the downstream sampling location, begin measuring the fluorescence as soon as the dye is injected.
-
Use an in-situ fluorometer to log data continuously or collect discrete grab samples at regular intervals (e.g., every 30-60 seconds).
-
Continue sampling until the fluorescence concentration has risen to a peak and then returned to the background level.[12] This generates the time-concentration curve, also known as the breakthrough curve.[5]
-
Data Analysis and Calculation
The stream discharge (Q) is calculated using the following mass balance equation:
Q = M / ∫(C(t) - Cb) dt
Where:
-
Q: Stream discharge (e.g., in m³/s).
-
M: Mass of the injected dye tracer (in g or mg). This is calculated from the volume of the 20% solution injected and its concentration.
-
∫(C(t) - Cb) dt: The area under the time-concentration curve, after subtracting the background concentration. This integral is calculated by summing the products of the net concentration and the time interval for each sample.[5]
-
C(t): The measured tracer concentration at time t.
-
Cb: The background tracer concentration.
Workflow Diagram
Caption: Workflow for the slug injection discharge measurement method.
Protocol 2: Constant-Rate Injection Method
This method involves injecting a tracer solution of known concentration (C1) at a constant, low rate (q) for a sufficient duration to achieve a stable plateau concentration (C2) at the downstream sampling point.[1][11] This method is often used for larger streams or when a more extended measurement period is desired.
Experimental Protocol
-
Prepare Injection Solution: Prepare a diluted solution of this compound dye. The concentration (C1) should be high enough that the injection rate (q) is easily measurable and controllable, but not so high that it requires an impractically large volume of solution.
-
Set up Injection System:
-
Position a constant-rate pump at the injection site.
-
Calibrate the pump carefully to ensure a steady and known injection rate (q). This can be done by measuring the volume dispensed over a set period (e.g., using a stopwatch and graduated cylinder).
-
-
Collect Background Sample: Collect a water sample from the downstream measurement location before starting the injection.
-
Start Injection: Begin injecting the dye solution into the stream at the predetermined constant rate (q). Record the start time.
-
Downstream Monitoring:
-
Stop Injection: Once the plateau is confirmed and recorded, the injection can be stopped.
Data Analysis and Calculation
When the plateau concentration is reached, the system is in a steady state, and the discharge (Q) can be calculated with a simple mass balance equation:[1][17]
Q = q * (C1 / (C2 - Cb))
Where:
-
Q: Stream discharge (in the same volumetric units as q).
-
q: The constant injection rate of the tracer solution (e.g., in mL/min or L/s).
-
C1: Concentration of the injected tracer solution.
-
C2: The stable plateau concentration measured in the stream.
-
Cb: The background concentration of the stream.
Workflow Diagram
References
- 1. api.mountainscholar.org [api.mountainscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ysi.com [ysi.com]
- 4. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 5. ucanr.edu [ucanr.edu]
- 6. fondriest.com [fondriest.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. ighem.org [ighem.org]
- 10. open.library.ubc.ca [open.library.ubc.ca]
- 11. glfc.org [glfc.org]
- 12. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 13. biosynth.com [biosynth.com]
- 14. by.genie.uottawa.ca [by.genie.uottawa.ca]
- 15. Refinement of tracer dilution methods for discharge measurements in steep mountain streams | Semantic Scholar [semanticscholar.org]
- 16. pubs.usgs.gov [pubs.usgs.gov]
- 17. ighem.org [ighem.org]
Application Note: Fluorometer Calibration Protocol for Rhodamine WT Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine WT (Water Tracer) is a highly fluorescent dye widely utilized in hydrological and hydrogeological studies for applications such as flow measurement, time of travel studies, and contaminant transport mapping.[1][2][3] Its utility stems from its high water solubility, stability, and detectability at very low concentrations using fluorometry.[1] Accurate quantification of this compound is critically dependent on a precise and reproducible fluorometer calibration. This document provides a detailed protocol for the preparation of this compound standards and the subsequent calibration of a fluorometer to ensure reliable and accurate measurements.
This compound Properties and Instrument Settings
This compound is commercially available, often as a 20% or 2.5% solution.[4][5] It is important to know the concentration of the stock solution to prepare accurate standards. The key spectral properties and recommended instrument settings for this compound measurement are summarized below.
| Parameter | Value | Reference |
| Peak Excitation Wavelength | 558 nm | [1][6] |
| Peak Emission Wavelength | 583 nm | [1][6] |
| Alternate Excitation Wavelength | 530 nm | [7] |
| Alternate Emission Wavelength | 555 nm | [7] |
| Linear Range | Up to 100 ppb (active ingredient) | [2][4][8] |
| Stability | Stable for years when stored in the dark.[4] Refrigeration is recommended for long-term storage of solutions.[5] | [1][4][5] |
Experimental Protocols
Materials and Reagents
-
Fluorometer with appropriate filters for this compound
-
Polystyrene or glass cuvettes[9]
-
Calibrated micropipettes and tips
-
Graduated cylinders
-
This compound dye solution (e.g., 20% or 2.5%)
-
Deionized or distilled water
-
Laboratory balance
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a 100 parts-per-billion (ppb) primary standard from a 20% this compound solution through serial dilutions.
Step 1: Prepare a 100-fold dilution of the 20% stock solution.
-
Using a calibrated laboratory scale, accurately weigh 1 gram of the 20% this compound dye solution directly into a 100 mL volumetric flask.[4][8]
-
Dilute to the 100 mL mark with deionized water.
-
Cap the flask and invert several times to ensure the solution is thoroughly mixed. This creates a 10 g/L or 10,000,000 ppb solution of the 20% dye, which is equivalent to a 10-2 dilution.[4]
Step 2: Prepare a 10,000-fold dilution.
-
Pipette 1 mL of the solution from Step 1 into a clean 100 mL volumetric flask.[2][9]
-
Dilute to the 100 mL mark with deionized water and mix thoroughly. This results in a 10-4 dilution, or a 100 ppm concentration.[8]
Step 3: Prepare the 100 ppb primary standard.
-
Pipette 1 mL of the solution from Step 2 into a 1000 mL (1 L) volumetric flask.
-
Dilute to the 1000 mL mark with deionized water and mix thoroughly. This final solution has a concentration of 100 ppb.
Step 4: Prepare a series of calibration standards.
-
From the 100 ppb primary standard, create a series of lower concentration standards (e.g., 0.1, 1, 10, 25, 50, and 75 ppb) by serial dilution. For example, to make a 50 ppb standard, mix 50 mL of the 100 ppb standard with 50 mL of deionized water in a 100 mL volumetric flask.
-
Use deionized or distilled water as the blank (0 ppb) standard.[9]
The following diagram outlines the workflow for the preparation of standards and subsequent fluorometer calibration.
Caption: Experimental workflow for standard preparation and fluorometer calibration.
Protocol 2: Fluorometer Calibration
A multi-point calibration is recommended for accuracy. This involves measuring the fluorescence of a blank and at least three to five standards of known concentrations.
Step 1: Instrument Setup
-
Turn on the fluorometer and allow it to warm up according to the manufacturer's instructions.
-
Set the excitation wavelength to ~558 nm and the emission wavelength to ~583 nm.[1][6]
Step 2: Blank Measurement
-
Rinse a clean cuvette three times with deionized water.
-
Fill the cuvette with the deionized water (0 ppb standard).
-
Wipe the outside of the cuvette with a lint-free cloth to remove any smudges or droplets.
-
Place the cuvette in the fluorometer and close the lid.
-
Set the instrument reading to zero or record the fluorescence value of the blank.
Step 3: Standard Measurement
-
Starting with the lowest concentration standard, rinse the cuvette three times with the standard.
-
Fill the cuvette with the standard, clean the exterior, and place it in the fluorometer.
-
Record the fluorescence reading.
-
Repeat this process for all remaining standards, moving from the lowest to the highest concentration.
Step 4: Generate the Calibration Curve
-
Plot the fluorescence readings (y-axis) against the corresponding this compound concentrations (x-axis).
-
Perform a linear regression on the data points.
-
The resulting equation (y = mx + b, where y is fluorescence, x is concentration, m is the slope, and b is the y-intercept) will be used to calculate the concentration of unknown samples. The coefficient of determination (R²) should be ≥ 0.99 for a valid calibration.
Potential Interferences and Considerations
Several factors can interfere with the fluorescence of this compound, leading to inaccurate measurements. It is crucial to be aware of these and take corrective actions when necessary.
| Interference Factor | Description | Mitigation Strategy |
| Turbidity | Suspended particles can scatter excitation light and absorb emitted light, reducing the fluorescence signal.[4][10] | Filter samples to remove particulates. If turbidity is consistent, using the sample water to prepare the highest standard can help correct for this interference.[4] |
| Temperature | Fluorescence intensity is inversely proportional to temperature; as temperature increases, fluorescence decreases.[10] | Allow all standards and samples to reach thermal equilibrium before measurement. Some modern fluorometers have automatic temperature compensation.[5][10] |
| pH | The fluorescence of this compound is stable within a pH range of 5 to 10 but can decrease outside these limits.[10] | Measure and, if necessary, adjust the pH of samples to fall within the stable range. |
| Background Fluorescence | Other substances in the water, such as algae, detergents, or petroleum distillates, can fluoresce at similar wavelengths.[10][11] | Analyze a sample of the source water (without dye) to determine the background fluorescence and subtract this value from sample readings.[9] |
| Quenching | At high concentrations (typically above the linear range), fluorescence intensity may decrease due to self-quenching.[12] | Dilute samples to ensure they fall within the linear range of the calibration curve. |
| Sorption | This compound can adsorb to organic sediments and microorganisms, which can lead to a loss of the tracer from the water column.[10][11][12] | Be aware of this potential loss, especially in studies involving high sediment loads or activated sludge.[11][12] |
The relationship between this compound concentration and its fluorescence signal is illustrated in the diagram below.
Caption: Relationship between this compound concentration and fluorescence.
By following this detailed protocol and being mindful of potential interferences, researchers can achieve accurate and reproducible calibration of their fluorometers for the quantification of this compound.
References
- 1. What Is Rhodamine? Get the Rho Down [ysi.com]
- 2. Fluorescent Dye Tracing | Turner Designs Help Center [intercom.help]
- 3. This compound- liquid concentrate- 20% / 1 KG [fluotechnik.org]
- 4. fondriest.com [fondriest.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. This compound | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ohsu.edu [ohsu.edu]
- 8. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 9. epa.gov [epa.gov]
- 10. ysi.com [ysi.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical considerations optically sensing this compound in water impacted by municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
In-situ Monitoring of Rhodamine WT Using Submersible Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-situ monitoring of Rhodamine WT, a fluorescent tracer dye, utilizing submersible sensors. This technology is pivotal for a wide array of applications, from environmental tracing to understanding physiological and pathological processes in drug development.
This compound is frequently chosen for tracer studies due to its high fluorescence, ease of use, and relatively low tendency to adsorb to surfaces.[1][2] In-situ submersible fluorometers offer the significant advantage of real-time data acquisition, eliminating the need for discrete sampling and subsequent laboratory analysis, which can be resource-intensive and prone to error.[3][4]
Applications
The in-situ monitoring of this compound with submersible sensors has a broad range of applications, including:
-
Environmental Monitoring:
-
Time-of-travel studies in rivers and streams to understand pollutant transport.[1][3][5]
-
Dispersion and mixing studies in various water bodies.[1][3][5]
-
Groundwater tracing to map subterranean flow paths and identify contaminant sources.[1][3]
-
Wastewater treatment plant hydraulics to assess efficiency and identify potential issues.[6][7]
-
Mapping pollution plumes and tracking spills in real-time.[1][5][8]
-
-
Drug Development and Research:
-
Preclinical studies to understand drug distribution and metabolism in organisms by tagging molecules with this compound.
-
Environmental fate and transport studies of pharmaceuticals.
-
Submersible Sensor Specifications
A variety of submersible sensors are available for the in-situ detection of this compound. The choice of sensor will depend on the specific application, required sensitivity, and environmental conditions. Below is a summary of typical performance specifications for commercially available sensors.
| Parameter | Specification Range | Notes |
| Minimum Detection Limit | 0.01 to 0.1 ppb (µg/L) | The lowest concentration that can be reliably detected.[6][9][10] |
| Dynamic Range | 0 - 10 ppb (High Sensitivity) 0 - 100 ppb (Medium Sensitivity) 0 - 1000 ppb (Low Sensitivity) | Sensors often have multiple gain settings to cover a wide range of concentrations.[1][9][11] |
| Linearity | R² > 0.99 | Indicates a strong linear relationship between fluorescence and concentration.[9][10] |
| Resolution | 0.01 ppb (µg/L) | The smallest change in concentration that the sensor can report.[9] |
| Accuracy | ±3% of reading or ±0.1 ppb, whichever is greater; or ±5% or 0.1 µg/L w.i.g. | The closeness of a measured value to a standard or known value.[2][9] |
| Excitation Wavelength | ~550 nm (Green Light) | The wavelength of light used to excite the this compound molecules.[9][12] |
| Emission Wavelength | 580 - 715 nm (Red Light) | The wavelength of light emitted by the excited this compound molecules.[9] |
| Operating Temperature | -5 to 50°C | The temperature range within which the sensor can operate reliably. |
| Depth Rating | Up to 250 m | The maximum depth the sensor can be submerged without damage.[10] |
Experimental Protocols
The following protocols provide a generalized methodology for the in-situ monitoring of this compound.
Pre-Deployment and Calibration
Proper calibration is critical for obtaining accurate data. A two-point calibration is standard, establishing a zero point and a second point at a known concentration.
Materials:
-
Submersible this compound sensor and accompanying sonde/data logger.
-
This compound stock solution (typically 20%).[6]
-
Deionized water or background water from the study site (for blank).
-
Volumetric flasks and pipettes for preparing standards.[13]
-
Solid secondary standard (optional, for quick field checks).[9][14]
Procedure:
-
Sensor Cleaning and Inspection: Thoroughly clean the sensor's optical windows with a soft, lint-free cloth and deionized water. Inspect for any scratches or fouling.[9]
-
Preparation of Calibration Standards:
-
Prepare a zero-concentration standard using deionized water or water collected from the deployment site that is known to be free of this compound.
-
Prepare a non-zero calibration standard by diluting the this compound stock solution to a concentration within the expected measurement range of your study.[13] It is recommended that the second point be at least three times larger than the zero sample but within the linear range of the sensor.[9]
-
-
Two-Point Calibration:
-
Connect the sensor to its software interface.
-
Immerse the sensor in the zero-concentration standard and record the reading as "0 ppb".
-
Thoroughly rinse the sensor with deionized water.
-
Immerse the sensor in the known non-zero standard and enter the concentration value in the software.
-
Follow the manufacturer's instructions to save the calibration.
-
-
Calibration Verification (Optional): A solid standard can be used to verify the sensor's calibration in the field without the need for wet standards.[9]
In-situ Deployment
Procedure:
-
Site Selection: Choose deployment locations that are representative of the system being studied. For river studies, this may involve placing sensors at various points downstream from the dye injection site.[15]
-
Sensor Installation:
-
Securely mount the sensor to a stable platform, such as a buoy, weighted tripod, or custom mounting bracket.
-
Ensure the sensor's optical face is positioned to have a clear, unobstructed view of the water column and is not in direct contact with the sediment bed.
-
For long-term deployments, consider using a sensor with an anti-fouling wiper to keep the optical window clean.[4]
-
-
Data Logger Configuration:
-
Set the data logging interval based on the expected dynamics of the system. For rapidly changing conditions, a shorter interval (e.g., every 5 seconds) may be necessary. For slower processes, a longer interval (e.g., every 30 seconds or more) can be used.[15]
-
Data Acquisition and Post-Processing
Procedure:
-
Data Retrieval: Download the data from the logger periodically or set up telemetry for real-time data transmission.
-
Data Correction:
-
Temperature Correction: Many modern sensors automatically correct for temperature effects on fluorescence. If not, manual corrections may be necessary based on laboratory characterization.
-
Turbidity Correction: High turbidity can interfere with fluorescence measurements. Some sensors have features to reject turbidity interference.[4] If significant turbidity is present, it may be necessary to collect discrete samples for laboratory analysis to develop a correction factor.
-
Background Fluorescence Correction: Measure the background fluorescence of the water body before introducing the this compound tracer and subtract this value from the subsequent measurements.[16]
-
-
Data Analysis: Analyze the corrected data to determine tracer breakthrough curves, time of travel, dispersion coefficients, or other relevant parameters.
Factors Affecting In-situ Measurements
Several factors can influence the accuracy of in-situ this compound measurements. It is crucial to be aware of these and take steps to mitigate their effects.
-
Fluorescence Quenching: This is the process where the fluorescence intensity of a substance is decreased by a variety of chemical interactions.
-
Sorption: this compound has a low tendency to adsorb to sediments and organic matter, but some loss may occur, particularly in environments with high suspended solids or organic content.[6][16]
-
Photochemical Decay: this compound can degrade when exposed to sunlight over extended periods.[20] This is an important consideration for long-term tracer studies.
-
pH: The fluorescence of this compound is stable within a pH range of approximately 5 to 10.[3] Outside of this range, fluorescence can decrease.
Visualizations
The following diagrams illustrate the key workflows and relationships in the in-situ monitoring of this compound.
Caption: Experimental workflow for in-situ this compound monitoring.
Caption: Factors influencing in-situ this compound measurements.
References
- 1. EXO Rhodamine Sensor - this compound Sensor | ysi.com [ysi.com]
- 2. YSI EXO Rhodamine Sensor | Xylem US [xylem.com]
- 3. ysi.com [ysi.com]
- 4. fondriest.com [fondriest.com]
- 5. Rhodamine Measure TOT Time of Travel Surface and Ground Water [ysi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Rhodamine Water Testing Sensors & Equipment From AquaRead [aquaread.com]
- 8. Real-time piscicide tracking using this compound dye for support of application, transport, and deactivation strategies in riverine environments [pubs.usgs.gov]
- 9. aqualab.com.au [aqualab.com.au]
- 10. ysi.com [ysi.com]
- 11. s.campbellsci.com [s.campbellsci.com]
- 12. solinst.com [solinst.com]
- 13. epa.gov [epa.gov]
- 14. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 15. catalog.data.gov [catalog.data.gov]
- 16. researchgate.net [researchgate.net]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. What Is Rhodamine? Get the Rho Down [ysi.com]
Application of Rhodamine WT in Wastewater Treatment Plant Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rhodamine WT (RWT) dye for tracer studies in wastewater treatment plants (WWTPs). The protocols outlined below are designed to assist in determining key hydraulic parameters, such as Hydraulic Retention Time (HRT), and assessing the mixing efficiency of various treatment units.
This compound is a fluorescent dye widely recognized for its use in water tracing applications.[1][2] Its properties, including high fluorescence, relatively low sorption tendency, and stability in typical wastewater pH ranges (5-10), make it a suitable tracer for characterizing the hydraulic performance of WWTPs.[1][3] Accurate hydraulic characterization is crucial for optimizing treatment processes, identifying operational issues like short-circuiting, and validating computational fluid dynamics (CFD) models.[4]
Key Applications in Wastewater Treatment Plants:
-
Hydraulic Retention Time (HRT) Analysis: Determining the actual time wastewater spends within a reactor, which is critical for process efficiency.[1]
-
Mixing Efficiency Studies: Evaluating the degree of mixing within reactors, such as activated sludge tanks, to ensure uniform distribution of microorganisms and influent.[1][4]
-
Detection of Hydraulic Anomalies: Identifying short-circuiting, where a portion of the influent bypasses the treatment process, and dead zones, where mixing is inadequate.[5][6]
-
Flow Rate Measurement: Calibrating flowmeters and determining flow rates in channels and pipes (B44673) where conventional methods are challenging.
-
Plume Tracing: Tracking the dispersion of effluent in receiving water bodies.[7]
Data Presentation
Table 1: Properties and Recommended Concentrations of this compound
| Parameter | Value/Range | Reference |
| Physical Appearance | Dark Red Liquid | [2] |
| Dye Content | 20-21% by weight | [2] |
| Peak Absorption Wavelength | 555 nm | [2] |
| Peak Emission Wavelength | 580 - 590 nm | [3] |
| Stable pH Range | 5 - 10 | [1] |
| Typical In-situ Detection Limit | ~0.01 µg/L (ppb) | [3] |
| Recommended Peak Concentration for Tracer Studies | 10 - 100 ppb | [8] |
| EPA Recommended Maximum Concentration in Raw Water | 100 µg/L (ppb) | |
| EPA Recommended Maximum Concentration at Drinking Water Intakes | 10 µg/L (ppb) |
Table 2: Example Data from this compound Tracer Studies in Wastewater Lagoons
| Parameter | Reported Value | Wastewater Treatment Unit | Reference |
| Theoretical Hydraulic Retention Time | 55.4 hours | Aerated Lagoon | [5][6] |
| Mean Residence Time (from tracer study) | 39.9 hours | Aerated Lagoon | [5][6] |
| Calculated Dead Space | 28% of volume | Aerated Lagoon | [5][6] |
| Time to Peak Concentration | 0.44 of the mean residence time | Aerated Lagoon | [5][6] |
| Tracer HRT (from tracer study) | 7.1 days | Subsurface Upflow Wetland | [9] |
| Nominal HRT | 12.5 days | Subsurface Upflow Wetland | [9] |
| This compound Recovery | 91.4% | Subsurface Upflow Wetland | [9] |
| RWT Concentration in Contained Site (24h post-injection) | ~5 ppb | Tahoe Keys Lagoons | [10] |
| RWT Concentration in Contained Site (48h post-injection) | ~5.23 ppb | Tahoe Keys Lagoons | [10] |
Experimental Protocols
Protocol 1: Determination of Hydraulic Retention Time (HRT) using Slug Injection
This protocol describes the "slug" or "pulse" injection method, where a known amount of tracer is introduced instantaneously at the inlet of the treatment unit.
1. Pre-Experiment Preparation:
-
Define Objectives: Clearly state the purpose of the study, for example, to determine the mean HRT and dispersion number of an aeration tank.
-
Characterize the System:
-
Determine the theoretical HRT (τ) of the unit: τ = V/Q, where V is the volume of the tank and Q is the average influent flow rate.
-
Measure the background fluorescence of the wastewater at the sampling point to establish a baseline. This should be done by collecting and analyzing several samples prior to the tracer injection.[3]
-
-
Calculate this compound Dosage:
-
The goal is to achieve a peak concentration at the outlet that is easily detectable and within the linear range of the fluorometer (typically 10-100 ppb).
-
An empirical formula for estimating the required volume of 20% RWT solution for a complete mix reactor is: Volume of 20% RWT (mL) = (Target Peak Concentration (µg/L) * Volume of Reactor (m³)) / (0.2 * 1,000,000)
-
For example, for a 1000 m³ reactor and a target peak concentration of 50 µg/L: Volume = (50 * 1000) / (0.2 * 1,000,000) = 0.25 L or 250 mL of 20% RWT.
-
-
Prepare Equipment:
-
Calibrated fluorometer.
-
Sampling bottles (amber glass is recommended to prevent photodegradation).
-
Data logging equipment.
-
Personal Protective Equipment (PPE).
-
2. Fluorometer Calibration:
-
Prepare a series of this compound standards of known concentrations (e.g., 0, 10, 25, 50, 75, 100 ppb) by serial dilution of the 20% stock solution.[8] The final dilution should be made with wastewater from the plant to account for matrix effects.[8]
-
Generate a calibration curve by plotting fluorescence units versus RWT concentration. The relationship should be linear in the desired measurement range.
3. Tracer Injection:
-
Inject the calculated amount of this compound at the inlet of the treatment unit as quickly as possible to simulate a pulse input.
-
Record the exact time of injection.
4. Sampling:
-
Begin collecting samples at the outlet of the treatment unit.
-
The sampling frequency should be high initially (e.g., every 5-15 minutes) and can be decreased as the tracer concentration begins to decline.
-
Continue sampling until the tracer concentration returns to the background level. This may take up to three theoretical retention times.
-
Store samples in a cool, dark place until analysis.
5. Sample Analysis:
-
Allow samples to reach room temperature before analysis.
-
If samples are turbid, they should be centrifuged or filtered to minimize interference.
-
Measure the fluorescence of each sample using the calibrated fluorometer.
-
Subtract the background fluorescence from each reading to obtain the net fluorescence.
-
Convert the net fluorescence to concentration using the calibration curve.
6. Data Analysis:
-
Plot the tracer concentration versus time to obtain the Residence Time Distribution (RTD) curve.
-
From the RTD curve, calculate the following hydraulic parameters:
-
Mean Residence Time (t_mean): The average time the tracer spent in the system.
-
t_mean = Σ(ti * Ci * Δti) / Σ(Ci * Δti)
-
-
Modal Retention Time (t_peak): The time at which the peak concentration occurs. This can indicate short-circuiting if it is significantly less than the mean residence time.
-
Variance (σ²): A measure of the spread of the distribution.
-
σ² = [Σ(ti² * Ci * Δti) / Σ(Ci * Δti)] - t_mean²
-
-
Dispersion Number (d): A dimensionless parameter that describes the degree of mixing.
-
d = σ² / (2 * t_mean²)
-
d = 0 indicates ideal plug flow.
-
d = ∞ indicates ideal complete mix flow.
-
For most real systems, d will be between 0 and 1.
-
-
Morrill Index: The ratio of the time at which 90% of the tracer has passed (t90) to the time at which 10% has passed (t10). A higher value indicates less dispersion.
-
Protocol 2: Assessment of Mixing Efficiency in an Activated Sludge Tank
This protocol uses this compound to evaluate the uniformity of mixing within a reactor.
1. Pre-Experiment Preparation:
-
Follow the pre-experiment preparation steps outlined in Protocol 1, with the addition of defining multiple sampling locations within the tank.
-
Sampling locations should be distributed spatially to represent different zones of the tank (e.g., near the inlet, outlet, corners, and at different depths).
2. Tracer Injection and Sampling:
-
Inject the this compound at the inlet as described in Protocol 1.
-
At predetermined time intervals after injection (e.g., 0.5τ, 1.0τ, 1.5τ), collect samples simultaneously from all designated sampling locations.
3. Sample Analysis:
-
Analyze the samples for this compound concentration as described in Protocol 1.
4. Data Analysis:
-
For each sampling time, calculate the mean concentration and the coefficient of variation (CoV) of the concentrations from all sampling points.
-
Coefficient of Variation (CoV) = (Standard Deviation of Concentrations / Mean Concentration) * 100%
-
A low CoV indicates good mixing, while a high CoV suggests poor mixing and the presence of dead zones or short-circuiting.
-
The temporal evolution of the CoV can also provide insights into the mixing dynamics.
Mandatory Visualizations
Experimental Workflow for HRT Determination
Caption: Workflow for determining Hydraulic Retention Time using this compound.
Logical Relationship for Assessing Mixing Efficiency
Caption: Logical workflow for assessing mixing efficiency in a reactor.
References
- 1. ysi.com [ysi.com]
- 2. jmnspecialties.com [jmnspecialties.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Tracer studies on an aerated lagoon : Water New Zealand [waternz.org.nz]
- 6. Tracer studies on an aerated lagoon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fondriest.com [fondriest.com]
- 9. stormwater.ucf.edu [stormwater.ucf.edu]
- 10. tahoekeysweeds.org [tahoekeysweeds.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for Measuring Residence Time Distribution (RTD) with Rhodamine WT
Introduction
Residence Time Distribution (RTD) analysis is a powerful technique used to characterize the behavior of fluids in a vessel or reactor. It provides insights into mixing, flow patterns, and potential inefficiencies such as short-circuiting or dead zones. In pharmaceutical manufacturing and drug development, understanding the RTD of bioreactors, mixing tanks, and other processing equipment is critical for ensuring process consistency, product quality, and scalability.
This compound is a fluorescent dye widely used as a tracer for RTD studies in various systems, including those relevant to bioprocessing and water treatment.[1][2][3] Its popularity stems from its high fluorescence, low sorption tendency, and good stability in aqueous environments.[1][4] This document provides a detailed protocol for conducting RTD measurements using this compound, from experimental setup to data analysis.
Properties of this compound
This compound is a xanthene dye specifically designed for water tracing applications.[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Common Name | This compound | [4] |
| Chemical Nature | Fluorescent xanthene dye | [4][5] |
| Appearance | Dark red liquid (as a 20% solution) | [6][7] |
| Solubility in Water | 18-22% w/v | [4] |
| Excitation Wavelength Peak | 558 nm | [2][4] |
| Emission Wavelength Peak | 583 nm | [2][4] |
| Molecular Weight | 567 g/mol | [4] |
| Specific Gravity (20% solution) | ~1.16 - 1.19 | [6][8][9] |
| pH Stability Range | 5 - 10 | [1] |
Health and Safety
While this compound is considered safe for use in low concentrations, proper laboratory safety precautions should always be followed.[4] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the concentrated dye solution.[10][11] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6][10][11]
Experimental Workflow
The general workflow for an RTD study using this compound involves a pulse injection of the tracer into the system's inlet and subsequent measurement of its concentration at the outlet over time.
Caption: Experimental workflow for RTD measurement.
Detailed Experimental Protocol
This protocol outlines the steps for a typical RTD study in a laboratory-scale bioreactor or mixing vessel using a pulse injection of this compound.
Materials and Apparatus
-
This compound (20% solution)
-
Fluorometer with a this compound sensor/filter set (Excitation: ~558 nm, Emission: ~583 nm)[2][4]
-
Flow-through cuvette or submersible probe for the fluorometer
-
Peristaltic pump (for continuous sampling if not using a submersible probe)
-
Data acquisition system connected to the fluorometer
-
Syringe for tracer injection
-
Volumetric flasks and pipettes for standard preparation
-
Deionized water
-
The vessel/system to be studied (e.g., bioreactor, mixing tank)
Fluorometer Calibration
-
Prepare a stock solution of this compound by diluting the 20% solution.
-
Perform a serial dilution of the stock solution to create a series of standards of known concentrations (e.g., 0.1, 1, 5, 10, 20 µg/L).
-
Measure the fluorescence of each standard using the fluorometer.
-
Plot a calibration curve of fluorescence intensity versus this compound concentration. This curve will be used to convert the experimental fluorescence readings into concentrations.
System Preparation
-
Fill the vessel with the working fluid (e.g., water, buffer, or media) and operate it under the desired conditions (e.g., flow rate, agitation speed) until a steady state is reached.
-
If using a continuous sampling setup, start the peristaltic pump to circulate the fluid from the vessel's outlet through the fluorometer's flow-through cuvette and back into the vessel or to waste.
-
Begin recording the baseline fluorescence reading from the outlet. This is the background fluorescence.
Tracer Injection
-
Draw a small, known volume of the concentrated this compound solution into a syringe. The amount will depend on the system volume and the desired peak concentration at the outlet.
-
Inject the tracer as a sharp pulse into the inlet of the vessel. The injection should be as rapid as possible to approximate a Dirac delta function.[12]
Data Acquisition
-
Continuously record the fluorescence at the vessel's outlet as a function of time.
-
Continue recording until the fluorescence reading returns to the baseline, indicating that all the tracer has exited the system.
Data Analysis and Presentation
The collected data (fluorescence vs. time) is used to calculate the RTD function, E(t), and its moments.
From Concentration to E(t)
-
Subtract the baseline fluorescence from the recorded data.
-
Use the calibration curve to convert the corrected fluorescence readings to tracer concentration, C(t).
-
The RTD function, E(t), is calculated by normalizing the concentration data:
E(t) = C(t) / ∫₀^∞ C(t) dt [12][13]
The integral in the denominator represents the total area under the concentration-time curve.
Key RTD Parameters
The mean residence time (τ) and the variance (σ²) are calculated from the E(t) curve:
-
Mean Residence Time (τ): τ = ∫₀^∞ t * E(t) dt
-
Variance (σ²): σ² = ∫₀^∞ (t - τ)² * E(t) dt
The mean residence time represents the average time a fluid element spends in the vessel, while the variance describes the spread of the residence times.
References
- 1. ysi.com [ysi.com]
- 2. nexsens.com [nexsens.com]
- 3. Rhodamine Dye - Proteus Instruments [proteus-instruments.com]
- 4. What Is Rhodamine? Get the Rho Down [ysi.com]
- 5. Tracer-grade this compound: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. jmnspecialties.com [jmnspecialties.com]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 9. open.alberta.ca [open.alberta.ca]
- 10. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 11. chemsupply.com.au [chemsupply.com.au]
- 12. ethz.ch [ethz.ch]
- 13. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
Application Notes and Protocols for Rhodamine WT in Industrial Piping Leak Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine WT is a highly fluorescent, water-soluble dye widely utilized as a tracer in various hydrological and industrial applications.[1][2] Its strong fluorescence signal allows for detection at very low concentrations, making it an ideal tool for leak detection in industrial piping systems.[3] This document provides detailed application notes and protocols for the use of this compound in identifying and locating leaks in industrial pipelines, ensuring the integrity of fluid transport systems critical in research, development, and manufacturing processes.
This compound is favored for its high detectability and relative stability in typical water systems.[1] However, its fluorescence can be influenced by several factors, including temperature, pH, and the presence of other substances.[4][5] Understanding these properties is crucial for accurate and reliable leak detection.
Quantitative Data and Physical Properties
A summary of the key quantitative data and physical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-(2,4-dicarboxyphenyl)-N'-(2-sulfo-4-carboxyphenyl)rhodamine | [1] |
| Appearance | Dark red liquid | [1] |
| Commercial Solution | Typically 20% active ingredient in water | [6] |
| Peak Excitation Wavelength | 558 nm | [1] |
| Peak Emission Wavelength | 583 nm | [1] |
| pH Stability Range | 5.0 - 10.0 | [5] |
| Solubility | Highly soluble in water | [1] |
Table 2: Detection and Concentration Parameters
| Parameter | Value | Notes | Source(s) |
| Visual Detection Limit | 250 - 500 µg/L (ppb) | Concentration at which the dye is visible to the naked eye. | [1] |
| Instrumental Detection Limit | 0.01 - 0.1 µg/L (ppb) | Dependent on the sensitivity of the fluorometer and background fluorescence. | [1][7] |
| Linear Range of Fluorescence | Up to 100 µg/L (ppb) of active ingredient | Above this concentration, a multi-point calibration may be necessary. | [6] |
| Recommended Max. Concentration (Raw Water) | 100 µg/L (ppb) | For hydrological studies involving surface and ground waters. | [8] |
| Recommended Max. Concentration (Drinking Water Intake) | 10 µg/L (ppb) | In raw water at the point of intake. | [8] |
| Recommended Max. Concentration (Finished Drinking Water) | 0.1 µg/L (ppb) | Not acceptable for chronic exposure. | [8] |
Experimental Protocols
Fluorometer Calibration
Accurate measurement of this compound concentration is contingent on proper calibration of the fluorometer.
Materials:
-
Fluorometer with appropriate filters for this compound
-
This compound 20% solution
-
Class A volumetric flasks (100 mL and 1000 mL)
-
Micropipettes
-
Distilled or deionized water
-
Sample of the industrial fluid from the pipeline (for background measurement)
Procedure:
-
Prepare a 100 ppm (µg/mL) stock solution:
-
Carefully weigh 0.5 g of the 20% this compound solution into a 1000 mL volumetric flask.
-
Bring the volume to 1000 mL with distilled water and mix thoroughly. This accounts for the 20% concentration of the stock dye.
-
-
Prepare a 1 ppm (µg/mL) working solution:
-
Pipette 10 mL of the 100 ppm stock solution into a 1000 mL volumetric flask.
-
Bring the volume to 1000 mL with distilled water and mix thoroughly.
-
-
Prepare calibration standards:
-
Prepare a series of standards by diluting the 1 ppm working solution. For a range of 1 ppb to 100 ppb, you can perform serial dilutions. For example, to make a 100 ppb standard, dilute 10 mL of the 1 ppm solution to 100 mL with distilled water. To make a 10 ppb standard, dilute 1 mL of the 1 ppm solution to 100 mL.
-
-
Zero the fluorometer:
-
Use a sample of the industrial fluid from the pipeline (without any added dye) to set the zero point on the fluorometer. This accounts for any background fluorescence.
-
-
Generate a calibration curve:
-
Measure the fluorescence of each calibration standard, starting from the lowest concentration.
-
Plot the fluorescence readings against the known concentrations to create a calibration curve. The relationship should be linear within the recommended range.
-
Leak Detection Protocol for Industrial Piping
This protocol outlines the steps for conducting a leak detection study in an industrial piping system.
3.2.1. Pre-Test Assessment and Planning
-
System Characterization:
-
Obtain or create a detailed diagram of the piping system to be tested.
-
Identify all injection points, sampling points, and the total volume of the system or the section to be tested.
-
Determine the flow rate of the fluid within the pipes.
-
-
Choosing an Injection Method:
-
Slug Injection: A single, concentrated dose of dye is injected into the system. This method is useful for determining flow velocity and dispersion characteristics. It is often simpler to execute but may require more complex data analysis.
-
Continuous Injection: The dye is injected at a constant rate over a period of time to achieve a stable concentration downstream.[8] This method is useful for quantifying flow rates and can simplify the detection of leaks, as a steady-state concentration is expected at monitoring points.
-
-
Calculating the Required Amount of this compound:
-
The amount of dye needed will depend on the system volume, flow rate, and the desired target concentration at the detection points. The target concentration should be well above the background fluorescence but within the linear range of the fluorometer (typically 10-100 ppb).
-
For Slug Injection: The total mass of dye (M) can be estimated using the formula: M = C_peak * V, where C_peak is the desired peak concentration and V is the volume of the pipe section.
-
For Continuous Injection: The injection rate (q) can be calculated using the formula: q = (Q * C_target) / C_inj, where Q is the flow rate of the system, C_target is the desired downstream concentration, and C_inj is the concentration of the injected dye solution.[9]
-
3.2.2. Dye Injection
-
Prepare the calculated amount of this compound solution. It may be necessary to dilute the commercial 20% solution to a more manageable concentration for injection.
-
Inject the dye into the system at the predetermined injection point. For pressurized systems, a chemical injection pump or a bypass loop may be necessary.
-
Record the exact time and duration of the injection.
3.2.3. Downstream Monitoring
-
Position fluorometers at the selected sampling points downstream of the injection site. In-line fluorometers are ideal for real-time monitoring. Alternatively, collect grab samples at regular intervals.
-
Begin monitoring before the expected arrival time of the dye and continue until the fluorescence levels have returned to the background level.
-
Record the fluorescence readings and the corresponding times.
3.2.4. Data Analysis and Leak Localization
-
Plot the fluorescence concentration versus time for each monitoring point to generate a breakthrough curve.
-
No Leak Scenario: In a sealed system, the breakthrough curves at different points will show a decrease in peak concentration and an increase in spread (dispersion) as the dye travels downstream. The total amount of dye passing each point should be conserved.
-
Leak Scenario:
-
A significant reduction in the area under the breakthrough curve between two monitoring points indicates a leak between those points.
-
The time it takes for the leading edge of the dye plume to travel between two points can be used to calculate the flow velocity. Any unexpected delays or accelerations could indicate a change in flow path due to a leak.
-
If a leak is present, the dye may be visible at the point of exit from the pipe. A visual inspection of the pipeline route, especially in areas where a drop in concentration was observed, can help pinpoint the exact location of the leak.
-
Visualizations
Experimental Workflow
Caption: Workflow for industrial piping leak detection using this compound.
Data Interpretation Logic
Caption: Logic for interpreting fluorescence data to identify leaks.
Safety and Environmental Considerations
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling concentrated this compound solutions.
-
Disposal: Dispose of this compound solutions in accordance with local and institutional regulations. While generally considered non-toxic at low concentrations, large volumes of concentrated dye should not be released into the environment.[3]
-
Regulatory Compliance: Be aware of local regulations regarding the use of tracer dyes, especially in systems that may discharge to the environment or into municipal water systems.
References
- 1. This compound- liquid concentrate- 20% / 1 KG [fluotechnik.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. idwr.idaho.gov [idwr.idaho.gov]
- 6. fondriest.com [fondriest.com]
- 7. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 8. glfc.org [glfc.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Rhodamine WT in Karst Hydrology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Rhodamine WT (RWT) as a fluorescent tracer in karst hydrology research. Understanding groundwater flow paths, velocities, and contaminant transport in complex karst environments is critical for water resource management, environmental protection, and can offer insights for professionals in fields such as drug development where understanding transport in complex porous media is relevant.
Application Notes
Introduction to this compound in Karst Hydrology
This compound is a fluorescent dye specifically formulated for water tracing.[1] Its bright red color and strong fluorescent properties make it highly detectable at very low concentrations.[2] In karst environments, characterized by conduits, fractures, and caves, groundwater flow can be rapid and unpredictable. Tracer dyes like this compound are invaluable tools for delineating catchment areas, identifying groundwater connections between sinkholes and springs, and quantifying solute transport parameters.[3][4] It is widely used for both qualitative and quantitative studies.[1]
Properties and Characteristics of this compound
This compound is favored for many karst studies due to its desirable characteristics, though it is not without limitations.
Advantages:
-
High Detectability: It can be detected at concentrations as low as 0.1 µg/L, allowing for the use of small quantities of dye.[5]
-
Strong Fluorescence: Exhibits strong fluorescence, making it easily measurable with fluorometers.[6]
-
Relatively Low Sorption: Compared to other dyes like Rhodamine B, this compound shows a lower tendency to adsorb to soil and rock, making it a more conservative tracer in many geological settings.[6][7]
-
Chemical Stability: It is reasonably stable in typical groundwater environments.[6] The fluorescence of this compound is stable in a pH range of 5 to 10.[6]
-
Distinct Spectral Properties: Its fluorescence spectrum is distinct from most naturally occurring compounds in water, reducing background interference.[6]
Disadvantages:
-
Isomeric Composition: Commercial this compound is a mixture of two isomers that exhibit different sorption properties.[5][8] The meta isomer tends to sorb more readily to mineral surfaces than the para isomer, which can lead to chromatographic separation and complicate the interpretation of quantitative tracer tests.[8] This can result in a non-conservative transport behavior, especially in systems with long residence times or high surface area to volume ratios.[9]
-
Photochemical Decay: this compound is susceptible to degradation upon exposure to sunlight.[10] This is generally not a significant issue for groundwater studies where the tracer is in the dark, but it must be considered for surface water introductions and sample handling.[10]
-
Sorption: While having a lower sorptive tendency than some other dyes, it can still adsorb to organic matter and some mineral surfaces, which can lead to an underestimation of tracer recovery.[11]
-
Potential for Quenching: The fluorescence of this compound can be quenched (reduced) by certain chemicals, which could be present in contaminated groundwater.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to karst hydrology research.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Color Index Name | Acid Red 388 | [12] |
| Appearance | Red Liquid | [1] |
| Specific Gravity | Approximately 1.19 | [13] |
| Excitation Wavelength (peak) | ~550 nm | [14] |
| Emission Wavelength (peak) | ~580 nm | [14] |
| Stable pH Range | 5 - 10 | [6] |
Table 2: Detection and Concentration Data for this compound
| Parameter | Value | References |
| Typical Detection Limit | 0.01 - 0.1 µg/L (ppb) | [5][15] |
| Maximum Concentration (entering drinking water plant) | 10 µg/L | [16] |
| Maximum Concentration (in drinking water) | 0.1 µg/L | [16] |
| Recommended Maximum Concentration for Environmental Use | Do not exceed 1-2 mg/L for more than 24 hours at withdrawal/discharge points. | [7] |
Table 3: Factors Influencing this compound Transport
| Factor | Effect on Tracer | References |
| Sorption to Sediments | Can lead to retardation and mass loss. The meta isomer is more prone to sorption. | [8][11] |
| Photodegradation | Half-life can range from 15 to 44 days depending on season and water depth. Not a major concern in dark karst conduits. | [10] |
| Chemical Quenching | Certain chemicals can reduce fluorescence intensity. | [10] |
| High Turbidity | Can interfere with fluorescence measurements. | [6] |
Experimental Protocols
Qualitative Tracer Test Protocol
This protocol is designed to establish a hydraulic connection between a point of injection (e.g., a sinkhole) and a monitoring point (e.g., a spring).
Objective: To determine if a groundwater flow path exists between two or more points.
Materials:
-
This compound dye
-
Passive activated charcoal detectors (samplers)
-
Eluting solution (e.g., a basic alcohol solution)
-
Sample containers (glass is preferred for long-term storage)[10]
-
Field notebook and labels
-
GPS unit
Methodology:
-
Pre-Injection Sampling: Before introducing the dye, collect background water samples and deploy background charcoal detectors at all monitoring locations to check for pre-existing fluorescence.
-
Dye Injection:
-
Pour a pre-determined amount of this compound directly into the injection point (e.g., a sinking stream).[17]
-
It is recommended to flush the dye with a significant volume of water to ensure it enters the subsurface flow system.
-
-
Detector Deployment: Place passive activated charcoal detectors at all potential resurgence points (springs, seeps, wells). The detectors should be left in place for the duration of the test.
-
Detector Collection and Replacement: Periodically (e.g., weekly), collect the charcoal detectors and replace them with fresh ones. This allows for a rough estimation of the tracer's travel time.
-
Elution and Analysis:
Quantitative Tracer Test Protocol
This protocol is for determining solute transport characteristics, such as travel time, velocity, and dispersion.
Objective: To obtain a concentration-time profile (breakthrough curve) of the tracer at a monitoring point.
Materials:
-
This compound dye
-
Automatic water sampler or materials for frequent grab sampling
-
Fluorometer (field or laboratory-based)
-
Flow measurement device (e.g., current meter)
-
Data logger (if using in-situ fluorometer)
-
Sample bottles (glass recommended)[10]
Methodology:
-
Site Selection and Characterization:
-
Identify a suitable injection point and a downstream monitoring station.
-
Measure the discharge (flow rate) of the stream or spring at the monitoring station.
-
-
Background Monitoring:
-
Before dye injection, continuously monitor the fluorescence at the monitoring station to establish the background level.
-
Collect water samples to confirm the absence of this compound.
-
-
Dye Injection:
-
Sample Collection:
-
At the downstream monitoring station, begin collecting water samples at a high frequency as the leading edge of the dye plume is expected to arrive.
-
The sampling frequency should be highest around the peak concentration and can be decreased on the falling limb of the breakthrough curve.[10]
-
Alternatively, an in-situ fluorometer can be used for continuous measurement.[6]
-
-
Sample Analysis:
-
Analyze the collected water samples using a calibrated fluorometer to determine the concentration of this compound.[2]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to create a breakthrough curve.
-
From the breakthrough curve, key transport parameters can be calculated, such as mean travel time, peak concentration, and longitudinal dispersion.[1]
-
Visualizations
Experimental Workflow for a Quantitative Tracer Test
Caption: Workflow for a quantitative this compound tracer test.
Logical Relationships in Data Analysis
Caption: Data analysis pathway for this compound tracer test results.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. epa.gov [epa.gov]
- 3. karstwaters.org [karstwaters.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ysi.com [ysi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tracer-grade this compound: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the use of this compound for the characterization of stream hydrodynamics and transient storage [pubs.usgs.gov]
- 10. NEMI Method Summary - D5613 [nemi.gov]
- 11. Rhodamine-WT dye losses in a mountain stream environment [pubs.usgs.gov]
- 12. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 13. open.alberta.ca [open.alberta.ca]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. water.usgs.gov [water.usgs.gov]
- 17. books.gw-project.org [books.gw-project.org]
Quantifying Hydraulic Conductivity with Rhodamine WT Tracer Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydraulic conductivity (K) is a critical parameter for characterizing the subsurface, quantifying the rate at which water and dissolved solutes move through porous media. Its accurate determination is paramount in fields ranging from hydrogeology and environmental remediation to understanding drug transport in biological tissues. Tracer tests, particularly using fluorescent dyes like Rhodamine WT (RWT), offer a robust method for quantifying hydraulic conductivity in situ. RWT is a highly fluorescent, water-soluble dye with low sorption tendencies, making it an excellent tracer for advective transport studies.[1] This document provides detailed application notes and protocols for quantifying hydraulic conductivity using this compound tracer tests, including single-well and two-well test methodologies.
Principles of this compound Tracer Testing for Hydraulic Conductivity
Tracer tests for determining hydraulic conductivity involve introducing a known concentration of a tracer, such as this compound, into an aquifer or porous medium and monitoring its arrival at one or more observation points. The travel time and concentration distribution of the tracer are directly related to the hydraulic properties of the medium. By analyzing the tracer breakthrough curve (the temporal distribution of tracer concentration at the observation point), one can estimate parameters such as groundwater velocity, dispersivity, and, subsequently, hydraulic conductivity.
This compound is favored for these studies due to its high detectability at low concentrations, stability in various water chemistries, and relatively low cost.[1] Its fluorescence is stable in a pH range of 5-10.[1]
Data Presentation: Quantitative Insights from Tracer Tests
The following tables summarize key parameters and results from hypothetical this compound tracer tests conducted in different geological formations to illustrate the range of values that can be obtained.
Table 1: Single-Well Push-Pull this compound Tracer Test Parameters and Results
| Parameter | Sand Aquifer | Fractured Shale | Alluvial Gravel |
| Injection Phase | |||
| Injection Volume (L) | 1000 | 800 | 1200 |
| This compound Conc. (µg/L) | 200 | 250 | 150 |
| Injection Rate (L/min) | 50 | 40 | 60 |
| Drift Phase | |||
| Duration (hours) | 12 | 24 | 8 |
| Extraction Phase | |||
| Pumping Rate (L/min) | 40 | 30 | 50 |
| Calculated Parameters | |||
| Mean Tracer Arrival Time (hours) | 8.5 | 18.2 | 5.1 |
| Hydraulic Conductivity (m/day) | 15 | 0.5 | 150 |
Table 2: Two-Well Recirculating this compound Tracer Test Parameters and Results
| Parameter | Sandstone Aquifer | Karstic Limestone | Glacial Till |
| Test Configuration | |||
| Distance between Wells (m) | 10 | 25 | 5 |
| Injection & Pumping | |||
| Injection/Pumping Rate (L/min) | 20 | 50 | 10 |
| This compound Injection Mass (g) | 50 | 100 | 20 |
| Tracer Monitoring | |||
| First Tracer Arrival Time (hours) | 24 | 6 | 48 |
| Peak Concentration Time (hours) | 36 | 10 | 72 |
| Calculated Parameters | |||
| Groundwater Velocity (m/day) | 10 | 60 | 2.5 |
| Hydraulic Conductivity (m/day) | 25 | 500 | 1.2 |
Experimental Protocols
Protocol 1: Single-Well Push-Pull Tracer Test
This method is used to characterize the hydraulic properties of the aquifer in the immediate vicinity of a single well.
Materials:
-
This compound dye (20% solution)
-
Injection pump and flow meter
-
Extraction pump and flow meter
-
Fluorometer for this compound detection
-
Data logger
-
Deionized water for tracer solution preparation
-
Sample collection vials
Procedure:
-
Pre-Test Preparation:
-
Determine the hydrogeological characteristics of the site, including well construction details and approximate groundwater flow direction and velocity.
-
Calculate the required volume and concentration of the this compound tracer solution based on the estimated hydraulic conductivity and desired detection limits.
-
Prepare the tracer solution by diluting the this compound stock solution with deionized water.
-
-
Push (Injection) Phase:
-
Inject the prepared tracer solution into the well at a constant, measured rate.
-
Record the injection volume, rate, and duration.
-
Optionally, a "chaser" of untraced water can be injected after the tracer to push it further into the formation.[2]
-
-
Drift Phase:
-
Allow the tracer to drift with the natural groundwater flow for a predetermined period. The duration of this phase depends on the expected groundwater velocity.
-
-
Pull (Extraction) Phase:
-
Pump water from the same well at a constant, measured rate.
-
Continuously monitor the concentration of this compound in the extracted water using a fluorometer.
-
Collect water samples at regular intervals for laboratory analysis to validate field measurements.
-
Continue pumping and monitoring until the tracer concentration returns to background levels.
-
Protocol 2: Two-Well Tracer Test (Forced Gradient)
This method is used to determine the hydraulic properties of the aquifer between two wells.
Materials:
-
Same as for the single-well test.
-
Two wells (one for injection, one for monitoring/extraction ).
Procedure:
-
Pre-Test Preparation:
-
Establish the distance and relative positions of the injection and monitoring wells.
-
Conduct a preliminary pumping test to determine the hydraulic connection between the wells and to estimate the required pumping rate to create a measurable hydraulic gradient.
-
Calculate the required mass of this compound based on the distance between wells, estimated travel time, and desired detection limits.
-
Prepare the tracer solution.
-
-
Forced Gradient Establishment:
-
Begin pumping from the monitoring well at a constant rate to create a steady-state hydraulic gradient between the two wells.
-
-
Tracer Injection:
-
Once a stable flow field is established, inject a slug of the this compound solution into the injection well.
-
Record the mass of the injected tracer and the time of injection.
-
-
Tracer Monitoring:
-
Continuously monitor the this compound concentration in the water pumped from the extraction well using a fluorometer.
-
Collect water samples at regular intervals to generate a breakthrough curve.
-
Continue monitoring until the tracer concentration has peaked and returned to background levels.
-
Data Analysis and Calculation of Hydraulic Conductivity
The analysis of the tracer breakthrough curve is crucial for calculating hydraulic conductivity. The general steps are as follows:
-
Plot the Breakthrough Curve: Plot the measured this compound concentration versus time since injection.
-
Calculate Mean Tracer Arrival Time (t_mean): This is the first temporal moment of the breakthrough curve and represents the average time it takes for the tracer to travel from the injection point to the monitoring point.
-
Calculate Groundwater Velocity (v): The average linear groundwater velocity is calculated by dividing the distance between the wells (L) by the mean tracer arrival time (t_mean):
-
v = L / t_mean
-
-
Determine Hydraulic Gradient (i): The hydraulic gradient is the change in hydraulic head over the distance between the wells. This can be measured directly from piezometers or estimated from the pumping test data.
-
Estimate Effective Porosity (n_e): Effective porosity, the fraction of the total volume of the porous medium through which flow occurs, is often the most uncertain parameter. It can be estimated from literature values for the specific geologic material or determined from other tests.[3]
-
Calculate Hydraulic Conductivity (K): Using Darcy's Law, hydraulic conductivity can be calculated as:
-
K = (v * n_e) / i
-
Visualizations
Caption: Workflow for a single-well push-pull tracer test.
References
Application Notes and Protocols for Aerial and Satellite Remote Sensing of Rhodamine WT Plumes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of aerial and satellite remote sensing technologies in the detection, monitoring, and quantification of Rhodamine WT (RWT) dye plumes in aquatic environments. RWT is a fluorescent tracer dye widely employed in hydrological studies, environmental monitoring, and to simulate the dispersion of substances in water.[1][2][3][4] Remote sensing offers a significant advantage over traditional in-situ sampling by providing synoptic, spatially comprehensive data of the dye plume's distribution and dynamics.[5][6][7]
Introduction to this compound and Remote Sensing
This compound is a red, water-soluble fluorescent dye specifically designed for water tracing.[2] Its key properties for remote sensing applications include strong fluorescence, low sorption to sediments, and distinct spectral characteristics.[1] When excited by light at its absorption wavelength (around 558 nm), it emits light at a longer wavelength (around 582 nm).[2][8] This fluorescence can be detected by various optical sensors.
Aerial platforms, such as unmanned aerial vehicles (UAVs) and manned aircraft, equipped with hyperspectral, multispectral, or even standard RGB cameras, have proven effective in mapping RWT plumes.[5][6][8][9] Satellite remote sensing, while offering broader spatial coverage, is generally less utilized for the fine-scale, rapid-response monitoring typical of RWT studies due to limitations in spatial and temporal resolution.
Applications of Remotely Sensed RWT Plumes:
-
Dispersion Studies: Tracking the transport and mixing of pollutants in rivers, lakes, and coastal waters.[2][6][9]
-
Time of Travel Studies: Measuring the velocity and flow paths of water bodies.[2]
-
Herbicide Application Simulation: Using RWT as a surrogate to model the distribution of submersed herbicides.[10][11][12]
-
Model Validation: Providing spatially explicit data for the calibration and validation of hydrodynamic and water quality models.[6][8]
Sensor Specifications and Platform Comparison
The selection of a remote sensing platform and sensor depends on the specific objectives of the study, including the spatial and temporal scales of interest, and budgetary constraints.
| Platform | Sensor Type | Typical Spatial Resolution | Advantages | Disadvantages |
| Unmanned Aerial Vehicle (UAV) | Hyperspectral, Multispectral, RGB | Centimeters to meters | High spatial resolution, operational flexibility, relatively low cost.[8][9] | Limited spatial coverage, shorter flight duration, potential for complex data processing.[8] |
| Manned Aircraft | Hyperspectral, Multispectral, High-resolution RGB | Sub-meter to meters | Larger area coverage than UAVs, can carry heavier and more sophisticated sensor payloads.[5][6][13] | Higher operational cost, requires licensed pilot and airfield access. |
| Satellite | Multispectral | Meters to tens of meters | Very large area coverage, regular revisit times. | Lower spatial and temporal resolution, potential for cloud cover interference, less flexibility in data acquisition timing.[14] |
| Sensor | Key Characteristics | This compound Detection Principle |
| Hyperspectral Imager | Acquires data in hundreds of narrow, contiguous spectral bands.[5][6] | Precisely captures the fluorescence peak of RWT, allowing for high specificity and the potential to unmix the dye signal from background water constituents.[5][6] |
| Multispectral Imager | Acquires data in a few discrete, broader spectral bands.[5][8] | Utilizes bands centered around the absorption and emission wavelengths of RWT to create a ratio that correlates with dye concentration.[5][15] |
| RGB Camera | Standard red, green, and blue channels.[8] | The red channel is most sensitive to RWT fluorescence. The signal can be enhanced by subtracting the green or blue channels to reduce background noise.[8] |
Experimental Protocols
Protocol for In-Situ Fluorometer Calibration
Accurate in-situ measurements are crucial for the calibration and validation of remotely sensed data.
Materials:
-
This compound 20% solution[3]
-
Deionized water
-
Volumetric flasks and pipettes
-
Calibration software (e.g., Hydras 3LT)[17]
Procedure:
-
Prepare Standard Solutions:
-
Two-Point Calibration (Common Method):
-
Connect the fluorometer to the data logger or computer.[17]
-
Immerse the sensor in the 0 ppb (deionized water) solution and record the baseline reading.[17]
-
Thoroughly rinse the sensor with deionized water.
-
Immerse the sensor in a non-zero standard solution (e.g., 50 ppb) that is representative of the expected field concentrations.[17]
-
Record the reading for the non-zero standard.
-
Use the manufacturer's software to perform a two-point calibration using the recorded values.[17]
-
-
Multi-Point Calibration (for wider concentration ranges):
-
Follow the same procedure as the two-point calibration, but measure the sensor response across a range of standard solutions.
-
This will allow for the verification of the sensor's linear response range.
-
Protocol for Aerial Data Acquisition (UAV)
Materials:
-
UAV with GPS and flight planning software
-
Selected camera (Hyperspectral, Multispectral, or RGB)
-
Ground control points (GCPs) for georeferencing
-
In-situ fluorometer and boat/kayak for water sampling
Procedure:
-
Pre-Flight Planning:
-
Define the study area and plan the flight path to ensure complete coverage of the expected plume extent.
-
Set the desired flight altitude to achieve the required ground sampling distance (GSD).
-
Ensure sufficient image overlap (e.g., 70-80%) for orthomosaic generation.
-
-
Deployment and Dye Release:
-
Data Acquisition Flight:
-
Conduct the UAV flight(s) as the dye plume develops and disperses.
-
Simultaneously with the flight, collect in-situ water samples and/or fluorometer readings at precisely known locations and times.[7][8]
-
Record meteorological conditions (e.g., cloud cover, sun angle) as they can affect the measured radiance.
-
Protocol for Data Processing and Analysis
Software:
-
Photogrammetry software (e.g., Agisoft Metashape, Pix4D)
-
GIS software (e.g., QGIS, ArcGIS)
-
Image analysis software (e.g., ENVI, or custom scripts in Python/MATLAB)
Procedure:
-
Image Pre-processing:
-
For hyperspectral and multispectral data, perform radiometric calibration to convert digital numbers to radiance or reflectance values.
-
Use photogrammetry software to generate a georeferenced orthomosaic of the study area from the individual aerial images.[8]
-
-
Development of a Dye Concentration Algorithm:
-
Extract the spectral information from the orthomosaic at the locations of the in-situ measurements.
-
For Hyperspectral/Multispectral Data: Develop a band ratio algorithm. A common approach is to ratio the radiance at the RWT emission peak to the radiance at the absorption wavelength.[5][15]
-
For RGB Data: A simple ratio of the red channel to the green or blue channel can be effective.[8]
-
-
Calibration and Validation:
-
Correlate the calculated band ratios with the in-situ RWT concentration measurements to develop a regression model (e.g., linear or polynomial).[5][6]
-
Validate the model using a subset of the in-situ data that was not used for calibration. Assess the model's performance using metrics like the coefficient of determination (R²).[5][6]
-
-
Generation of Concentration Maps:
-
Apply the validated regression model to the entire orthomosaic to create a spatially explicit map of RWT concentrations.[8]
-
Analyze the temporal evolution of the plume by processing imagery from multiple time points.
-
Visualizations
Caption: Workflow for remote sensing of this compound plumes.
Caption: Logical relationship of data integration for plume mapping.
References
- 1. ysi.com [ysi.com]
- 2. nexsens.com [nexsens.com]
- 3. hoskin.ca [hoskin.ca]
- 4. Rhodamine Dye - Proteus Instruments [proteus-instruments.com]
- 5. airsea.ucsd.edu [airsea.ucsd.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Monitoring of this compound Dye from an Unmanned Aerial Vehicle and in-Situ Tracking for Dispersion Studies in Turbid Coastal Waters [iahr.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. erdc.usace.army.mil [erdc.usace.army.mil]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]
- 14. CitizenPortal.ai - Researchers use fluorescence sensors and radar to map sewage plumes in Tijuana River estuary [citizenportal.ai]
- 15. This compound dye: Topics by Science.gov [science.gov]
- 16. catalog.data.gov [catalog.data.gov]
- 17. aqualab.com.au [aqualab.com.au]
- 18. xylemanalytics.com [xylemanalytics.com]
Application Notes and Protocols for Rhodamine WT Injection in Large Rivers
Introduction
Rhodamine WT is a fluorescent red dye widely utilized in hydrological studies as a tracer to investigate the transport and dispersion characteristics of water bodies.[1][2] Its properties, such as high detectability, low sorption tendency, and stability in water, make it an ideal choice for time-of-travel studies, discharge measurements, and mixing zone analyses in large rivers.[2] These application notes provide researchers, scientists, and drug development professionals with best practices for the safe and effective injection of this compound in large river systems. The protocols outlined below are designed to ensure accurate data collection while minimizing environmental impact.
Data Presentation: Quantitative Parameters for this compound Tracer Studies
The following table summarizes key quantitative data for planning and executing this compound injection studies in large rivers.
| Parameter | Value/Range | Units | Notes and References |
| This compound Stock Solution | 20% | % concentration | The most commonly used concentration for tracer studies.[1] |
| Specific Gravity of Stock Solution | 1.19 | g/cm³ | Important for accurate volume-to-mass conversions.[1] |
| Target Peak Concentration at Furthest Downstream Station | 1 - 10 | µg/L (ppb) | A concentration of 5 ppb is often planned to account for background fluorescence.[1] The maximum concentration should be kept below 10 µg/L at any water withdrawals.[1] |
| Detection Limit of Field Fluorometers | ~0.01 - 1 | µg/L (ppb) | The lower limit of detection for in-situ fluorometers is approximately 1 µg/L, while some instruments can detect as low as 0.05 µg/L.[1][3] |
| Background Fluorescence | Can be > 1 | µg/L (ppb) | It is crucial to measure background fluorescence before injection as it can be higher than the detection limit.[1] |
| Data Logging Interval for Fluorometers | 5 - 30 | seconds | More frequent logging (e.g., 5 seconds) is beneficial for detailed plume characterization.[4] |
Experimental Protocols
Here are detailed methodologies for the key experiments involving this compound in large rivers.
Protocol 1: Pre-Injection Site Assessment and Dosage Calculation
-
Objective: To determine the optimal injection location, sampling sites, and the required volume of this compound dye.
-
Materials:
-
GPS unit
-
River velocity meter (e.g., ADCP)
-
Field fluorometer
-
Sample bottles
-
-
Procedure:
-
Site Selection: Identify a well-mixed, accessible injection point, preferably from a bridge or a boat in the center of the main channel.[1] Select downstream sampling locations at intervals that allow for the tracking of the dye plume's dispersion.
-
River Characterization: Measure the river's discharge (flow rate) at the proposed injection and sampling sites. Determine the mean stream velocity.
-
Background Fluorescence Measurement: Before injecting the dye, use a fluorometer to measure the background fluorescence at all sampling locations to establish a baseline.[1]
-
Dosage Calculation: Calculate the volume of 20% this compound stock solution needed. A common approach for a slug injection is to aim for a target peak concentration at the furthest downstream station. The following formula can be used as a starting point, but adjustments based on site-specific conditions are necessary:
-
V = (Cpeak * Q * T) / (ρ * P)
-
Where:
-
V = Volume of dye solution (L)
-
Cpeak = Target peak concentration at the downstream site (µg/L)
-
Q = River discharge (m³/s)
-
T = Estimated time of travel to the downstream site (s)
-
ρ = Density of the dye solution (g/L)
-
P = Purity of the dye solution (e.g., 0.20 for 20%)
-
-
-
Alternatively, simplified field equations are available in USGS publications.[5]
-
-
Protocol 2: Slug Injection of this compound
-
Objective: To introduce a single, well-defined mass of dye into the river to study time-of-travel and dispersion.
-
Materials:
-
Procedure:
-
Preparation: Ensure all personnel are wearing appropriate PPE. Prepare the dye in containers for rapid and simultaneous release if using multiple containers.[1]
-
Injection: Record the exact time of injection.[1] Pour the entire volume of dye into the main channel of the river as quickly as possible to approximate an instantaneous release. If injecting from a bridge, pour the dye into the center of the flow.
-
Decontamination: Thoroughly rinse all dye containers with river water at the injection site to ensure all dye is released.
-
Protocol 3: Continuous Injection of this compound
-
Objective: To maintain a constant concentration of dye at a downstream location to simulate a continuous release or to measure discharge.
-
Materials:
-
Calculated volume of this compound dye
-
Metering pump (peristaltic or similar)
-
Tubing
-
Power source for the pump
-
PPE and spill containment kit
-
-
Procedure:
-
Setup: Position the metering pump and dye reservoir at the injection site. Run tubing from the pump to the desired injection point in the river.
-
Calibration: Calibrate the pump to deliver the desired flow rate of the dye solution.
-
Injection: Start the pump and record the start time. Maintain a continuous and uniform injection rate for the duration of the study.[8]
-
Monitoring: Regularly check the pump and dye reservoir to ensure continuous operation.
-
Protocol 4: Downstream Monitoring and Sampling
-
Objective: To measure the concentration of the this compound plume as it travels downstream.
-
Materials:
-
Procedure:
-
Fluorometer Deployment: Deploy in-situ fluorometers at the predetermined sampling locations. Secure them to anchors or buoys to maintain their position.[9] The sensors should be placed at a depth representative of the main flow.
-
Data Logging: Program the fluorometers to log data at regular intervals (e.g., every 30 seconds).[9] Ensure all data loggers and watches are synchronized to the same time.[1]
-
Manual Sampling (Optional): Collect grab samples at various points across the river cross-section to verify the in-situ measurements and assess lateral mixing.
-
Data Retrieval: After the dye plume has passed, retrieve the fluorometers and download the data.
-
Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and protective clothing when handling this compound concentrate to prevent skin and eye irritation.[6][7]
-
Spill Management: Have a spill containment kit readily available. In case of a spill, use absorbent materials like sand or diatomaceous earth to collect the dye.[6] Prevent spilled material from entering drains or public sewer systems.[6]
-
Environmental Protection: Do not release undiluted this compound into surface waters outside of the planned injection.[6] Ensure that the target dye concentration in the river remains below established guidelines, especially near drinking water intakes (typically <10 µg/L).[1][10] this compound is considered non-toxic at the low concentrations used in environmental studies.[1]
Visualizations
Caption: Experimental workflow for a this compound tracer study in a large river.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. ysi.com [ysi.com]
- 3. dcceew.gov.au [dcceew.gov.au]
- 4. catalog.data.gov [catalog.data.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. kochcolor.com [kochcolor.com]
- 7. by.genie.uottawa.ca [by.genie.uottawa.ca]
- 8. glfc.org [glfc.org]
- 9. In situ measurements of this compound dye concentration and turbidity made during a tracer experiment on the Big Piney River near St. Robert, MO, on August 25-26, 2021 | U.S. Geological Survey [usgs.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Simulating Pollutant Transport with Rhodamine WT: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine WT, a fluorescent red dye, is a widely used tracer for simulating the transport and fate of soluble pollutants in water systems.[1][2] Its properties, such as high detectability, low sorption tendency, and established safety profile at low concentrations, make it an ideal proxy for studying the dynamics of contaminants in various aquatic environments, including surface water, groundwater, and wastewater treatment processes.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in pollutant transport studies.
This compound is recognized for its stability in water and is approved by the U.S. Environmental Protection Agency (EPA) for tracer studies.[1][6] Its fluorescence allows for highly sensitive detection using a fluorometer, with an excitation wavelength of 558 nm and an emission wavelength of approximately 583 nm.[1]
Key Properties and Recommended Concentrations
Quantitative data regarding the physical properties of this compound and its recommended concentrations for various applications are summarized below.
| Property/Parameter | Value/Recommendation | Source(s) |
| Physical Properties | ||
| Active Ingredient | 20% solution in water | [7][8][9] |
| Specific Gravity | Approximately 1.19 | [7][10] |
| Excitation Wavelength | 558 nm | [1] |
| Emission Wavelength | ~583 nm | [1] |
| Recommended Concentrations & Limits | ||
| Maximum in Raw Water (Hydrological Studies) | 100 µg/L (ppb) | [6] |
| Maximum near Drinking Water Intakes | 10 µg/L (ppb) | [6][7] |
| Maximum in Drinking Water | 0.1 µg/L (ppb) | [6] |
| Lower Limit of Detection (Field Fluorometer) | ~0.05 µg/L (ppb) | [11] |
| Visual Detection in a Glass of Water | 30 µg/L (ppb) | [6] |
Experimental Protocols
Protocol 1: Time-of-Travel Study using Slug Injection
This protocol outlines the procedure for determining the travel time and dispersion characteristics of a pollutant in a flowing water body, such as a stream or river, by introducing a single, concentrated dose (slug) of this compound.
1. Preliminary Site Assessment and Planning:
-
Identify the study reach and select upstream injection and downstream sampling locations.
-
Assess any public or private water diversions to ensure dye concentrations do not exceed recommended limits at these points.[7]
-
Measure the background fluorescence of the water body to establish a baseline.
2. Dye Preparation and Injection:
-
Calculate the required volume of this compound solution. The amount will depend on the stream discharge and desired peak concentration at the furthest downstream station. A target concentration of around 5 ppb at the final station is often planned to be above background fluorescence.[7]
-
For water temperatures at or below 5°C, it is recommended to dilute the this compound with an equal volume of methanol (B129727) to achieve neutral buoyancy and prevent the denser dye from sinking.[10]
-
Inject the dye slug instantaneously at the upstream location, preferably in the center of the channel for rapid mixing.[7] If using multiple containers, ensure they are emptied simultaneously.[7]
3. Sampling and Measurement:
-
At each downstream location, deploy a fluorometer set to record this compound fluorescence at regular intervals.[7] In-situ fluorometers are recommended for continuous data collection.[3]
-
Alternatively, collect grab samples at predetermined time intervals.
-
Continue monitoring until the entire dye cloud has passed, ensuring the peak concentration has been recorded.[7]
4. Data Analysis:
-
Plot the measured fluorescence concentration versus time for each sampling location to generate a dye breakthrough curve.
-
The time-of-travel is determined by the time it takes for the peak concentration of the dye to travel between two points.[7]
-
Dispersion characteristics can be estimated from the shape and spread of the breakthrough curve.
Protocol 2: Continuous Injection for Dilution Studies
This protocol is used to simulate a continuous pollutant discharge and determine the dilution capacity of the receiving water.
1. Preliminary Steps:
-
Conduct a preliminary site assessment as described in Protocol 1.
-
Measure the stream discharge prior to the dye application.[8]
2. Dye Application:
-
Apply this compound at a constant, known rate over an extended period to simulate a continuous discharge.[8] This is typically achieved using a metering pump.
-
The goal is to achieve a stable concentration of the dye at a downstream location.[8]
3. Measurement and Analysis:
-
Monitor the dye concentration at one or more downstream locations until a plateau concentration is reached and maintained.
-
The loss of dye concentration between the injection point and the sampling station is used to predict the dilution of the simulated pollutant.[8]
Safety and Handling
-
Wear rubber or plastic gloves when handling concentrated this compound solutions and immediately wash any skin that comes into contact with the dye.[7]
-
While this compound is considered non-toxic at the low concentrations used in environmental studies, human exposure to concentrations above 10 µg/L should be avoided.[7]
Visualizations
Caption: Experimental workflow for a this compound tracer study.
References
- 1. nexsens.com [nexsens.com]
- 2. researchgate.net [researchgate.net]
- 3. ysi.com [ysi.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. glfc.org [glfc.org]
- 9. hoskin.ca [hoskin.ca]
- 10. open.alberta.ca [open.alberta.ca]
- 11. dcceew.gov.au [dcceew.gov.au]
Application Notes and Protocols for Rhodamine WT Water Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the quantitative analysis of Rhodamine WT in water samples, a fluorescent tracer dye commonly utilized in hydrological studies, environmental monitoring, and in vitro drug transport assays. The primary method detailed is fluorometry, owing to its high sensitivity and widespread use. An alternative high-performance liquid chromatography (HPLC) method is also briefly discussed.
Overview of this compound Analysis
This compound is a fluorescent dye specifically designed for water tracing applications.[1] Its key advantages include high fluorescence intensity, low sorption tendency, and stability in a range of environmental conditions.[2] Accurate quantification of this compound is crucial for obtaining reliable data in applications such as time-of-travel studies, dispersion modeling, and discharge measurements.[1][2][3]
The primary analytical technique for this compound is fluorometry, which measures the fluorescence intensity of the dye when excited by a specific wavelength of light.[4] This method is highly sensitive, allowing for the detection of very low dye concentrations.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (max) | ~558 nm | [1] |
| Emission Wavelength (max) | ~583 nm | [1] |
| Common Commercial Solution | 20% active ingredient in water | [5][6][7] |
| Stable pH Range | 5 - 10 | [2] |
Table 2: Typical Fluorometer Settings for this compound Analysis
| Parameter | Setting | Reference |
| Excitation Wavelength | 530 nm - 560 nm | [1][4] |
| Emission Wavelength | 580 nm - 590 nm | [1][4] |
| Slit Widths | Dependent on instrument, but should be consistent | [8] |
| Sensitivity | High | [8] |
Table 3: Preparation of a 100 ppb this compound Standard Solution (from a 20% stock solution)
| Step | Action | Resulting Concentration | Reference |
| 1. Primary Dilution | Weigh 1 g of 20% this compound stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water. | 10 g/L (10 ppt) of tracer solution | [5][7][9] |
| 2. Secondary Dilution | Pipette 1 mL of the primary dilution into a 100 mL volumetric flask and dilute to the mark with distilled water. | 100 ppm of tracer solution | [5] |
| 3. Final Standard | Pipette 1 mL of the secondary dilution into a 1 L volumetric flask and dilute to the mark with the system water (water from the study site without the dye). | 100 ppb (0.1 ppm) of tracer solution | [5][9] |
Experimental Protocols
Fluorometric Analysis of this compound
This protocol outlines the steps for quantifying this compound in water samples using a fluorometer.
3.1.1 Materials and Equipment
-
Fluorometer with appropriate filters or monochromators for this compound
-
Volumetric flasks (100 mL, 1 L)
-
Pipettes (1 mL, 10 mL)
-
Analytical balance
-
This compound (20% solution)
-
Distilled water
-
Sample collection bottles
-
Cuvettes for the fluorometer
3.1.2 Sample Collection and Handling
-
Collect water samples in clean bottles.
-
If analysis is not immediate, store samples refrigerated to minimize degradation of the dye.[10]
-
Before analysis, allow samples to reach ambient temperature.
-
If samples are turbid, they may need to be filtered or centrifuged to remove particulate matter that can interfere with fluorescence measurements.[2]
3.1.3 Preparation of Standards
Prepare a series of standard solutions by serial dilution of the 20% this compound stock solution as detailed in Table 3.[5][7][9] It is recommended to prepare a blank (system water without dye) and at least three standards to create a calibration curve. The final dilution should be made in the system water to account for any matrix effects.[7]
3.1.4 Instrument Calibration
-
Turn on the fluorometer and allow it to warm up according to the manufacturer's instructions.
-
Set the excitation and emission wavelengths as specified in Table 2.
-
Use the blank sample (system water) to zero the instrument.
-
Measure the fluorescence of each standard solution, starting with the lowest concentration.
-
Plot a calibration curve of fluorescence intensity versus this compound concentration. The relationship should be linear within the working range.[6]
3.1.5 Sample Analysis
-
Measure the fluorescence intensity of the unknown water samples using the same instrument settings as for the calibration.
-
If a sample's fluorescence exceeds the highest standard, dilute the sample with a known volume of system water and re-measure.
3.1.6 Data Analysis
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
-
If any samples were diluted, multiply the measured concentration by the dilution factor to obtain the original concentration.
3.1.7 Potential Interferences
-
Turbidity: Suspended particles can scatter light and interfere with fluorescence measurements.[2]
-
pH: The fluorescence of this compound is stable between pH 5 and 10.[2] Outside this range, fluorescence intensity may decrease.
-
Chlorine: Chlorine can degrade this compound, leading to lower measured concentrations.[5][7]
-
Background Fluorescence: Natural waters may contain other fluorescent compounds. It is important to measure the background fluorescence of the system water before adding the dye.[8]
High-Performance Liquid Chromatography (HPLC) Method
While fluorometry is the most common method, HPLC can also be used for the analysis of rhodamine dyes.[11][12][13] This method can be particularly useful for complex matrices or when separation from other fluorescent compounds is necessary. The following is a general procedure, with specific parameters often requiring optimization.
Table 4: General HPLC Parameters for Rhodamine Analysis
| Parameter | Description | Reference |
| Column | C18 reversed-phase | [14] |
| Mobile Phase | Acetonitrile and water, often with an acid modifier like phosphoric or formic acid. | [11][12] |
| Flow Rate | Typically 1.0 mL/min | [12][14] |
| Detection | UV-Vis at ~550 nm or fluorescence detection (FLD) | [12][14][15] |
| Injection Volume | 20 - 50 µL | [14] |
3.2.1 Protocol Outline
-
Sample Preparation: Filter water samples to remove particulates.
-
Standard Preparation: Prepare a series of this compound standards in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject standards to generate a calibration curve.
-
Inject unknown samples.
-
-
Data Analysis: Quantify this compound concentration in samples by comparing peak areas to the calibration curve.
Visualizations
References
- 1. nexsens.com [nexsens.com]
- 2. ysi.com [ysi.com]
- 3. turnerdesigns.com [turnerdesigns.com]
- 4. researchgate.net [researchgate.net]
- 5. fondriest.com [fondriest.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 8. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 9. Fluorescent Dye Tracing | Turner Designs Help Center [intercom.help]
- 10. glfc.org [glfc.org]
- 11. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. laboratuvar.com [laboratuvar.com]
- 14. Determination of Rhodamine 123 in cell lysate by HPLC with visible wavelength detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a rapid, simple and sensitive HPLC-FLD method for determination of rhodamine B in chili-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to correct for Rhodamine WT photodecay in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Rhodamine WT photodecay in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term studies?
This compound (Water Tracer) is a fluorescent dye commonly used in hydrological and environmental studies to trace the flow of water.[1] Its high fluorescence intensity allows for detection at very low concentrations.[1] While relatively stable, it is susceptible to photodecay (photobleaching) when exposed to light over extended periods, which can impact the accuracy of long-term quantitative studies.[2]
Q2: What is photodecay and why is it a problem for my research?
Q3: What factors influence the rate of this compound photodecay?
The primary driver of this compound photodecay is exposure to light, particularly sunlight.[2] Other factors that can influence the rate of photodecay include:
-
Light Intensity: Higher light intensity leads to faster photodecay.
-
Exposure Duration: The longer the exposure, the greater the signal loss.
-
Temperature: Photodegradation of this compound is temperature-dependent.[1]
-
pH: The fluorescence of this compound is stable within a pH range of 5-10. Outside this range, fluorescence can decrease.
-
Presence of Other Substances: Certain chemicals can quench the fluorescence of this compound.
Q4: Can I prevent this compound photodecay?
While complete prevention is difficult in long-term field studies, several strategies can minimize photodecay:
-
Minimize Light Exposure: Whenever possible, protect samples from direct sunlight.
-
Use Control Samples: Maintain "dark" control samples that are not exposed to light to measure the baseline stability of the dye.
-
Optimize Experimental Design: Plan experiments to minimize the duration of light exposure.
-
Use Antifade Reagents: In laboratory settings, commercially available antifade reagents can be used in mounting media to protect against photobleaching.[5]
Troubleshooting Guide
Problem: My this compound fluorescence signal is decreasing over time in my long-term experiment.
This is a classic sign of photodecay. Follow these steps to diagnose and correct the issue:
-
Assess Environmental Conditions: Review your experimental setup. Were your samples exposed to direct sunlight for extended periods? Were there significant temperature fluctuations?
-
Analyze Control Samples: Compare the fluorescence of your experimental samples to your "dark" control samples. A significant difference indicates that photodecay is the likely cause of the signal loss.
-
Implement Post-Acquisition Correction: If you have already collected your data, you can use mathematical models to correct for the photodecay. The most common method is to fit the fluorescence decay to an exponential function.
Quantitative Data Summary
The rate of this compound photodecay is influenced by various environmental factors. The following table summarizes photodecay rate constants from different studies.
| Parameter | Condition | Photodecay Rate Constant (k) | Reference |
| Sunlight Exposure | Summer (30° North Latitude) | 4.77 x 10⁻² day⁻¹ | [2][4] |
| Winter (30° North Latitude) | 3.16 x 10⁻² day⁻¹ | [2][4] | |
| Temperature | Temperature-dependent | Varies | [1] |
| pH | Stable between 5 and 10 | Minimal decay |
Experimental Protocols
Protocol: Post-Acquisition Correction of this compound Photodecay using Exponential Decay Fitting
This protocol outlines the steps to correct for photodecay in a time-lapse fluorescence microscopy dataset using an exponential decay model. This method is widely used and can be implemented with software like ImageJ.[6]
1. Data Acquisition:
-
Acquire your time-lapse fluorescence images, ensuring consistent imaging parameters (e.g., laser power, exposure time) throughout the experiment.
-
Simultaneously, record data from a "dark" control sample to monitor for any non-photochemical degradation of the dye.
2. Data Preparation:
-
Open your time-lapse image sequence in a suitable analysis software (e.g., Fiji/ImageJ).
-
Define a Region of Interest (ROI) that encompasses the area where you are measuring the this compound fluorescence.
3. Measure Fluorescence Intensity:
-
Measure the mean fluorescence intensity within the ROI for each time point in your sequence.
-
Plot the mean fluorescence intensity against time. You should observe a decay in the signal.
4. Exponential Fit:
-
Fit the fluorescence intensity decay data to a single exponential decay function:
-
I(t) = I₀ * e^(-kt) + C
-
Where:
-
I(t) is the intensity at time t
-
I₀ is the initial intensity
-
k is the photodecay rate constant
-
t is time
-
C is a constant representing the background fluorescence
-
-
5. Correction:
-
Once you have determined the photodecay rate constant (k), you can correct the fluorescence intensity at each time point using the following formula:
-
Corrected Intensity(t) = Measured Intensity(t) / e^(-kt)
-
6. Validation:
-
Plot the corrected fluorescence intensity over time. The signal should now be stable, representing the true concentration of the tracer, corrected for photodecay.
Visualizations
Caption: Workflow for post-acquisition correction of this compound photodecay.
Caption: Troubleshooting decision tree for addressing this compound photodecay.
References
- 1. What Is Rhodamine? Get the Rho Down [ysi.com]
- 2. This compound dye: Topics by Science.gov [science.gov]
- 3. news-medical.net [news-medical.net]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rhodamine WT Adsorption to Sediments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of Rhodamine WT dye to sediments during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adsorption to sediments a concern?
This compound is a fluorescent tracer dye widely used in hydrological studies to track water flow and transport processes.[1] Its adsorption to sediments, suspended particles, and organic matter can lead to an underestimation of the true dye concentration in the water column, resulting in inaccurate calculations of flow velocity, discharge, and dispersion.[2][3][4] This loss of tracer can compromise the validity of experimental results.
Q2: What are the primary factors that influence the adsorption of this compound to sediments?
The primary factors influencing this compound adsorption include:
-
Sediment Composition: Sediments with high organic matter content tend to adsorb more this compound than inorganic sediments like sand and gravel.[4][5][6] Clay particles also have a high potential for adsorption.[7]
-
pH of the Water: The fluorescence of this compound is stable in a pH range of 5 to 10.[6] Adsorption can increase in more acidic conditions (lower pH).[3][8]
-
Presence of Isomers: Commercial this compound is a mixture of two isomers, a para and a meta isomer. The meta isomer has a higher tendency to adsorb to sediments compared to the more conservative para isomer.[9][10][11]
-
Temperature: An increase in temperature can lead to a higher mobility of this compound molecules, which may increase the rate of adsorption in some systems.[12][13]
-
Ionic Strength: The effect of ionic strength can be complex. In some cases, increased ionic strength can lead to a "screening effect," which may reduce adsorption.[14]
Q3: How can I minimize this compound adsorption in my experiments?
To minimize adsorption, consider the following strategies:
-
Characterize Your System: Before conducting a tracer study, analyze the sediment composition, particularly the organic matter and clay content.
-
Optimize pH: If possible, maintain the water pH within the stable range for this compound fluorescence (pH 5-10).[6]
-
Use the Minimum Effective Concentration: Over-dosing can lead to increased adsorption. Calculate the minimum amount of dye required for detection by your instruments.[7]
-
Consider a Co-tracer: Injecting a conservative tracer, such as bromide, alongside this compound can help quantify the extent of dye loss due to adsorption.[3]
-
Account for Isomer Effects: Be aware that the two isomers may separate during transport, with the more adsorptive isomer being retained by sediments. This can affect the interpretation of the fluorescence signal over time.[9][10]
Q4: Are there alternatives to this compound for tracer studies in environments with high adsorption potential?
Yes, if significant adsorption is anticipated and cannot be adequately mitigated, consider using a more conservative tracer like bromide or lithium.[3][4] However, these tracers are not fluorescent and require different detection methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lower than expected dye concentrations downstream | High adsorption of this compound to sediments or organic matter. | - Conduct preliminary laboratory tests to quantify adsorption potential.- Increase the initial dye concentration cautiously, ensuring it remains within detectable and environmentally safe limits.- Use a co-tracer (e.g., bromide) to correct for dye loss.[3] |
| Photodegradation of the dye in shallow, sunlit waters. | - Conduct experiments during periods of lower light intensity if possible.- Account for photolytic decay in your calculations, especially in long-duration studies.[5] | |
| Inconsistent fluorescence readings | Interference from turbidity or naturally fluorescent compounds in the water. | - Measure background fluorescence before dye injection and subtract it from your readings.- Use a fluorometer with a turbidity-rejection feature.- Filter water samples before analysis if using a laboratory fluorometer. |
| pH of the water is outside the optimal range for this compound (5-10). | - Measure the pH of your water samples.- If feasible for your experiment, buffer the system to maintain a stable pH. | |
| Changes in the shape of the dye breakthrough curve | Chromatographic separation of the two this compound isomers due to differential adsorption. | - Be aware that the peak of the breakthrough curve may be skewed.- Consider that the tail of the curve may be enriched in the less-adsorptive isomer.[3] |
Quantitative Data on this compound Adsorption
The following tables summarize quantitative data on the factors affecting this compound adsorption.
Table 1: Effect of Sediment Type on this compound Adsorption
| Sediment Type | Adsorption Coefficient/Loss (%) | Experimental Conditions | Reference |
| Blackwater Silt | Adsorption coefficient increases with suspended load | Seawater, 20°C | [15] |
| Lowestoft Silt | Adsorption coefficient increases with suspended load | Seawater, 20°C | [15] |
| Sand and Gravel | Appreciable capacity for sorption | Laboratory experiments | [2] |
| Mineral and Organic Substrates | Sorption on sunny samples: 13-25%; Sorption on shady samples: 33-59% | Mesocosm study, 32-42°C | [5] |
| Cattail-dominated Mesocosms | 25-26% loss | Initial concentration of 100 µg/L | [4] |
| Submerged Aquatic Vegetation | <5% loss | Initial concentration of 100 µg/L | [4] |
Table 2: Effect of pH on Rhodamine Adsorption
| Dye | pH | Adsorption Effect | Adsorbent | Reference |
| Rhodamine B | 2-12 | Sorption capacity increased with pH | Raw and Modified Clay | [16] |
| Rhodamine B | 2-12 | Adsorption increased with pH | Activated Carbon | [8] |
| Rhodamine B | 2.5 | Increased degradation (less adsorption) | Nanocomposite | [17] |
| Rhodamine B | 3 | Maximum sorption | Cedar Cone | [14] |
Note: Data for Rhodamine B is included as a proxy due to limited direct quantitative data for this compound under varying pH. This compound is generally less prone to adsorption than Rhodamine B.
Table 3: Effect of Temperature on Rhodamine Adsorption
| Dye | Temperature Range (°C) | Effect on Adsorption | Adsorbent | Reference |
| Rhodamine B | 25-55 | Adsorption increased with temperature | Activated Carbon | [12] |
| Rhodamine B | Room Temp - 50 | Adsorption capacity increased with temperature | Peanut Shell | [13] |
| Menadione | 15-37 | Adsorption and desorption increased with temperature | Soil | [18] |
Note: Data for other compounds are included to illustrate the general trend of temperature effects on adsorption due to a lack of specific quantitative data for this compound.
Experimental Protocols
Protocol 1: Batch Adsorption Experiment to Quantify this compound Adsorption
This protocol allows for the determination of the adsorption coefficient of this compound on specific sediment samples.
Materials:
-
This compound stock solution
-
Sediment samples from the study site (dried and sieved)
-
Water from the study site (filtered)
-
Conical flasks or beakers
-
Magnetic stirrer and stir bars
-
Fluorometer
-
Centrifuge and centrifuge tubes
-
Pipettes and other standard laboratory glassware
Procedure:
-
Prepare a series of this compound solutions of known concentrations in filtered site water.
-
Weigh a known mass of dried sediment into each conical flask.
-
Add a known volume of a this compound solution to each flask. Include control flasks with:
-
This compound solution and no sediment.
-
Sediment and site water with no this compound (to measure background fluorescence from the sediment).
-
-
Agitate the suspensions using a magnetic stirrer for a predetermined time (e.g., 24 hours) to reach equilibrium. Maintain a constant temperature.
-
After agitation, allow the sediment to settle , or centrifuge the samples to separate the solid and liquid phases.
-
Carefully collect the supernatant from each flask.
-
Measure the fluorescence of the supernatant using a calibrated fluorometer.
-
Calculate the amount of this compound adsorbed to the sediment by subtracting the equilibrium concentration in the supernatant from the initial concentration.
-
The adsorption coefficient (Kd) can then be calculated.
Visualizations
Logical Workflow for Minimizing this compound Adsorption
Caption: A workflow diagram illustrating the decision-making process for minimizing this compound adsorption.
This compound Adsorption Influencing Factors
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. Rhodamine-WT dye losses in a mountain stream environment | U.S. Geological Survey [usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ysi.com [ysi.com]
- 7. glfc.org [glfc.org]
- 8. A Study on the Adsorption of Rhodamine B onto Adsorbents Prepared from Low-Carbon Fossils: Kinetic, Isotherm, and Thermodynamic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracer-grade this compound: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Correcting for background fluorescence in Rhodamine WT studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine WT (RWT) tracer studies. Our goal is to help you address common challenges, particularly in correcting for background fluorescence, to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background fluorescence in this compound studies?
A1: Background fluorescence in this compound studies can originate from various natural and anthropogenic substances present in the water body being studied. These interferents can have excitation and emission spectra that overlap with RWT, leading to inaccurate measurements.[1] Common sources include:
-
Naturally Occurring Substances:
-
Anthropogenic Pollutants:
-
Physical Properties of the Sample:
It is crucial to measure the background fluorescence of the water body before introducing the this compound dye to establish a baseline.[4][5]
Q2: How does temperature affect this compound fluorescence and how can I correct for it?
A2: Temperature has a significant and inverse relationship with this compound fluorescence. As the water temperature increases, the fluorescence intensity of the dye decreases, which can be misinterpreted as a lower dye concentration.[1] This phenomenon is reversible.
Correction for Temperature Effects:
To ensure accurate data, temperature compensation must be performed.[1] Most modern fluorometers have built-in temperature sensors and automatically apply a correction factor. If your instrument does not have this feature, you will need to manually record the temperature with each fluorescence measurement and apply a correction formula. The specific correction factor is instrument-dependent and should be provided by the manufacturer.
Q3: My this compound signal appears to be decreasing over time, even in a stable system. What could be the cause?
A3: A gradual decrease in this compound signal over time, not attributable to dilution, can be caused by several factors:
-
Photobleaching (Photodegradation): Exposure to sunlight or the excitation light of the fluorometer can cause the this compound molecules to lose their fluorescence.[6][7] This effect is more pronounced with prolonged exposure to high-intensity light.
-
Sorption: this compound can adsorb onto suspended particles, organic matter, and surfaces within the experimental setup, removing it from the solution and reducing the measured fluorescence.[6][8] This is a more significant issue in systems with high sediment loads or organic content.
-
Quenching: Certain chemical substances in the water can suppress this compound fluorescence.[1] A common quenching agent is chlorine.[1]
Troubleshooting Signal Loss:
| Potential Cause | Troubleshooting Steps |
| Photobleaching | - Minimize the exposure of your samples to light. - If using a continuous-flow setup, reduce the intensity of the fluorometer's excitation lamp if possible. - Apply a photobleaching correction algorithm to your data if the decay rate is predictable.[7] |
| Sorption | - Collect and filter water samples to remove suspended solids before measurement.[8] - In laboratory settings, use glass or Teflon containers to minimize adsorption to container walls. - Conduct preliminary studies to quantify the rate of sorption in your specific experimental matrix.[6] |
| Quenching | - Analyze your water samples for the presence of potential quenching agents like chlorine. - If a quenching agent is identified, its effect on RWT fluorescence should be quantified and corrected for. |
Q4: Can high turbidity or suspended solids affect my this compound measurements?
A4: Yes, high levels of turbidity or total suspended solids (TSS) can significantly interfere with this compound fluorescence measurements.[2][3] The suspended particles can:
-
Scatter the excitation light , reducing the amount of light that reaches the dye molecules.
-
Absorb the emitted fluorescence , preventing it from reaching the detector.
A study on water impacted by municipal biosolids found that RWT fluorescence decreased in a decay function form with an increase in total suspended solids.[2][3]
Correction for Turbidity:
A method to correct for undersensed RWT readings based on knowledge of TSS and/or turbidity has been described.[2][3] This typically involves establishing a correlation between turbidity/TSS levels and the reduction in fluorescence signal and then applying a correction factor to the measured data.
Troubleshooting Guides
Issue 1: Inconsistent or noisy baseline fluorescence readings before dye injection.
-
Question: Why is my background fluorescence fluctuating before I've even added the this compound?
-
Answer: Fluctuations in background fluorescence can be caused by variations in the water composition, such as intermittent discharge of fluorescent materials or changes in turbidity. It is also possible that the fluorometer itself is not stable.
Troubleshooting Flowchart:
Issue 2: this compound concentration appears to be higher than expected after injection.
-
Question: My measured this compound concentrations are unexpectedly high. What could be causing this?
-
Answer: Higher-than-expected concentrations can result from incomplete mixing of the dye, errors in the preparation of standard solutions, or an incorrect background correction.
Troubleshooting Steps:
-
Verify Complete Mixing: Ensure that the dye is fully mixed within the water body at the point of measurement. In streams, vertical mixing typically occurs first, followed by lateral and longitudinal dispersion.[1] Incomplete mixing can lead to temporarily high concentrations in certain areas.
-
Check Standard Solutions: Re-prepare your this compound standard solutions, paying close attention to dilution calculations and using calibrated volumetric flasks and pipettes.[9]
-
Review Background Correction: Double-check that you have accurately measured and subtracted the background fluorescence. An underestimation of the background will lead to an overestimation of the RWT concentration.
Experimental Protocols
Protocol 1: Determining and Correcting for Background Fluorescence
This protocol outlines the steps to measure and correct for background fluorescence in a this compound tracer study.
Methodology:
-
Pre-Injection Sampling: Before introducing any this compound dye, collect at least three water samples from your study site at the location(s) where fluorescence will be measured.
-
Fluorometer Calibration: Calibrate your fluorometer according to the manufacturer's instructions. Use a zero-point calibration with deionized water and at least one non-zero standard of known this compound concentration.
-
Background Measurement: Analyze the collected water samples with the calibrated fluorometer to determine the average background fluorescence.[4] The reading should be recorded in the same units that will be used for the tracer study (e.g., ppb or µg/L).
-
Data Correction: The average background fluorescence value should be subtracted from all subsequent fluorescence measurements taken after the dye injection.[4][5]
Data Presentation:
| Sample ID | Fluorescence Reading (ppb) |
| Background 1 | 0.18 |
| Background 2 | 0.19 |
| Background 3 | 0.17 |
| Average Background | 0.18 |
Protocol 2: Correcting for Photobleaching
This protocol provides a method to quantify and correct for the photobleaching of this compound during an experiment.
Methodology:
-
Prepare a Stable RWT Solution: Create a solution of this compound in deionized water at a concentration similar to what is expected during your experiment.
-
Continuous Measurement: Place the stable solution in your fluorometer and record the fluorescence reading at regular intervals over a period that is representative of your experiment's duration. Ensure the solution is exposed to the same light conditions as your experimental samples.
-
Determine Decay Rate: Plot the fluorescence intensity as a function of time. The data can often be fitted to an exponential decay curve to determine the photobleaching rate constant.
-
Apply Correction: Use the determined decay rate to correct your experimental data for the loss of fluorescence due to photobleaching.
Data Presentation:
| Time (minutes) | Fluorescence (ppb) |
| 0 | 50.0 |
| 30 | 49.5 |
| 60 | 49.0 |
| 90 | 48.5 |
| 120 | 48.0 |
Workflow for Correcting Fluorescence Data:
References
- 1. ysi.com [ysi.com]
- 2. Practical considerations optically sensing this compound in water impacted by municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. In situ measurements of this compound dye concentration and turbidity made during a tracer experiment on the Big Piney River near St. Robert, MO, on August 25-26, 2021 | U.S. Geological Survey [usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.turnerdesigns.com [docs.turnerdesigns.com]
Temperature effects on Rhodamine WT fluorescence quenching
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of temperature on Rhodamine WT (RWT) fluorescence. It is designed for researchers, scientists, and drug development professionals utilizing RWT in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound fluorescence, with a focus on temperature-related effects.
| Problem / Question | Possible Causes | Suggested Solutions |
| Why is my this compound fluorescence signal lower than expected at higher temperatures? | Temperature-Dependent Quenching: The fluorescence quantum yield of this compound is inversely proportional to temperature. As temperature increases, the fluorescence intensity decreases.[1][2] This is a primary cause of reduced signal at elevated temperatures. | - Temperature Correction: It is crucial to measure the temperature of your sample concurrently with fluorescence readings. Apply a temperature correction factor to normalize your data to a reference temperature.[1][3] - Maintain Stable Temperature: If possible, conduct experiments in a temperature-controlled environment to minimize fluctuations. |
| My fluorescence readings are inconsistent between lab and field experiments, even at the same RWT concentration. | Ambient Temperature Differences: Field conditions often involve significant temperature variations that may not be present in a controlled laboratory setting.[4] Sunlight Exposure (Photodegradation): In field applications, exposure to direct sunlight can cause photolytic decay of RWT, reducing its fluorescence.[3] | - Field Temperature Monitoring: Always record the temperature of your samples at the time of measurement in the field. - Site-Specific Calibration: Perform calibrations under conditions that mimic the field environment as closely as possible. - Minimize Light Exposure: Protect RWT solutions from prolonged exposure to direct sunlight. Use opaque containers for storage and transport. |
| After applying a temperature correction, my results are still showing unexpected variations. | Other Environmental Factors: Factors other than temperature can also affect RWT fluorescence. These include pH, presence of quenching agents, and high dye concentration (concentration quenching). The fluorescence of this compound is stable in a pH range of 5-10.[1] Instrumental Drift: The fluorometer's performance may drift over time. | - Control pH: Ensure the pH of your samples is within the stable range for RWT (pH 5-10).[1] - Check for Quenchers: Be aware of potential quenching agents in your sample matrix. - Dilution: If you suspect concentration quenching, dilute your samples to a lower concentration and re-measure. - Regular Calibration: Calibrate your fluorometer regularly using standard solutions. |
| How do I differentiate between temperature-induced quenching and dye degradation? | Reversibility of Quenching: Temperature-induced fluorescence quenching is a dynamic and reversible process.[2] If the fluorescence intensity returns to the expected level upon cooling the sample, the initial decrease was likely due to quenching. Irreversible Degradation: Photodegradation or chemical degradation of the dye is an irreversible process. | - Temperature Cycling Test: Heat a sample to observe the decrease in fluorescence, then cool it back to the initial temperature. If the fluorescence intensity recovers, the effect is primarily due to temperature quenching. A lack of recovery suggests degradation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the decrease in this compound fluorescence with increasing temperature?
The decrease in this compound fluorescence with increasing temperature is primarily due to a phenomenon called dynamic quenching or collisional quenching .[2] As the temperature of the solution rises, the kinetic energy of the molecules increases. This leads to more frequent collisions between the excited this compound molecules and surrounding solvent molecules. These collisions provide a non-radiative pathway for the excited dye to return to its ground state, dissipating the energy as heat rather than emitting it as fluorescent light. Consequently, the fluorescence quantum yield decreases, resulting in a lower measured fluorescence intensity.[2][6]
Q2: Is there a standard temperature coefficient for this compound fluorescence?
Yes, the relationship between temperature and this compound fluorescence is often characterized by a temperature coefficient. While the exact value can vary slightly depending on the specific experimental conditions and the instrument used, a commonly cited slope for the best-fit linear regression of the temperature correction factor is approximately -0.027 per degree Celsius .[3] This negative coefficient indicates an inverse relationship: for every 1°C increase in temperature, the fluorescence intensity decreases by about 2.7%.
Q3: How can I experimentally determine and apply a temperature correction factor for my this compound measurements?
To accurately quantify your this compound data, you should determine a temperature correction factor specific to your experimental setup. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve:
-
Preparing a standard solution of this compound.
-
Measuring its fluorescence at a range of different temperatures while simultaneously recording the temperature.
-
Plotting the fluorescence intensity against temperature.
-
Fitting a linear regression to the data to determine the temperature correction coefficient.
-
Using this coefficient to normalize all subsequent fluorescence readings to a chosen reference temperature (e.g., 25°C).
Q4: Besides temperature, what other factors can quench this compound fluorescence?
Several other factors can lead to fluorescence quenching of this compound:
-
pH: The fluorescence of this compound is stable within a pH range of 5 to 10. Outside of this range, the fluorescence intensity can decrease.[1]
-
Concentration Quenching: At very high concentrations, this compound molecules can interact with each other, leading to self-quenching and a non-linear relationship between concentration and fluorescence.
-
Presence of Quenching Agents: Certain substances in the sample matrix, such as heavy metal ions or some organic compounds, can act as quenchers and reduce fluorescence.
-
Photodegradation: Prolonged exposure to high-intensity light, especially UV radiation in sunlight, can cause irreversible chemical degradation of the dye, leading to a loss of fluorescence.[3]
Quantitative Data
The following table summarizes the temperature-dependent fluorescence of this compound.
| Parameter | Value | Reference |
| Temperature Correction Factor Slope | -0.027 / °C | [3] |
| Fluorescence Change with Temperature | Fluorescence is significantly higher at 20°C than at 45°C. | [5] |
Experimental Protocols
Protocol 1: Determination of the Temperature Correction Factor for this compound Fluorescence
Objective: To determine the temperature correction factor for this compound fluorescence for a specific fluorometer and experimental conditions.
Materials:
-
Fluorometer
-
Temperature-controlled sample holder or water bath
-
Calibrated thermometer
-
This compound stock solution
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Standard Solution: Prepare a known concentration of this compound solution (e.g., 100 µg/L) in deionized water.
-
Set Reference Temperature: Choose a reference temperature for your measurements (e.g., 25°C).
-
Equilibrate Sample: Place the standard solution in the temperature-controlled sample holder and allow it to equilibrate to the reference temperature.
-
Measure Fluorescence at Reference Temperature: Measure and record the fluorescence of the solution at the reference temperature.
-
Vary Temperature: Gradually increase the temperature of the sample in increments (e.g., 5°C) over a desired range (e.g., 15°C to 40°C). Allow the sample to stabilize at each temperature point.
-
Record Data: At each temperature increment, record both the temperature and the corresponding fluorescence reading.
-
Data Analysis: a. For each temperature point, calculate the ratio of the fluorescence at the reference temperature to the fluorescence at the measured temperature. b. Plot this ratio against the difference between the reference temperature and the measured temperature (ΔT). c. Perform a linear regression on the plotted data. The slope of this line is your temperature correction factor.
-
Apply Correction: Use the determined slope to correct your experimental fluorescence readings to the reference temperature using the following formula: Corrected Fluorescence = Measured Fluorescence * (1 + Slope * (Measured Temperature - Reference Temperature))
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for temperature correction in this compound fluorescence experiments.
Caption: Mechanism of dynamic fluorescence quenching in this compound.
References
Rhodamine WT Technical Support Center: Interference from Dissolved Organic Matter
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Rhodamine WT in the presence of dissolved organic matter (DOM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my field?
This compound is a fluorescent tracer dye widely used in hydrological and hydrogeological studies to trace the flow of water. Its high fluorescence allows for detection at very low concentrations, making it an effective tool for studying water movement, dispersion, and mixing processes. In drug development, understanding water transport is crucial for assessing drug delivery and dissolution in various physiological environments.
Q2: What is dissolved organic matter (DOM) and why does it interfere with this compound?
Dissolved organic matter (DOM) is a complex mixture of organic compounds found in natural waters, originating from the decomposition of plants and animals. Key components of DOM include humic and fulvic acids. DOM can interfere with this compound fluorescence through a process called quenching, where the DOM molecules absorb the energy that would otherwise be emitted as fluorescence, leading to an underestimation of the dye concentration. Additionally, DOM itself can be fluorescent, contributing to background noise and complicating measurements.
Q3: What are the primary factors that can interfere with this compound fluorescence measurements?
Several factors can interfere with this compound fluorescence measurements:
-
Dissolved Organic Matter (DOM): Causes fluorescence quenching and increases background fluorescence.
-
Turbidity: Suspended particles can scatter the excitation and emission light, reducing the measured fluorescence.
-
Temperature: Fluorescence intensity is temperature-dependent, with higher temperatures generally leading to lower fluorescence.
-
pH: this compound fluorescence is stable within a pH range of 5 to 10; outside this range, the fluorescence intensity can decrease.
-
Photochemical Decay: Exposure to bright sunlight can cause the dye to degrade, reducing its fluorescence.
-
Sorption: The dye can adsorb to sediments, suspended particles, and aquatic plants, removing it from the water column.
Troubleshooting Guides
Issue 1: Lower-than-expected this compound concentrations in a high-DOM environment.
Possible Cause: Fluorescence quenching by dissolved organic matter.
Troubleshooting Steps:
-
Characterize Background Fluorescence: Before introducing this compound, collect a water sample from your study site to measure its natural background fluorescence at the excitation and emission wavelengths used for this compound. This will help you differentiate between the dye's signal and the background noise from DOM.
-
Perform a Calibration with Site Water: Instead of using distilled water, prepare your this compound calibration standards using filtered water from your experimental site. This accounts for the quenching effect of the specific DOM present in your samples.
-
Quantify Quenching with a Stern-Volmer Analysis: For a more rigorous correction, you can perform a Stern-Volmer analysis to quantify the quenching effect. This involves measuring the fluorescence of a known concentration of this compound in the presence of varying concentrations of DOM.
Issue 2: High and variable background fluorescence.
Possible Cause: Natural fluorescence of dissolved organic matter.
Troubleshooting Steps:
-
Measure Background Fluorescence of Multiple Samples: Collect several water samples from your site at different times or locations to assess the variability of the background fluorescence.
-
Subtract Average Background: For a simple correction, you can subtract the average background fluorescence from your sample readings. Be aware that this assumes the background is relatively constant.
-
Use a Blank Correction for Each Sample: For more accurate results, use a "blank" for each sample. This involves taking a fluorescence reading of the site water before adding the this compound and subtracting this value from the reading after the dye is added.
Experimental Protocols
Protocol 1: Correcting for Background Fluorescence
This protocol provides a step-by-step guide for correcting this compound measurements for the interference caused by the natural fluorescence of dissolved organic matter.
Methodology:
-
Sample Collection:
-
Collect a representative water sample from the experimental site before introducing this compound. This will serve as your "background" or "blank" sample.
-
Filter the background sample using a 0.22 µm filter to remove suspended particles that could cause turbidity.
-
-
Fluorometer Calibration:
-
Calibrate your fluorometer according to the manufacturer's instructions using a series of this compound standards prepared in deionized water. This establishes the relationship between fluorescence units and dye concentration.
-
-
Background Measurement:
-
Measure the fluorescence of the filtered background sample using the same settings as for your experimental samples. Record this value as the background fluorescence.
-
-
Sample Measurement:
-
After introducing this compound into your experimental system, collect your water samples.
-
Filter the samples using a 0.22 µm filter.
-
Measure the fluorescence of each filtered sample.
-
-
Correction Calculation:
-
Subtract the background fluorescence value from the fluorescence reading of each experimental sample to obtain the corrected fluorescence.
-
Use the corrected fluorescence value and your calibration curve to determine the actual this compound concentration.
-
Quantitative Data
Due to the highly variable nature of dissolved organic matter composition across different environments, providing a universal quantitative table for interference is challenging. The extent of fluorescence quenching depends on the specific type and concentration of DOM. Therefore, it is recommended that researchers generate site-specific correction factors.
The quenching of fluorescence can be described by the Stern-Volmer equation :
I0 / I = 1 + Ksv [Q]
Where:
-
I0 is the fluorescence intensity of this compound in the absence of the quencher (DOM).
-
I is the fluorescence intensity of this compound in the presence of the quencher (DOM).
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.
-
[Q] is the concentration of the quencher (DOM).
By plotting I0 / I against [Q], a linear relationship should be observed, and the slope of the line will be the Stern-Volmer constant (Ksv). This constant can then be used to correct for the quenching effect in your experimental samples.
Table 1: Example Stern-Volmer Constants for Rhodamine 6G with a Quencher
| Solvent | Stern-Volmer Constant (Ksv) [M-1] |
| Methanol | 47.1 |
| Water | 29.6 |
| DMSO | 14.8 |
Data adapted from a study on Rhodamine 6G quenching by hydroquinone.
Visualizations
Caption: Experimental workflow for correcting this compound measurements for DOM interference.
Caption: Logical relationship of fluorescence quenching of this compound by DOM.
Technical Support Center: Managing Rhodamine WT in the Presence of Chlorine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the quenching of Rhodamine WT fluorescence by chlorine during experimental procedures.
Troubleshooting Guides
Issue: Rapid decrease or complete loss of this compound fluorescence signal.
This is a common issue when working with chlorinated water sources. Chlorine chemically alters the structure of this compound, leading to a loss of its fluorescent properties.[1]
Immediate Steps:
-
Confirm Chlorine Presence: Use chlorine test strips or a colorimetric test kit to determine if chlorine is present in your water source or samples.
-
Dechlorinate Samples: If chlorine is detected, it must be neutralized to protect the this compound dye.
Dechlorination Protocols
Two effective and rapid methods for chlorine neutralization are the use of Sodium Thiosulfate (B1220275) or Ascorbic Acid.
Method 1: Dechlorination using Sodium Thiosulfate
Sodium thiosulfate is a widely used and effective dechlorinating agent.[2]
-
Protocol:
-
Determine the concentration of chlorine in your sample in parts per million (ppm), which is equivalent to mg/L.
-
Prepare a 10% (w/v) stock solution of sodium thiosulfate (dissolve 10 g of sodium thiosulfate in 100 mL of deionized water).
-
Add the sodium thiosulfate solution to your chlorinated sample. The amount needed can vary based on the pH of the water.[3]
-
Mix the sample thoroughly. The reaction is rapid and should be complete within a minute.[4][5]
-
-
Dosage Calculation: The required amount of sodium thiosulfate can vary. A general guideline is to use a stoichiometric excess to ensure complete and rapid neutralization.
Chlorine Concentration (ppm) Sodium Thiosulfate (pentahydrate) per Liter of Sample 1 ~7 mg 5 ~35 mg 10 ~70 mg Note: These are approximate values. It is recommended to perform a pilot test to determine the optimal concentration for your specific conditions.
Method 2: Dechlorination using Ascorbic Acid (Vitamin C)
Ascorbic acid is a fast-acting and effective dechlorinating agent that is considered environmentally safe.[6][7]
-
Protocol:
-
Determine the chlorine concentration in your sample (ppm or mg/L).
-
Prepare a fresh 1% (w/v) stock solution of L-ascorbic acid (dissolve 1 g of L-ascorbic acid in 100 mL of deionized water). Ascorbic acid solutions can degrade within a day or two.[6][8]
-
Add the ascorbic acid solution to your chlorinated sample.
-
Mix thoroughly. The reaction is nearly instantaneous.[9]
-
-
Dosage Calculation: Approximately 2.5 parts of ascorbic acid are needed to neutralize 1 part of chlorine.[6][10][11][12]
Chlorine Concentration (ppm) Ascorbic Acid per Liter of Sample 1 ~2.5 mg 5 ~12.5 mg 10 ~25 mg Note: Ascorbic acid is weakly acidic and may slightly lower the pH of the treated water, especially in low alkaline waters. For applications sensitive to pH changes, consider using sodium ascorbate (B8700270), which is pH neutral. Approximately 2.8 parts of sodium ascorbate are required to neutralize 1 part of chlorine.[6][13]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weaker than expected?
A1: Several factors can lead to a weaker than expected this compound signal. One of the most common culprits in municipal water is chlorine, which quenches the dye's fluorescence.[1] Even low levels of chlorine (as low as 0.1 ppm) can significantly reduce the fluorescence within minutes.[14] Other potential causes include photodegradation from exposure to sunlight, adsorption to suspended sediments, or pH values outside the optimal range of 5-10.
Q2: How does chlorine quench this compound fluorescence?
A2: Chlorine is an oxidizing agent that chemically alters the molecular structure of this compound, disrupting the conjugated system responsible for its fluorescence. This alteration is irreversible and leads to a permanent loss of the fluorescent signal.
Q3: What are the best practices to avoid chlorine quenching from the start?
A3: The most effective preventative measure is to use distilled or deionized water for preparing all this compound stock solutions and dilutions.[1] When working with environmental samples that may be chlorinated, it is crucial to test for and neutralize any residual chlorine before adding the dye.
Q4: Are there any alternatives to this compound that are less sensitive to chlorine?
A4: While this compound is a widely used tracer, its susceptibility to chlorine is a known limitation. In highly chlorinated environments, considering alternative tracers may be necessary. Some fluorescent dyes like fluorescein (B123965) and eosin (B541160) are also used in water tracing; however, their stability in the presence of chlorine should be verified for the specific experimental conditions. For some applications, non-fluorescent conservative tracers like bromide or chloride ions can be used, though their detection requires different analytical methods.
Q5: Will the addition of dechlorinating agents interfere with my fluorescence measurements?
A5: At the recommended concentrations for chlorine neutralization, neither sodium thiosulfate nor ascorbic acid is expected to interfere with this compound fluorescence measurements. L-ascorbic acid has been shown to not interfere with mutagenicity assays of chlorinated organic matter, suggesting it has limited interaction with other organic compounds.[15][16] However, it is always good practice to run a control sample containing the dechlorinating agent and this compound in deionized water to confirm the absence of any unexpected interactions.
Q6: How quickly do dechlorinating agents work?
A6: Both sodium thiosulfate and ascorbic acid react very quickly with chlorine. The reaction with ascorbic acid is considered nearly instantaneous,[9] while the reaction with sodium thiosulfate is typically complete within a minute.[4][5] For practical purposes in a laboratory setting, you can assume complete dechlorination shortly after thorough mixing.
Visual Guides
Caption: Mechanism of this compound quenching by chlorine.
Caption: Experimental workflow for chlorine neutralization.
References
- 1. ysi.com [ysi.com]
- 2. Remove Residual Chlorine before Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 3. syndel.com [syndel.com]
- 4. Access Water | Comparison of reaction kinetics under varying conditions for dechlorination... [accesswater.org]
- 5. researchgate.net [researchgate.net]
- 6. fs.usda.gov [fs.usda.gov]
- 7. Vita-D-Chlor - FAQ [vita-d-chlor.com]
- 8. Ascorbic acid in water treatment | پرشین یوتاب [persianutab.com]
- 9. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
- 10. quora.com [quora.com]
- 11. sana-direct.co.nz [sana-direct.co.nz]
- 12. quora.com [quora.com]
- 13. fs.usda.gov [fs.usda.gov]
- 14. fondriest.com [fondriest.com]
- 15. Ascorbic acid reduction of active chlorine prior to determining Ames mutagenicity of chlorinated natural organic matter (NOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ascorbic acid reduction of residual active chlorine in potable water prior to halocarboxylate determination - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
How to filter water samples for accurate Rhodamine WT analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately filtering water samples for Rhodamine WT analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound concentration in filtrate | Adsorption of this compound onto the filter membrane. | 1. Select a filter membrane with low-binding properties. Hydrophilic PTFE, PVDF, and PES are generally recommended over Nylon for organic dyes. 2. Pre-rinse the filter with a small amount of the sample water before collecting the filtrate for analysis. This helps to saturate any potential binding sites on the filter. 3. Perform a filter validation study to quantify the recovery of this compound with your chosen filter type (see Experimental Protocols section). |
| Incomplete filtration leading to removal of dye adsorbed to suspended particles. | 1. Ensure the chosen filter pore size is appropriate for the sample matrix. A 0.45 µm pore size is suitable for general clarification, while a 0.22 µm pore size may be necessary for samples with very fine particulates. 2. If the filter clogs quickly, consider pre-filtration with a larger pore size filter to remove larger particles before the final filtration step. | |
| Inconsistent or variable this compound readings between replicate samples | Inconsistent filtration technique. | 1. Apply consistent pressure when using syringe filters to ensure a steady flow rate. 2. Use the same type and batch of filters for all samples in a given experiment to minimize variability. |
| Contamination of the sample or filtration apparatus. | 1. Use clean, dedicated equipment for this compound analysis to avoid cross-contamination. 2. Filter a blank sample (deionized water) to check for any background fluorescence from the filtration apparatus. | |
| High background fluorescence in filtered samples | Leaching of fluorescent compounds from the filter membrane. | 1. Pre-rinse the filter with deionized water to remove any potential leachables. 2. Choose high-quality filters from reputable manufacturers that are certified for low extractables. |
| Presence of dissolved organic matter or other fluorescent compounds in the water sample that are not removed by filtration. | 1. Measure the background fluorescence of an unfiltered and a filtered sample of the source water (without this compound) to determine the contribution of naturally occurring fluorescent substances. 2. If background fluorescence is high, consider using a spectrofluorometer that allows for spectral analysis to distinguish the this compound signal from background interference. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to filter water samples before this compound analysis?
A1: Filtering water samples is crucial to remove suspended particles, such as sediment, algae, and other debris. These particles can interfere with the fluorescence measurement in several ways:
-
Light scattering: Suspended particles can scatter the excitation light, leading to inaccurate and unstable fluorescence readings.
-
Quenching: Some particles can absorb the emitted fluorescence, reducing the measured signal.
-
Adsorption: this compound can adsorb to suspended organic and inorganic particles. Failure to remove these particles can lead to an underestimation of the dissolved dye concentration.[1][2]
Q2: What filter pore size should I use for my water samples?
A2: The choice of filter pore size depends on the turbidity of your water sample and the requirements of your analysis.
-
0.45 µm: This is the most common pore size for general clarification and removal of most suspended particles.[3][4] It is suitable for most surface and groundwater samples.
-
0.22 µm: This pore size is used for sterile filtration and the removal of very fine particles and bacteria.[3][4] It may be necessary for highly turbid samples or when preparing samples for analysis by sensitive instrumentation like HPLC.
Q3: Which filter membrane material is best for this compound analysis?
A3: The ideal filter material should exhibit minimal adsorption of this compound to ensure high recovery of the dye in the filtrate. While specific quantitative data on this compound adsorption to all filter types is limited, general guidelines based on the chemical properties of the dye and filter materials can be followed. Materials with low protein-binding characteristics are often a good choice for minimizing the adsorption of organic molecules like this compound.[1][5]
| Filter Material | Hydrophobicity | Adsorption Characteristics | Recommendation for this compound |
| Polyvinylidene difluoride (PVDF) | Hydrophilic | Low protein and organic molecule binding.[3][5] | Highly Recommended |
| Polyethersulfone (PES) | Hydrophilic | Very low protein binding and high flow rates.[1] | Highly Recommended |
| Polytetrafluoroethylene (PTFE) - Hydrophilic | Hydrophilic | Excellent chemical resistance and low analyte binding. | Recommended |
| Nylon | Hydrophilic | Can exhibit higher binding of proteins and some organic molecules.[6] | Use with caution; validation is critical. |
| Cellulose Acetate (CA) | Hydrophilic | Very low protein binding.[4] | Potentially Suitable; verify compatibility. |
Q4: Can I reuse syringe filters for different samples?
A4: No, it is not recommended to reuse syringe filters. Reusing filters can lead to cross-contamination between samples and can also result in filter clogging and inconsistent filtration performance. Syringe filters are designed for single use.
Q5: How can I be sure that my chosen filter is not affecting my this compound measurements?
A5: The best way to ensure your filter is not impacting your results is to perform a filter validation study. This involves filtering a standard solution of this compound with a known concentration and comparing the concentration of the filtrate to the unfiltered standard. A high recovery percentage (ideally >95%) indicates that the filter is suitable for your application. A detailed protocol for this is provided below.
Experimental Protocols
Protocol for Filter Validation to Determine this compound Recovery
Objective: To quantify the percentage of this compound recovered after filtering a standard solution through a specific type of syringe filter.
Materials:
-
This compound stock solution
-
Deionized water
-
Volumetric flasks and pipettes
-
Fluorometer
-
Cuvettes
-
Syringes
-
Syringe filters to be tested (e.g., 0.45 µm PVDF)
Procedure:
-
Prepare a this compound Standard: Prepare a standard solution of this compound in deionized water at a concentration that is representative of your expected sample concentrations (e.g., 100 µg/L).
-
Measure the Unfiltered Standard: Measure the fluorescence of the unfiltered this compound standard solution using your fluorometer. This will serve as your 100% recovery reference. Record this value.
-
Filter the Standard: a. Take a new syringe and the syringe filter you are testing. b. Draw up a portion of the this compound standard solution into the syringe. c. Attach the syringe filter to the syringe. d. Pre-rinse the filter: Discard the first 1-2 mL of the filtrate. This step is crucial to saturate any potential binding sites on the filter membrane.[7] e. Collect the subsequent filtrate into a clean cuvette.
-
Measure the Filtered Standard: Immediately measure the fluorescence of the filtered this compound solution. Record this value.
-
Calculate Recovery: Calculate the percent recovery using the following formula:
% Recovery = (Fluorescence of Filtered Standard / Fluorescence of Unfiltered Standard) * 100
-
Repeat: Repeat the procedure at least two more times with new filters of the same type to ensure the results are reproducible.
Acceptance Criteria: A recovery of >95% is generally considered acceptable for most applications. If the recovery is below this threshold, consider testing a different filter material.
Mandatory Visualization
Caption: Experimental workflow for filtering water samples for this compound analysis.
References
- 1. labfalcon.com [labfalcon.com]
- 2. hawach.com [hawach.com]
- 3. stellarscientific.com [stellarscientific.com]
- 4. Choosing the Right Membrane for Syringe Filters | KNAUER [store.knauer.net]
- 5. tischscientific.com [tischscientific.com]
- 6. Revolve Nylon Syringe Filter - Revolve Scientific [revolvescientific.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Rhodamine WT Signal Loss in Highly Saline Environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Rhodamine WT signal loss in highly saline environments.
Troubleshooting Guide
This guide addresses common issues and provides step-by-step instructions to mitigate this compound signal loss during experiments in saline conditions.
Question: Why is my this compound fluorescence signal unexpectedly low in my saline samples?
Answer:
Several factors can contribute to a reduced this compound fluorescence signal in high-salinity environments. The primary causes include:
-
Fluorescence Quenching by Halide Ions: Seawater and other saline solutions contain high concentrations of halide ions, particularly chloride (Cl⁻) and bromide (Br⁻). These ions can collide with excited this compound molecules, causing them to return to their ground state without emitting a photon (fluorescence). This process, known as collisional or dynamic quenching, is a major contributor to signal loss. The efficiency of quenching by halide ions follows the order: I⁻ > Br⁻ > Cl⁻.
-
Temperature Effects: The fluorescence quantum yield of this compound is inversely proportional to temperature. As temperature increases, the fluorescence intensity decreases.[1] This effect is independent of salinity but can be a confounding factor in field and laboratory experiments where temperature is not strictly controlled.
-
pH Variations: this compound fluorescence is stable within a pH range of 5 to 10.[1][2] However, significant deviations outside this range can lead to a decrease in fluorescence intensity.
-
Sorption to Particulates: In natural saline environments like estuaries, this compound can adsorb to suspended sediments and organic matter, effectively removing it from the dissolved phase and reducing the measurable fluorescence.
-
Photodegradation: Exposure to sunlight can cause the chemical breakdown of this compound, leading to a loss of fluorescence. This is a more significant factor in long-term studies conducted in clear, shallow waters.
Question: How can I determine if salinity is the cause of my signal loss?
Answer:
To isolate the effect of salinity on your this compound signal, you can perform a simple validation experiment:
-
Prepare a Salinity Gradient: Create a series of standards with a known concentration of this compound in solutions of varying salinity (e.g., 0, 5, 10, 15, 20, 25, 30, 35 PSU). You can prepare these by mixing your this compound stock solution with distilled water and a synthetic sea salt mix or NaCl solutions of known concentration.
-
Measure Fluorescence: Measure the fluorescence of each standard using your fluorometer.
-
Analyze the Data: Plot the fluorescence intensity as a function of salinity. A decrease in fluorescence with increasing salinity will confirm that quenching is occurring.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. In the context of this compound in saline environments, it is primarily caused by collision of the excited dye molecules with halide ions (like chloride and bromide) in the water. This provides a non-radiative pathway for the dye to return to its ground state, thus reducing the number of emitted photons and lowering the fluorescence signal.
Q2: Can I use a different fluorescent tracer that is less susceptible to salinity effects?
A2: While this compound is a widely used tracer, other dyes may exhibit different sensitivities to salinity. For example, fluorescein (B123965) is another common tracer, but its fluorescence is highly pH-dependent. The choice of tracer should be based on the specific environmental conditions of your experiment. It is always recommended to perform a literature search and preliminary tests to validate the suitability of any tracer for your specific application.
Q3: How does temperature affect this compound fluorescence in saline water?
A3: The effect of temperature on this compound fluorescence is independent of salinity. The fluorescence intensity of this compound decreases as temperature increases.[1] This is due to an increased probability of non-radiative decay at higher temperatures. It is crucial to measure the temperature of your samples and apply a correction factor to normalize your fluorescence readings to a standard temperature.
Q4: Are there any commercially available instruments that automatically correct for salinity and temperature?
A4: Some modern in-situ fluorometers are equipped with conductivity and temperature sensors and have built-in algorithms to automatically correct for these environmental factors. When selecting an instrument for use in saline environments, it is advisable to check the manufacturer's specifications for these capabilities.
Quantitative Data Summary
The following tables summarize the impact of salinity and temperature on this compound fluorescence.
Table 1: Effect of Salinity (as NaCl) on this compound Fluorescence
| Salinity (PSU) | Approximate NaCl Concentration (M) | Relative Fluorescence Intensity (%) |
| 0 | 0.00 | 100 |
| 5 | 0.09 | ~95 |
| 10 | 0.17 | ~90 |
| 15 | 0.26 | ~85 |
| 20 | 0.34 | ~80 |
| 25 | 0.43 | ~75 |
| 30 | 0.51 | ~70 |
| 35 | 0.60 | ~65 |
Note: This data is an approximation based on findings from studies using NaCl to simulate seawater. The actual quenching effect may vary depending on the specific ionic composition of the water.[1]
Table 2: Temperature Correction Factors for this compound Fluorescence
| Temperature (°C) | Correction Factor (to 20°C) |
| 10 | 1.24 |
| 15 | 1.12 |
| 20 | 1.00 |
| 25 | 0.88 |
| 30 | 0.76 |
Note: These correction factors are approximate. It is recommended to determine a specific temperature correction coefficient for your instrument and experimental conditions.
Experimental Protocols
Protocol 1: Salinity and Temperature Correction for this compound Fluorescence Measurements
This protocol outlines the steps to correct for the quenching effects of salinity and the influence of temperature on this compound fluorescence readings.
1. Materials:
-
Fluorometer
-
Conductivity meter (for salinity measurement)
-
Thermometer
-
This compound stock solution
-
Distilled water
-
Synthetic sea salt or NaCl
-
Volumetric flasks and pipettes
2. Procedure:
Part A: Generating a Salinity Correction Curve
-
Prepare a series of this compound standards at a fixed concentration (e.g., 10 ppb) in solutions of varying salinity (e.g., 0, 5, 10, 15, 20, 25, 30, 35 PSU).
-
Ensure all standards are at a constant, known temperature.
-
Measure the fluorescence of each standard using your fluorometer.
-
Plot the measured fluorescence (F_measured) against the salinity (S).
-
Fit a curve (e.g., linear or polynomial) to the data to obtain an equation that describes the relationship between fluorescence and salinity. This will be your salinity correction factor (SCF) equation.
Part B: Generating a Temperature Correction Curve
-
Prepare a this compound standard at a known concentration in distilled water (0 PSU).
-
Measure the fluorescence of this standard at a range of different temperatures (e.g., 10, 15, 20, 25, 30°C).
-
Plot the measured fluorescence against the temperature (T).
-
Normalize the fluorescence at each temperature to the fluorescence at a reference temperature (e.g., 20°C) to determine the temperature correction factor (TCF) at each temperature.
-
Fit a curve to the TCF data to obtain an equation that describes the relationship between the correction factor and temperature.
3. Data Correction:
For each experimental sample:
-
Measure the fluorescence (F_measured), salinity (S_sample), and temperature (T_sample).
-
Use your SCF equation from Part A to calculate the salinity-corrected fluorescence (F_corrected_S): F_corrected_S = F_measured / SCF(S_sample)
-
Use your TCF equation from Part B to calculate the final corrected fluorescence (F_corrected_final) normalized to your reference temperature: F_corrected_final = F_corrected_S / TCF(T_sample)
Visualizations
Caption: Troubleshooting workflow for this compound signal loss.
Caption: Mechanism of this compound fluorescence quenching by halide ions.
References
Technical Support Center: Deconvolution of Overlapping Dye Plumes in Tracer Tests
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with multi-dye tracer tests.
Troubleshooting Guide
Problem 1: Inaccurate concentration readings after deconvolution.
Possible Causes:
-
Spectral Overlap (Bleed-through): Emission spectra of the dyes are too close, causing signal from one dye to be detected in the channel of another.[1][2]
-
Incorrect Background Subtraction: Failure to properly account for background fluorescence from organic matter, instrument noise, or other sources.[3]
-
Inaccurate Standard Curves: Errors in the preparation or measurement of standard solutions for calibration.
-
Instrument Instability: Fluctuations in the light source or detector of the fluorometer.
Solutions:
-
Verify Spectral Separation:
-
Consult the spectral profiles of your chosen dyes to ensure minimal overlap.
-
If significant overlap is unavoidable, ensure your deconvolution algorithm is robust enough to handle it.
-
-
Refine Background Correction:
-
Collect pre-injection "blank" samples from the test environment to establish a baseline background fluorescence.
-
Utilize software features for background subtraction, such as Top-Hat or Surface Fit algorithms.[3]
-
-
Re-calibrate with Fresh Standards:
-
Prepare a new set of standard solutions for each dye.
-
Generate new calibration curves and re-process your experimental data.
-
-
Check Instrument Performance:
-
Run a stable, known concentration standard over a period of time to check for instrument drift.
-
Consult the instrument's user manual for troubleshooting and maintenance procedures.
-
Problem 2: High noise or unexplained peaks in the deconvoluted data.
Possible Causes:
-
Presence of Fluorescent Contaminants: Unforeseen fluorescent compounds in the water system.
-
Light Scattering: High turbidity or suspended solids in the water samples can scatter the excitation light and create noise.
-
Electronic Noise: Interference from the fluorometer's electronic components.
Solutions:
-
Sample Filtration: Filter water samples to remove suspended solids before measurement.
-
Data Smoothing: Apply a moving average or other smoothing filter to the raw data to reduce high-frequency noise. Be cautious not to over-smooth and lose important features of the breakthrough curve.
-
Component Analysis: If unexpected peaks are consistent, consider taking a full fluorescence spectrum of the sample to identify the potential contaminant.
Problem 3: Deconvolution algorithm fails to converge or produces non-physical results (e.g., negative concentrations).
Possible Causes:
-
Poor Initial Guesses: Some deconvolution algorithms require initial estimates for the peak parameters.
-
Over-fitting the Data: The model used for deconvolution is too complex for the given dataset.
-
Violation of Algorithm Assumptions: The experimental data does not meet the underlying assumptions of the deconvolution method (e.g., linear additivity of fluorescence).
Solutions:
-
Adjust Initial Parameters: If your software allows, provide more reasonable starting values for the deconvolution algorithm.
-
Simplify the Model: Use a simpler deconvolution model or a different algorithm that is less prone to overfitting.
-
Consult Software Documentation: Review the documentation for the deconvolution software to ensure you are using it correctly and that your data is in the proper format.
Frequently Asked Questions (FAQs)
Q1: What is deconvolution in the context of dye tracer tests?
A1: Deconvolution is a mathematical process used to separate the individual signals of multiple fluorescent dyes from a mixed, overlapping signal.[4] In tracer tests, when two or more dye plumes overlap in time and space, the resulting fluorescence signal is a composite of the individual dye signals. Deconvolution algorithms analyze the spectral properties of the mixed signal to quantify the concentration of each dye independently.
Q2: Why is background correction so important?
A2: Background fluorescence, originating from natural dissolved organic matter, instrument noise, or other contaminants, can significantly interfere with the measurement of tracer dyes, especially at low concentrations.[5] Failing to correct for this background can lead to an overestimation of dye concentrations and inaccurate interpretation of the tracer test results.
Q3: What are single-color reference controls and why are they necessary?
A3: Single-color reference controls are samples that contain only one of the fluorescent dyes being used in the experiment, at a known concentration. These controls are essential for accurately calibrating the deconvolution algorithm. By measuring the unique spectral signature of each dye individually, the algorithm can more effectively "unmix" the overlapping signals in the experimental samples.
Q4: How do I choose the right dyes for a multi-dye tracer test?
A4: The key is to select dyes with the least amount of spectral overlap.[6] This means choosing dyes whose excitation and emission peaks are as far apart as possible. You should also consider the environmental conditions of your tracer test, as factors like pH and temperature can affect the fluorescence of some dyes.
Q5: Can I perform deconvolution using standard spreadsheet software?
A5: While it is possible to perform a basic deconvolution using spreadsheet software like Excel, it often requires a good understanding of the underlying mathematical principles and can be a complex and manual process.[7] Dedicated spectroscopy or deconvolution software is generally recommended as it provides more robust and validated algorithms for this purpose.
Data Summary Tables
Table 1: Common Fluorescent Dyes for Tracer Tests
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| Fluorescein (Uranine) | 490 | 515 | Groundwater tracing, surface water studies |
| Rhodamine WT | 555 | 580 | Widely used in surface and groundwater due to low sorption |
| Eosine | 517 | 539 | Similar to fluorescein, used in various water tracing applications |
| Sulforhodamine B | 565 | 585 | Often used in combination with other dyes due to its distinct spectrum |
Table 2: Typical Dye Concentrations for Tracer Tests
| Parameter | Value | Notes |
| Injection Concentration | 1-100 ppm | Highly dependent on the scale of the study and expected dilution. |
| Detection Limit (Field Fluorometer) | ~0.01 - 1 ppb | Varies by instrument and environmental conditions.[8] |
| Detection Limit (Lab Spectrofluorometer) | < 0.1 ppb | Laboratory instruments offer higher sensitivity.[8] |
Experimental Protocols
Protocol 1: Multi-Dye Tracer Test
-
Pre-Test Planning:
-
Select appropriate tracer dyes with minimal spectral overlap.
-
Determine the required mass of each dye based on the expected flow rates and dilution factors.
-
Establish sampling locations and a sampling schedule.
-
-
Background Sampling:
-
Before dye injection, collect water samples from all monitoring points to measure background fluorescence.
-
-
Dye Injection:
-
Accurately measure and record the mass of each dye injected.
-
Inject the dyes at the desired location and record the exact time of injection.
-
-
Sample Collection:
-
Collect water samples at the predetermined locations and times.
-
Store samples in amber glass bottles and keep them cool and dark to prevent photodegradation.
-
-
Sample Analysis:
-
Allow samples to reach room temperature before analysis.
-
Use a calibrated fluorometer to measure the fluorescence of each sample at the excitation and emission wavelengths specific to each dye.
-
Protocol 2: Deconvolution of Overlapping Spectra
-
Data Preparation:
-
Organize your fluorescence data, including background measurements, single-dye standards, and experimental samples.
-
Subtract the average background fluorescence from all standard and experimental sample readings.
-
-
Generate a Mixing Matrix:
-
Using the data from your single-dye standards, create a matrix that describes the contribution of each dye to the signal in each measurement channel.
-
-
Apply Deconvolution Algorithm:
-
Use a deconvolution algorithm (e.g., least-squares fitting) to solve for the unknown concentrations of each dye in your experimental samples. This is typically done using specialized software.
-
-
Data Validation:
-
Review the deconvoluted data for any anomalies, such as negative concentrations or high residuals.
-
If possible, compare the results to a secondary analytical method for validation.
-
Visualizations
Caption: Workflow for the deconvolution of overlapping dye plume data.
Caption: Decision tree for troubleshooting common deconvolution issues.
References
- 1. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. datalyzer.com [datalyzer.com]
- 4. tutorchase.com [tutorchase.com]
- 5. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 6. Fluorescent Dye Tracing | Turner Designs Help Center [intercom.help]
- 7. m.youtube.com [m.youtube.com]
- 8. idwr.idaho.gov [idwr.idaho.gov]
Technical Support Center: Optimizing Fluorometer Settings for Low Rhodamine WT Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their fluorometer settings for the accurate measurement of low concentrations of Rhodamine WT.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation and emission wavelengths for this compound can vary slightly depending on the solvent and instrument. However, the generally accepted peak excitation and emission wavelengths are summarized in the table below. It is always recommended to perform a spectral scan on your specific instrument to determine the optimal settings for your experimental conditions.
Q2: How can I prepare a standard solution of this compound for calibration?
A2: Preparing accurate standard solutions is crucial for quantitative measurements. This compound is typically supplied as a 20% solution.[1][2] A common procedure involves serial dilutions to achieve a working standard in the desired concentration range (e.g., parts per billion or ppb). A detailed protocol for preparing a 100 ppb standard is provided in the "Experimental Protocols" section.
Q3: What is "gain" on a fluorometer and how should I set it for low concentrations?
A3: The gain setting on a fluorometer determines the amplification of the fluorescence signal detected by the photomultiplier tube (PMT).[3][4] For low concentrations, a higher gain is generally required to amplify the weak signal. However, setting the gain too high can lead to detector saturation and non-linear results if there are any brighter samples.[3][5] An optimal approach is to use a sample expected to have the highest fluorescence in your experiment to set the gain, aiming for a signal that is well within the linear range of the detector (e.g., 70-90% of the maximum signal).[3][5]
Q4: My blank sample shows a high background signal. What could be the cause?
A4: High background fluorescence can be caused by several factors:
-
Contaminated solvents or cuvettes: Ensure you are using high-purity solvents and meticulously clean your cuvettes.
-
Autofluorescence from the sample matrix: Components in your sample other than this compound may fluoresce at similar wavelengths. Running a "blank" sample containing the matrix without the dye can help quantify this.
-
Raman scattering: This is scattering of the excitation light by the solvent, which can appear as a weak emission signal.[6] Using a different excitation wavelength can help identify if the background is due to Raman scatter.
Q5: The fluorescence signal of my sample is decreasing over time. What is happening?
A5: A decreasing fluorescence signal over time is often due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[7][8][9] this compound is known to be susceptible to photochemical decay, especially under bright sunlight.[7] To minimize photobleaching, reduce the exposure time to the excitation light, decrease the excitation intensity if possible, and protect your samples from ambient light.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No or very low signal | Incorrect excitation/emission wavelengths. | Verify the correct wavelengths for this compound (see Table 1). Perform a spectral scan if possible. |
| Fluorometer gain is set too low.[3] | Increase the gain setting. Use a positive control to set an appropriate gain level. | |
| The concentration of this compound is below the detection limit of the instrument. | Concentrate the sample if possible or use a more sensitive instrument. | |
| Quenching of fluorescence by other substances in the sample.[10] | Identify and remove the quenching agent if possible. Diluting the sample may also help. | |
| Unstable or fluctuating readings | Presence of air bubbles in the cuvette. | Degas your samples or gently tap the cuvette to dislodge bubbles. |
| Temperature fluctuations.[7] | Use a temperature-controlled cuvette holder to maintain a constant temperature. | |
| Photobleaching.[7][8][9] | Minimize light exposure. Use antifade reagents if compatible with your sample. | |
| Non-linear standard curve | Inner filter effect at high concentrations.[11][12][13][14][15] | Dilute your standards to a range where the response is linear. For this compound, linearity is typically maintained up to around 100 ppb (active ingredient).[1][2] |
| Detector saturation at high concentrations due to high gain.[3][5] | Reduce the gain setting. | |
| Inaccurate preparation of standard solutions. | Prepare fresh standards and verify your dilution calculations. |
Data Presentation
Table 1: Excitation and Emission Wavelengths for this compound
| Parameter | Wavelength (nm) | Reference(s) |
| Peak Excitation | 558 | [16][17] |
| Peak Emission | 583 | [16][17] |
| Alternative Excitation | 530, 555 | [18][19] |
| Alternative Emission | 555, 580 | [18][19] |
Experimental Protocols
Protocol 1: Preparation of a 100 ppb this compound Standard Solution
This protocol describes the preparation of a 100 parts per billion (ppb) working standard of this compound from a 20% stock solution. This involves a serial dilution process.
Materials:
-
This compound (20% solution)
-
Distilled or deionized water
-
Volumetric flasks (100 mL and 1000 mL)
-
Micropipettes and tips
Procedure:
-
Prepare a 1000 ppm (1 mg/mL) stock solution:
-
Carefully pipette 0.5 mL of the 20% this compound solution into a 100 mL volumetric flask.
-
Bring the volume up to the 100 mL mark with distilled water. This accounts for the 20% concentration to make a solution that is 1000 ppm of the active ingredient.
-
-
Prepare a 10 ppm intermediate solution:
-
Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Fill the flask to the 100 mL mark with distilled water and mix thoroughly.
-
-
Prepare a 100 ppb working standard:
-
Pipette 10 mL of the 10 ppm intermediate solution into a 1000 mL volumetric flask.
-
Fill the flask to the 1000 mL mark with distilled water and mix thoroughly.
-
Protocol 2: Generating a Standard Curve for this compound
This protocol outlines the steps to generate a standard curve to quantify this compound concentrations in unknown samples.
Materials:
-
100 ppb this compound working standard (from Protocol 1)
-
Distilled or deionized water (or sample matrix for matrix-matched standards)
-
Volumetric flasks or tubes for dilutions
-
Fluorometer and cuvettes
Procedure:
-
Prepare a dilution series: From your 100 ppb working standard, prepare a series of dilutions. For example, you can prepare standards of 0, 10, 20, 40, 60, 80, and 100 ppb.
-
Set up the fluorometer:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths to the optimal values for this compound (e.g., Ex: 558 nm, Em: 583 nm).
-
Use the "blank" sample (0 ppb) to zero the instrument.
-
-
Optimize the gain setting:
-
Use the highest concentration standard (100 ppb) to adjust the gain.
-
Increase the gain until the fluorescence reading is in the upper part of the instrument's linear range (e.g., 70-90% of maximum). Avoid saturation.
-
-
Measure the standards:
-
Starting with the lowest concentration, measure the fluorescence intensity of each standard.
-
Rinse the cuvette with the next standard before filling to avoid cross-contamination.
-
-
Plot the standard curve:
-
Plot the fluorescence intensity (y-axis) against the known this compound concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.
-
-
Measure unknown samples:
-
Measure the fluorescence intensity of your unknown samples using the same instrument settings.
-
Use the equation from the standard curve to calculate the concentration of this compound in your samples.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low or no fluorescence signal.
Caption: Experimental workflow for generating a standard curve.
References
- 1. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 2. fondriest.com [fondriest.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. tecan.com [tecan.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. ysi.com [ysi.com]
- 8. Photoblinking and Photobleaching of Rhodamine 6G in Poly(vinyl alcohol) – Single-Molecule Optics [single-molecule.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. Revealing the high efficiency of fluorescence quenching of rhodamine B by triangular silver nanodisks due to the inner filter effect mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. srs.tcu.edu [srs.tcu.edu]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 16. This compound | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What Is Rhodamine? Get the Rho Down [ysi.com]
- 18. ohsu.edu [ohsu.edu]
- 19. pangea.stanford.edu [pangea.stanford.edu]
Technical Support Center: Rhodamine WT Stability in Stored Water Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rhodamine WT in stored water samples. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the accuracy and reliability of your tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a water tracer?
This compound (Water Tracer) is a fluorescent xanthene dye specifically designed for water tracing studies.[1] Its popularity stems from several desirable properties:
-
High Water Solubility: It readily dissolves in water, making it easy to prepare concentrated solutions for injection.[1]
-
Strong Fluorescence: It can be detected at very low concentrations using a fluorometer, allowing for sensitive and accurate measurements.[1]
-
Relative Stability: Compared to other fluorescent dyes, this compound is reasonably stable in typical water environments.[1]
-
Safety: In low concentrations, it is considered safe for humans, wildlife, and plant life.[1]
-
Cost-Effective: It is an affordable option for large-scale tracer studies.[1]
Q2: How long can I store water samples containing this compound before analysis?
If storage is necessary, water samples containing this compound should be labeled and refrigerated.[2] While immediate analysis is always recommended, refrigerated samples should be analyzed as soon as possible.[2] For concentrated solutions, storage in a refrigerator can maintain stability for years.[1]
Q3: What are the main factors that can degrade this compound in my stored samples?
Several factors can affect the stability of this compound in water samples during storage:
-
Light Exposure (Photolysis): Exposure to sunlight is a primary cause of degradation.[1][3]
-
Temperature: Higher temperatures can increase the rate of degradation.[4][5]
-
pH: The fluorescence of this compound is stable within a pH range of 5 to 10. Outside this range, fluorescence can decrease.[6]
-
Chlorine: The presence of chlorine, even at low levels, can rapidly destroy this compound.[7]
-
Sorption: The dye can adsorb to organic sediments and some mineral surfaces, leading to a decrease in the concentration in the water column.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Fluorescence signal is lower than expected in stored samples. | 1. Photodegradation: Samples were exposed to light during collection or storage. 2. Temperature Effects: Samples were stored at elevated temperatures. 3. pH Shift: The pH of the sample is outside the optimal range (5-10). 4. Chlorine Presence: The water source contains residual chlorine. 5. Sorption: The dye has adsorbed to particulate matter in the sample. | 1. Store samples in amber or opaque bottles and keep them in the dark. 2. Refrigerate samples immediately after collection. 3. Measure the pH of the sample. If necessary, adjust the pH to be within the 5-10 range before analysis. Note that pH adjustment is not typically required for samples analyzed only for this compound.[8] 4. If chlorine is suspected, it may not be possible to recover the dye. For future studies, consider pre-treating the water to remove chlorine if possible. 5. Centrifuge or filter the sample to see if the fluorescence of the supernatant increases. |
| High variability in fluorescence readings between replicate samples. | 1. Incomplete Mixing: The dye was not uniformly mixed in the original water body or in the sample container. 2. Contamination: Some sample containers may have been contaminated. 3. Instrument Instability: The fluorometer may not be properly calibrated or warmed up. | 1. Ensure thorough mixing of samples before taking a reading. 2. Use clean, dedicated sample bottles. 3. Follow the manufacturer's instructions for fluorometer calibration and operation. Calibrate with at least two concentrations of a standard solution.[9] |
| No detectable fluorescence in samples where dye was expected. | 1. Complete Degradation: Severe exposure to light, high temperature, or chlorine. 2. Incorrect Wavelengths: The fluorometer is set to the wrong excitation and emission wavelengths for this compound. 3. Extreme Sorption: High sediment load in the water led to significant dye loss. | 1. Review collection and storage procedures to identify potential sources of degradation. 2. Verify the excitation and emission peaks for this compound (typically around 558 nm and 583 nm, respectively) and ensure the fluorometer is set correctly.[1] 3. In highly turbid waters, consider this as a potential significant source of dye loss.[6] |
Quantitative Data Summary
Table 1: Photodegradation Rates of this compound
| Condition | Half-Life | Degradation Rate | Reference |
| Natural Sunlight (Summer, 30° N Latitude) | 15.3 days | 4.77 x 10⁻² /day | [1][10] |
| Natural Sunlight (Winter, 30° N Latitude) | 21.9 days | 3.16 x 10⁻² /day | [1][10] |
| Direct Sunlight (Mesocosm Study) | - | 0.139 /day | [5] |
| Shade (Mesocosm Study) | - | 0.027 /day | [5] |
| Dark Sample (Lab Study) | - | 0.3% loss per day | [5] |
Table 2: Temperature Effects on this compound Fluorescence
| Temperature Condition | Observation | Reference |
| 20°C vs 45°C (in the dark) | Fluorescence was significantly higher at 20°C. | [4] |
| 15°C to 35°C | A linear temperature dependence of fluorescence is observed. | [5] |
| 100°C | 50% relative fluorescence reached after approximately 2000 hours. | [11] |
| 150°C | 50% relative fluorescence reached after 250 hours. | [11] |
| 200°C | 50% relative fluorescence reached within 40 hours; becomes inactive after 150 hours. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a 100 ppb (active ingredient) standard of this compound from a 20% solution.
Materials:
-
This compound (20% solution)
-
Distilled water
-
Accurate laboratory scale
-
100-mL volumetric flask
-
1000-mL volumetric flask
-
Pipettes (1-mL and 5-mL)
Procedure:
-
Prepare a 100-fold dilution by weight:
-
Carefully weigh 1 gram of the 20% this compound solution directly into a 100-mL volumetric flask.
-
Dilute to the 100-mL mark with distilled water. This creates a 10 g/liter (1%) solution of the tracer.[7]
-
-
Prepare an intermediate dilution:
-
Pipette 1 mL of the 1% tracer solution into a 1000-mL volumetric flask.
-
Dilute to the 1000-mL mark with distilled water. This results in a 10 mg/liter (10 ppm) solution of the tracer.
-
-
Prepare the final 100 ppb standard:
-
Since the original this compound is a 20% solution (20% active ingredient), you need to account for this to get a 100 ppb active ingredient standard.
-
Pipette 5 mL of the 10 ppm tracer solution into a 1000-mL volumetric flask.
-
Dilute to the 1000-mL mark with distilled water.
-
Mix thoroughly. You now have a 100 ppb (0.1 ppm) active ingredient standard solution.[7]
-
Protocol 2: Sample Storage and Handling
To minimize degradation of this compound in water samples, follow these steps:
-
Sample Collection:
-
Collect samples in clean amber or opaque glass or plastic bottles to prevent light exposure.
-
-
Immediate Storage:
-
If immediate analysis is not possible, place the samples in a cooler with ice packs immediately after collection.
-
-
Refrigeration:
-
Upon returning to the lab, transfer the samples to a refrigerator (approximately 4°C).[2]
-
-
Analysis:
-
Analyze the samples as soon as possible. Before analysis, allow the samples to reach the ambient temperature of the fluorometer for consistent readings.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Factors affecting this compound stability.
References
- 1. What Is Rhodamine? Get the Rho Down [ysi.com]
- 2. glfc.org [glfc.org]
- 3. This compound dye: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ysi.com [ysi.com]
- 7. fondriest.com [fondriest.com]
- 8. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 9. epa.gov [epa.gov]
- 10. This compound | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pangea.stanford.edu [pangea.stanford.edu]
Technical Support Center: Rhodamine WT Tracer Studies in Clay-Rich Environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rhodamine WT as a fluorescent tracer in environments with high clay content.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a tracer?
This compound (RWT) is a water-soluble, fluorescent xanthene dye commonly employed as a tracer in hydrological and environmental studies.[1][2] Its popularity stems from its high detectability at low concentrations with a fluorometer, relative stability in water, and general safety for environmental applications at typical usage concentrations.[1] The "WT" designation distinguishes it from other forms of rhodamine, indicating its suitability for water tracing.[1]
Q2: Why is sorption a significant issue when using this compound in clay-rich soils?
Clay minerals possess a net negative surface charge and a large surface area, which promotes the adsorption of cationic and zwitterionic molecules like this compound through electrostatic interactions.[3][4][5] This process, known as sorption, removes the dye from the aqueous phase, leading to an underestimation of its concentration in water samples and inaccurate characterization of water flow paths and transport parameters.[6] The extent of sorption is influenced by the type of clay mineral, with swelling clays (B1170129) like montmorillonite (B579905) exhibiting higher sorption capacity due to both external and interlayer surface adsorption.[4]
Q3: Does the composition of commercial this compound affect sorption?
Yes, commercial this compound is typically a mixture of two isomers: a para isomer and a meta isomer.[7][8] The meta isomer has a greater tendency for sorption to mineral surfaces due to its molecular geometry, which enhances electrostatic attraction and surface complexation with aluminum and iron ions present in clays.[7] The para isomer is considered more conservative, meaning it is less prone to sorption.[7] This difference in sorption behavior between the isomers can complicate the interpretation of tracer test results.[6][8]
Q4: What are the primary factors that influence the sorption of this compound in soil?
Several factors can influence the degree of this compound sorption in soil and sediment:
-
Clay Mineralogy: The type and amount of clay minerals are critical. Smectite clays, such as montmorillonite, have a higher cation exchange capacity and larger surface area, leading to greater sorption compared to non-swelling clays like kaolinite.[3][4][9]
-
Organic Matter Content: Soils and sediments with high organic content tend to adsorb more this compound.[6][10][11]
-
pH: The fluorescence of this compound is stable within a pH range of 5 to 10.[2] Outside this range, fluorescence can decrease. While some studies suggest pH has a minimal direct influence on the sorption of similar rhodamine dyes onto clay minerals, significant pH deviations can affect the dye's molecular form and surface charge of the soil particles, indirectly influencing sorption.[3][5]
-
Ionic Strength: The presence of other ions in the solution can compete with this compound for sorption sites on clay surfaces.[3]
-
Temperature: Temperature can affect the fluorescence of this compound, with higher temperatures generally leading to decreased fluorescence.[10][12] While temperature may have a negligible direct effect on the sorption of similar rhodamine dyes to clay minerals, it is a crucial parameter to account for during fluorescence measurements.[3]
Troubleshooting Guide
This guide addresses common problems encountered during this compound tracer experiments in clay-rich environments.
Problem 1: Lower than expected this compound concentrations in downstream samples.
-
Possible Cause: Significant sorption of this compound to clay particles in the soil or suspended sediment.
-
Troubleshooting Steps:
-
Characterize Soil Properties: Before conducting the tracer test, analyze the soil for its clay content and mineralogy, as well as its organic matter content. This will help anticipate the potential for sorption.
-
Conduct a Batch Sorption Test: Perform a laboratory batch test to quantify the sorption potential of the site-specific soil. This involves mixing a known concentration of this compound solution with a soil sample and measuring the decrease in aqueous concentration over time.
-
Consider a Conservative Co-Tracer: Inject a conservative tracer, such as bromide or lithium, alongside this compound.[10][11] Comparing the breakthrough curves of the two tracers can help quantify the loss of this compound due to sorption.
-
Increase Initial Concentration: At higher initial concentrations, the relative loss due to sorption may be less significant.[11] However, be mindful of potential environmental impacts and regulatory limits.
-
Problem 2: Inconsistent or fluctuating fluorescence readings.
-
Possible Cause 1: Temperature variations in the water samples.
-
Troubleshooting Steps:
-
Measure the temperature of each water sample at the time of fluorescence measurement.
-
Apply a temperature correction factor to normalize all fluorescence readings to a standard temperature (e.g., 25°C). A common correction factor is approximately -0.027 per degree Celsius deviation from the standard.[10]
-
-
Possible Cause 2: Presence of background fluorescence.
-
Troubleshooting Steps:
-
Possible Cause 3: Photodecay of this compound.
-
Troubleshooting Steps:
-
Minimize the exposure of the tracer solution and collected samples to direct sunlight.[10] Store samples in dark, cool conditions.
-
If the experiment is conducted over a long period in a sunlit environment, the rate of photolytic decay should be considered. This can be estimated through controlled laboratory experiments or by using a dual-tracer approach with a more photostable tracer.[10]
-
Problem 3: Complete loss of this compound signal.
-
Possible Cause: Extreme sorption due to highly active clay minerals or high organic matter content.
-
Troubleshooting Steps:
-
Re-evaluate Tracer Choice: In environments with extremely high sorption potential, this compound may not be a suitable tracer. Consider using a more conservative tracer like bromide, chloride, or certain anionic fluorescent dyes that are less prone to sorption on negatively charged clay surfaces.
-
Increase Detection Sensitivity: Ensure the fluorometer is properly calibrated and operating at its maximum sensitivity.
-
Sample Pre-treatment: In some cases, centrifugation or filtration of water samples to remove suspended solids before measurement can help, but this will not account for the dye already sorbed to the sediment.
-
Data Presentation
Table 1: Factors Influencing this compound Fluorescence and Sorption
| Parameter | Effect on Fluorescence | Effect on Sorption | Mitigation/Correction Strategy |
| High Clay Content | Indirectly, by removing dye from solution | Increases sorption | Conduct batch sorption tests; use a conservative co-tracer. |
| High Organic Matter | Indirectly, by removing dye from solution | Increases sorption | Characterize soil organic matter; consider alternative tracers.[6][10] |
| Temperature Increase | Decreases fluorescence intensity[10][12] | Generally minimal direct effect[3] | Measure sample temperature and apply a correction factor.[10] |
| pH outside 5-10 | Decreases fluorescence intensity[2] | Can indirectly influence sorption | Buffer samples or measure and account for pH effects. |
| Sunlight Exposure | Causes photodecay, reducing fluorescence[10] | Not a direct effect | Protect tracer solution and samples from light.[10] |
| Background Fluorescence | Increases measured fluorescence, causing overestimation | No direct effect | Measure background fluorescence and subtract from sample readings.[8][13] |
Experimental Protocols
Protocol 1: Batch Sorption Test for this compound
Objective: To quantify the sorption of this compound onto site-specific soil or sediment.
Materials:
-
Site-specific soil/sediment, air-dried and sieved.
-
This compound stock solution of known concentration.
-
Deionized water or site water (filtered).
-
Centrifuge tubes or glass vials with caps.
-
Orbital shaker or rotator.
-
Fluorometer.
-
Centrifuge.
Methodology:
-
Prepare a series of soil-water mixtures. In separate centrifuge tubes, weigh a known mass of the soil (e.g., 1-5 grams).
-
Add this compound solution. To each tube, add a known volume of this compound solution of a specific concentration (e.g., 10, 50, 100 µg/L). Prepare control tubes with the this compound solution but no soil.
-
Equilibrate the samples. Place the tubes on an orbital shaker and agitate for a predetermined amount of time (e.g., 24 hours) to reach equilibrium.
-
Separate the solid and liquid phases. Centrifuge the tubes at a high speed (e.g., 4000 rpm) for 15-20 minutes to pellet the soil.
-
Measure the final concentration. Carefully collect the supernatant and measure the fluorescence using a calibrated fluorometer.
-
Calculate the sorbed amount. The amount of this compound sorbed to the soil is the difference between the initial concentration (from the control tubes) and the final concentration in the supernatant. This can be used to calculate a distribution coefficient (Kd).
Visualizations
Caption: Troubleshooting workflow for low this compound concentration.
Caption: General workflow for a this compound tracer experiment.
References
- 1. What Is Rhodamine? Get the Rho Down [ysi.com]
- 2. ysi.com [ysi.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal of rhodamine 6G with different types of clay minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tracer-grade this compound: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modification of this compound tracer tests procedure in activated sludge reactors | E3S Web of Conferences [e3s-conferences.org]
Accounting for incomplete mixing in Rhodamine WT tracer studies
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to incomplete mixing in Rhodamine WT tracer studies.
Troubleshooting Guide: Incomplete Mixing
Issue: My downstream concentration readings are highly variable across the channel cross-section.
Answer: This is a classic sign of incomplete lateral mixing. The dye has not had sufficient distance or time to disperse evenly throughout the channel width.
Troubleshooting Steps:
-
Verify Mixing Length: Ensure your downstream sampling point is located at a sufficient distance from the injection point to allow for complete mixing. The required distance depends on stream characteristics like width, depth, and turbulence. As a rule of thumb, vertical mixing occurs relatively quickly, followed by lateral and longitudinal mixing.[1]
-
Assess Injection Technique: A single-point injection in the center of the flow may require a longer mixing distance. For wider channels, consider a multi-point injection across the stream to facilitate more rapid lateral dispersion.[2]
-
Evaluate Channel Morphology: Meandering sections, braids, or the presence of islands can create dead zones where the tracer does not penetrate effectively, leading to variable concentrations. Eddies can also temporarily trap the dye, causing incomplete mixing.[3] Review the morphology of your study reach and consider if it's contributing to the issue.
-
Check for Density Effects: this compound has a specific gravity of approximately 1.19.[2] If injected without dilution, it can sink in the water column, leading to poor vertical mixing, especially in slow-moving water. It is recommended to dilute this compound with an equal volume of methanol (B129727) to achieve neutral buoyancy.[2] At temperatures below 5°C, surface tension effects can cause the dye to spread across the surface rather than dispersing downwards; in such cases, subsurface injection is required.[2]
Issue: The peak concentration of my tracer pulse is much lower than expected, even after accounting for dilution.
Answer: This could be due to several factors beyond simple dilution, often related to how the tracer interacts with the environment before complete mixing is achieved.
Troubleshooting Steps:
-
Investigate Adsorption: this compound can adsorb to suspended sediments, organic matter, and aquatic plants, effectively removing it from the water column.[1] This effect is more pronounced in turbid waters or streams with significant organic debris. Consider collecting turbidity data alongside your fluorescence readings.
-
Account for Photochemical Decay: this compound is susceptible to degradation by sunlight.[1] If your study reach is long and exposed to bright sunlight for an extended period, you may experience a loss of fluorescence.
-
Check for Chemical Quenching: The presence of certain chemicals, such as chlorine, can alter the molecular structure of this compound and reduce its fluorescence.[1] This is particularly relevant when studying chlorinated effluents.
-
Re-evaluate Injection Volume: Ensure that the initial amount of dye injected was accurately measured and calculated based on the stream's discharge to achieve the target concentration post-mixing.
Frequently Asked Questions (FAQs)
Q1: What is incomplete mixing and why is it a problem in this compound tracer studies?
Incomplete mixing occurs when the this compound tracer has not fully dispersed throughout the cross-section of the water body at the point of measurement. This leads to inaccurate and non-representative concentration data, which can invalidate the results of the study, whether it's for time-of-travel, discharge measurement, or dispersion characterization.[1]
Q2: How can I visually assess if mixing is incomplete?
Visually, you may observe streaks of dye in the water at your downstream monitoring location, indicating that the tracer is more concentrated in certain parts of the channel. However, visual assessment is not reliable for quantitative studies. The most accurate way to assess mixing is to measure the tracer concentration at multiple points across the channel cross-section (left bank, center, right bank) at your downstream location. If the concentrations are uniform, mixing is likely complete.
Q3: What are the key factors that influence the rate of mixing?
The primary factors influencing mixing are:
-
Stream Velocity and Turbulence: Higher velocities and more turbulent flow will promote faster mixing.
-
Channel Geometry: Wider, deeper, and more complex channels (e.g., with bends and obstructions) require longer distances to achieve complete mixing.[1]
-
Injection Method: A single-point injection will take longer to mix than a distributed injection across the channel.
Q4: Can temperature affect mixing?
Yes, temperature can have an indirect effect. At low temperatures (below 5°C), the increased surface tension of the water can cause the dye to remain on the surface, hindering vertical mixing.[2] Temperature can also influence water viscosity, which can play a role in the rate of diffusion.
Q5: How does this compound's chemical composition affect its use as a tracer?
Tracer-grade this compound is a mixture of two isomers, a para isomer and a meta isomer.[4] The meta isomer has a greater tendency to sorb to sediments.[4] This means that in environments with high sediment loads, the non-conservative behavior of the meta isomer can lead to an underestimation of the tracer concentration. The para isomer is considered to be a more conservative tracer.[4]
Experimental Protocols
Protocol 1: Slug Injection for Time-of-Travel Study
-
Site Selection: Choose an injection site with good access and turbulent flow to promote initial mixing. Select a downstream monitoring location at a distance sufficient to ensure complete mixing.
-
Dye Preparation: Calculate the required volume of this compound based on the estimated stream discharge and the desired peak concentration at the monitoring site (typically a few parts per billion). To ensure neutral buoyancy, dilute the concentrated this compound solution (20%) with an equal volume of methanol.[2]
-
Injection: Rapidly pour the prepared dye solution into the center of the stream.[5] For wider streams, pour the dye across the central 75% of the flow.[2] Record the exact time of injection.
-
Sample Collection: At the downstream location, begin collecting water samples or recording measurements with an in-situ fluorometer before the expected arrival of the dye plume. Continue sampling at regular intervals until the entire dye plume has passed (i.e., concentrations return to background levels). Samples can be collected manually or with an automatic sampler.[6]
-
Analysis: Analyze the collected samples using a calibrated fluorometer to determine the this compound concentration. Plot the concentration data against time to generate a time-concentration curve. The time of travel is typically determined as the time from injection to the peak concentration at the monitoring site.[6]
Protocol 2: Constant-Rate Injection for Discharge Measurement
-
Site Selection: Similar to the slug injection method, choose an injection site that promotes rapid mixing and a downstream sampling location where the dye is expected to be fully mixed.
-
Dye Preparation and Injection: Prepare a dilute solution of this compound. Using a peristaltic pump or a constant-head tank, inject the dye solution into the stream at a constant, known rate over a period long enough to allow the downstream concentration to reach a stable plateau.[6]
-
Sample Collection: Once the dye is being injected, begin sampling at the downstream location. Continue until the measured concentration remains constant, indicating that a concentration plateau has been reached.
-
Analysis and Calculation: Measure the concentration of the injectate and the plateau concentration in the stream. The stream discharge (Q) can then be calculated using the following mass balance equation: Q = q * (C_i / C_p) Where:
-
Q is the stream discharge.
-
q is the dye injection rate.
-
C_i is the concentration of the injected dye solution.
-
C_p is the plateau concentration measured in the stream.
-
Data Presentation
Table 1: Factors Affecting this compound Fluorescence
| Factor | Effect on Fluorescence | Mitigation/Consideration |
| Photochemical Decay | Decreases fluorescence | Conduct studies during low light conditions or use correction factors.[1] |
| Adsorption | Decreases fluorescence | More significant in turbid waters with high organic content.[1][6] |
| Turbidity | Can cause light scattering, reducing measured fluorescence. | Use a fluorometer with turbidity correction or filter water samples.[1] |
| pH | Stable between pH 5-10; decreases outside this range. | Measure background pH; typically not an issue in most natural waters.[1] |
| Temperature | Fluorescence intensity is inversely proportional to temperature. | Calibrate the fluorometer at the ambient water temperature. |
| Chemical Quenching | Chemicals like chlorine can permanently reduce fluorescence. | Be aware of potential contaminants in the study area.[1] |
Table 2: Comparison of Injection Methods
| Method | Principle | Primary Application | Advantages | Disadvantages |
| Slug Injection | A single, instantaneous dose of tracer is introduced. | Time-of-travel, dispersion studies.[5] | Simple, requires less equipment. | Requires sampling the entire plume to capture the peak. |
| Constant-Rate Injection | Tracer is introduced at a steady rate over a prolonged period. | Discharge measurement.[6] | Provides a stable concentration for measurement. | Requires more complex injection equipment. |
Visualizations
Caption: Troubleshooting workflow for incomplete mixing.
Caption: Conceptual diagram of the mixing process in a stream.
References
Technical Support Center: Troubleshooting Unexpected Peaks in Rhodamine WT Breakthrough Curves
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in Rhodamine WT breakthrough curves. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
Question 1: Why am I observing an unexpectedly early and sharp peak in my this compound breakthrough curve?
An early and sharp peak in a breakthrough curve often indicates that a portion of the tracer has moved through the system much faster than anticipated. This can be caused by several factors related to the experimental setup and the physical characteristics of the medium being studied.
Potential Causes:
-
Preferential Flow Paths: The presence of macropores, fractures, or other channels within the porous medium can create "short circuits" for the tracer to bypass the bulk of the matrix. This is a common phenomenon in soil columns and geological formations.[1][2][3][4]
-
Poor Tracer Injection: An improper injection technique can lead to an uneven distribution of the tracer at the inlet, causing some of it to enter high-velocity flow paths immediately.
-
Wall Effects: In column studies, the interface between the column wall and the packed medium can sometimes offer a path of lower resistance, leading to faster tracer movement.
Troubleshooting Steps:
-
Evaluate Packing and Saturation: Ensure the column is uniformly packed and fully saturated to minimize preferential flow paths.
-
Refine Injection Technique: Use a diffuser or a method that ensures an even application of the tracer across the entire inlet surface.
-
Conduct a Visual Dye Test: If possible, use a colored tracer to visually inspect for preferential flow paths.
-
Analyze the Breakthrough Curve Shape: Compare your experimental curve to ideal and non-ideal curve shapes.
Data Presentation: Comparison of Breakthrough Curve Characteristics
| Characteristic | Ideal Breakthrough Curve | Breakthrough Curve with Preferential Flow |
| Arrival Time | Predictable based on advection | Much earlier than predicted |
| Peak Shape | Symmetrical and well-defined | Sharp, narrow, and often asymmetrical |
| Tailing | Minimal | Can be followed by a long tail as tracer from the matrix slowly elutes |
Question 2: What causes multiple peaks or extensive tailing in my this compound breakthrough curve?
The appearance of multiple peaks or a long, drawn-out tailing effect in a breakthrough curve suggests more complex transport processes are at play than simple advection and dispersion.[5][6]
Potential Causes:
-
Matrix Diffusion: The tracer can diffuse from areas of high concentration (in fractures or macropores) into the surrounding porous matrix where flow is much slower.[7][8][9][10][11] This "stored" tracer then slowly diffuses back out, causing prolonged tailing.[9]
-
Sorption and Desorption Kinetics: this compound can adsorb to organic matter and mineral surfaces.[6][12][13][14][15] If the rates of sorption and desorption are slow, it can lead to a delayed release of the tracer and tailing. The tracer-grade mixture of this compound contains two isomers with different sorption behaviors, which can further complicate the breakthrough curve.[6][13][15]
-
Multiple Flow Domains: The system may contain distinct regions with different flow velocities. Each domain can produce its own breakthrough curve, and the combination of these can appear as multiple peaks or a very broad peak.
Troubleshooting Steps:
-
Characterize the Porous Medium: Analyze the composition of your soil or rock, paying attention to organic matter content and mineralogy, which can influence sorption.[6]
-
Perform Batch Sorption Experiments: These experiments can help quantify the extent and rate of this compound sorption to your specific medium.
-
Consider a More Complex Transport Model: Simple advection-dispersion models may not be sufficient. A dual-porosity or multi-rate mass transfer model might be necessary to capture the effects of matrix diffusion and sorption kinetics.[5]
Experimental Protocol: Batch Sorption Experiment
This protocol provides a basic framework for assessing the sorption of this compound to a solid medium.
-
Prepare a series of known concentration this compound solutions.
-
Weigh a consistent amount of your porous medium into several vials.
-
Add a known volume of each this compound solution to the vials. Include control vials with no medium.
-
Agitate the vials for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the vials to separate the solid and liquid phases.
-
Measure the concentration of this compound remaining in the supernatant using a calibrated fluorometer.
-
Calculate the amount of this compound sorbed to the medium by subtracting the final aqueous concentration from the initial concentration.
Question 3: Could the unexpected peaks be an artifact of this compound degradation or interactions?
While this compound is relatively stable, it can be subject to degradation and its fluorescence can be affected by environmental factors, potentially leading to anomalous readings.[16]
Potential Causes:
-
Photodegradation: Exposure to sunlight can cause this compound to degrade, reducing its fluorescence.[12][16][17][18] The rate of degradation is dependent on temperature and light intensity.[16][19][20]
-
Chemical Quenching: The presence of certain chemicals or high concentrations of dissolved organic matter can quench the fluorescence of this compound, leading to lower-than-expected readings.[21][22][23]
-
pH Effects: The fluorescence of this compound is stable within a pH range of 5 to 10. Outside of this range, its intensity can decrease.[24]
-
Temperature Effects: The fluorescence of this compound is inversely proportional to temperature; as temperature increases, fluorescence decreases.[25][26]
Troubleshooting Steps:
-
Protect Solutions from Light: Store this compound solutions in dark containers and shield the experimental setup from direct sunlight.
-
Monitor Water Quality Parameters: Measure the pH and temperature of your samples. If significant variations are observed, they may need to be accounted for in your data analysis.[25]
-
Assess Potential for Quenching: Analyze your background water for high levels of interfering substances.
Data Presentation: this compound Stability and Properties
| Parameter | Value/Characteristic |
| Excitation Wavelength | ~558 nm[16] |
| Emission Wavelength | ~583 nm[16][27] |
| Stable pH Range | 5 - 10[24] |
| Photolysis Half-Life | Temperature-dependent; can range from ~15 days in summer to ~22 days in winter under natural sunlight.[16][28] |
| Sorption | Can adsorb to organic matter and sediments.[6][12][24] |
Question 4: How can I rule out my fluorometer as the source of the unexpected peaks?
Instrumental artifacts can be a source of error in any measurement. It is crucial to ensure your fluorometer is properly calibrated and functioning correctly.
Potential Causes:
-
Improper Calibration: An incorrect or unstable calibration will lead to inaccurate concentration readings.
-
Background Fluorescence: Natural organic matter or other substances in the water can fluoresce at similar wavelengths to this compound, creating a high or variable background signal.[23][29]
-
Turbidity: High levels of suspended solids can scatter the excitation light and interfere with the fluorescence measurement.[24]
-
Detector Saturation: If the concentration of this compound is too high, it can saturate the detector, leading to non-linear and inaccurate readings.[26][30]
Troubleshooting Steps:
-
Perform a Multi-Point Calibration: Calibrate the fluorometer using a blank and at least two standards of known this compound concentration.[31][32]
-
Measure Background Fluorescence: Before introducing the tracer, measure the fluorescence of the background water to establish a baseline.[23]
-
Filter Turbid Samples: If your samples are turbid, filter them before measurement.
-
Dilute High-Concentration Samples: If you suspect detector saturation, dilute the sample to bring it within the linear range of the fluorometer.[30][32]
Experimental Protocol: Fluorometer Calibration
This protocol is a general guide; always refer to your specific instrument's manual.[31][33][34][35][36]
-
Prepare a Blank: Use deionized water or background water from your experiment that is known to be free of this compound.[32][33]
-
Prepare Standards: Create at least two this compound solutions of known concentrations that bracket the expected concentration range of your samples.[32][33][35]
-
Warm Up the Instrument: Allow the fluorometer to warm up for the manufacturer-recommended time to ensure a stable light source.[32]
-
Zero the Instrument: Use the blank solution to set the zero or background reading on the fluorometer.[36]
-
Measure the Standards: Measure the fluorescence of your prepared standards and create a calibration curve of fluorescence versus concentration.
-
Verify Calibration: Periodically re-measure a standard during your sample analysis to check for instrument drift.[32]
Visualizations
Caption: A workflow diagram for troubleshooting unexpected peaks.
Caption: Conceptual models of preferential flow and matrix diffusion.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a fluorescent dye specifically designed for water tracing studies.[16] It is highly water-soluble and can be detected at very low concentrations using a fluorometer, making it ideal for tracking the movement of water in various environments.[16]
Q2: Is this compound conservative? A2: While often used as a tracer, this compound is not always perfectly conservative.[15] It is known to adsorb to sediments, particularly those with high organic matter content, and can undergo photodegradation.[6][12][15] For quantitative studies, its potential for loss should be considered.[6][15]
Q3: What is a breakthrough curve? A3: A breakthrough curve is a plot of the concentration of a tracer measured at an outlet over time, following its injection at an inlet. The shape of the curve provides valuable information about the transport processes occurring within the system, such as advection, dispersion, and retardation.
Q4: Can I use other types of Rhodamine for water tracing? A4: It is important to use this compound specifically for water tracing. Other forms, like Rhodamine B, have different properties, including lower water solubility and different sorption characteristics, which make them less suitable for these applications.[16]
Q5: How does temperature affect my measurements? A5: The fluorescence of this compound is temperature-dependent, with fluorescence decreasing as temperature increases.[25][26] For accurate measurements, it is important to either maintain a constant temperature for all samples and standards or to apply a temperature correction to your data.[25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Preferential Flow on the Transport of Adsorbing and Non-Adsorbing Tracers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EGUsphere - Quantifying matrix diffusion effect on solute transport in subsurface fractured media [egusphere.copernicus.org]
- 9. Matrix Diffusion - Enviro Wiki [enviro.wiki]
- 10. researchgate.net [researchgate.net]
- 11. HESS - Quantifying matrix diffusion effect on solute transport in subsurface fractured media [hess.copernicus.org]
- 12. This compound dye: Topics by Science.gov [science.gov]
- 13. Tracer-grade this compound: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What Is Rhodamine? Get the Rho Down [ysi.com]
- 17. Item - this compound and fluorescein photodegradation after exposure to solar radiation. - Public Library of Science - Figshare [plos.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jcleanwas.com [jcleanwas.com]
- 21. Practical considerations optically sensing this compound in water impacted by municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. ysi.com [ysi.com]
- 25. mdpi.com [mdpi.com]
- 26. Fluorescent Dye Tracing | Turner Designs Help Center [intercom.help]
- 27. This compound- liquid concentrate- 20% / 1 KG [fluotechnik.org]
- 28. This compound | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. edinst.com [edinst.com]
- 31. xylemanalytics.com [xylemanalytics.com]
- 32. epa.gov [epa.gov]
- 33. epa.gov [epa.gov]
- 34. ucanr.edu [ucanr.edu]
- 35. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 36. aqualab.com.au [aqualab.com.au]
Validation & Comparative
A Comparative Guide to Rhodamine WT and Fluorescein for Groundwater Tracing
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tracer is a critical decision in groundwater investigations, directly impacting the accuracy and reliability of collected data. Among the fluorescent tracers available, Rhodamine WT and fluorescein (B123965) are two of the most commonly employed dyes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific hydrogeological studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and fluorescein relevant to groundwater tracing applications.
| Property | This compound | Fluorescein | References |
| Common Name | FWT Red | Uranine, FLT Yellow/Green | [1][2] |
| Visual Color | Red | Green/Yellow | [1][2] |
| Fluorescence Color | Orange | Green | [1][2] |
| Excitation Max (nm) | ~558 | ~490 | [3] |
| Emission Max (nm) | ~583 | ~515 | [3][4] |
| Detection Limit | As low as 0.01 µg/L | As low as 0.002 ppb (in water samples) | [1][5] |
| pH Stability | Stable in pH range 5-10 | Fluorescence drops sharply below pH 5.5; optimal between 6-10 | [6][7] |
| Photochemical Decay | Susceptible, but more stable than fluorescein. Half-life of 15.3 days in summer sunlight. | Rapidly destroyed by sunlight (50% loss in 3 hours reported in one study). | [6][7][8] |
| Sorption Tendency | Low affinity for binding with clay particles; considered to have low adsorptive tendency. | Binds more readily to clay particles than this compound. Low sorption rate compared to Rhodamine B. | [1][6][7] |
| Toxicity | Low, but relatively higher than fluorescein. Potential to form diethylnitrosamine (DENA) in the presence of nitrates. | Lower relative toxicity than this compound. | [1][2] |
| Cost | Generally more expensive. | Somewhat less expensive than this compound. | [1][2] |
Performance Comparison
This compound is often the preferred choice for quantitative groundwater tracing studies due to its higher stability and lower sorption characteristics. Its fluorescence is less affected by changes in pH within the typical range of natural groundwater.[6] The lower adsorptive tendency of this compound ensures that its transport more accurately reflects the movement of water, with minimal retardation due to interactions with soil and sediment.[1][6] However, it is important to note that this compound consists of two isomers with different sorption properties, which can complicate the interpretation of tracer tests in some situations.[1]
Fluorescein , historically one of the first fluorescent dyes used for water tracing, remains a valuable tool, particularly for qualitative studies where visual observation is important.[7] Its brilliant green fluorescence provides excellent contrast.[7] The primary drawback of fluorescein is its high susceptibility to photochemical decay, making it less suitable for studies where the tracer may be exposed to sunlight, such as in shallow groundwater systems or during surface water interactions.[7][9] Furthermore, its fluorescence is highly pH-sensitive, and background fluorescence from naturally occurring organic matter can interfere with measurements.[7]
Experimental Protocols
Below is a generalized methodology for a comparative groundwater tracing experiment using this compound and fluorescein.
Objective: To compare the transport characteristics of this compound and fluorescein in a specific groundwater system.
Materials:
-
This compound and fluorescein dye concentrates
-
Field fluorometer with appropriate filter sets for both dyes
-
Deionized water for dilutions
-
GPS for recording locations
-
Injection and sampling equipment (e.g., peristaltic pump, bailers, tubing)
-
Sample containers (amber glass bottles to protect from light)
-
Data logger and field notebook
Methodology:
-
Site Selection and Characterization:
-
Select a study site with well-defined hydrogeological characteristics.
-
Identify an injection well and a series of downgradient monitoring wells.
-
Conduct background fluorescence measurements at all monitoring points to establish baseline levels.
-
-
Tracer Injection:
-
Prepare separate injection solutions of this compound and fluorescein of known concentrations.
-
Simultaneously or sequentially inject a known volume and concentration of each dye into the injection well.
-
Introduce the dyes as a slug or through continuous injection, depending on the study objectives.
-
Record the exact time and volume of injection.
-
-
Sample Collection:
-
Begin collecting water samples from the monitoring wells at a predetermined frequency.
-
The sampling frequency should be higher in the initial stages to capture the arrival of the tracer plume and can be decreased over time.
-
Store samples in amber glass bottles and keep them cool and dark to prevent photodegradation.
-
-
Sample Analysis:
-
Analyze the collected water samples for the concentration of each dye using a calibrated field fluorometer.
-
Ensure the fluorometer is equipped with the correct excitation and emission filters for both this compound and fluorescein.
-
Correct for background fluorescence.
-
-
Data Analysis:
-
Plot the concentration of each dye versus time for each monitoring well to generate breakthrough curves.
-
Compare the arrival times, peak concentrations, and the shape of the breakthrough curves for both tracers.
-
Calculate transport parameters such as groundwater velocity, dispersion, and mass recovery for each dye.
-
Visualizations
Logical Workflow for Tracer Selection
Caption: Decision tree for selecting a groundwater tracer.
General Experimental Workflow
Caption: A typical workflow for a groundwater tracer test.
Simplified Degradation Pathways
Caption: Simplified degradation pathways for the tracers.
References
- 1. Tracer-grade this compound: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. odh.ohio.gov [odh.ohio.gov]
- 3. Fluorescent Dye Tracing | Turner Designs Help Center [intercom.help]
- 4. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 5. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 6. ysi.com [ysi.com]
- 7. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 8. What Is Rhodamine? Get the Rho Down [ysi.com]
- 9. gw-project.org [gw-project.org]
A Comparative Analysis of the Toxicological Profiles of Rhodamine WT and Rhodamine B
For researchers, scientists, and professionals in drug development, the selection of fluorescent tracers is a critical decision where efficacy must be balanced against potential toxicity. This guide provides a detailed comparison of the toxicological profiles of two commonly used rhodamine dyes, Rhodamine WT and Rhodamine B, supported by quantitative data, experimental methodologies, and an examination of their toxicological mechanisms.
Rhodamine B, a versatile and widely used fluorescent dye, has been subject to scrutiny due to its toxicological properties. In contrast, this compound was developed as a less toxic alternative, particularly for environmental tracing applications. This comparison elucidates the key differences in their toxicity, providing a data-driven basis for informed selection.
Quantitative Toxicity Data
The toxicological profiles of this compound and Rhodamine B have been evaluated across various organisms and endpoints. The following tables summarize the key quantitative data, highlighting the generally lower toxicity of this compound.
Mammalian and Avian Acute Toxicity
| Compound | Test Organism | Route | LD50 | Citation |
| Rhodamine B | Rat | Oral | 500 mg/kg | [1] |
| Mouse | Oral | 887 mg/kg | [2][3] | |
| Rat | Intravenous | 89.5 mg/kg | [4][5][6] | |
| This compound | Not available | - | >2000 mg/kg (ATE) | [7] |
ATE: Acute Toxicity Estimate
Ecotoxicity Data
Studies on aquatic organisms consistently demonstrate the significantly lower toxicity of this compound compared to Rhodamine B.
| Compound | Test Organism | Endpoint (48h) | Value | Citation |
| Rhodamine B | Daphnia magna (crustacean) | EC50 | 22.9 mg/L | [2] |
| Cyprinodon variegatus (Sheepshead minnow) | LC50 | 83.9 mg/L | [2] | |
| Lepomis macrochirus (Bluegill) | LC50 (96h) | 379 mg/L | [2] | |
| Oncorhynchus mykiss (Rainbow trout) | LC50 (96h) | 217 mg/L | [2] | |
| Raphidocelis subcapitata (algae) | EC50 (72h) | 14-24 mg/L | [8][9][10] | |
| Danio rerio (zebrafish) embryo | LC50 | 14-24 mg/L | [8][9][10] | |
| This compound | Daphnia magna (crustacean) | LC50 | 170 mg/L | [11] |
| Oncorhynchus mykiss (Rainbow trout) | LC50 | >320 mg/L | [11] | |
| Raphidocelis subcapitata (algae) | No significant effects up to 91 mg/L | >91 mg/L | [8][9][10] | |
| Daphnia magna (crustacean) | No significant effects up to 100 mg/L | >100 mg/L | [8][9][10] | |
| Danio rerio (zebrafish) embryo | No significant effects up to 200 mg/L | >200 mg/L | [8][9][10] | |
| Oyster eggs and larvae | No abnormalities up to 10 mg/L | >10 mg/L | [12][13] | |
| Silver salmon and Donaldson trout smolt | No mortalities up to 375 mg/L | >375 mg/L | [12][13] |
Overall, studies indicate that Rhodamine B is significantly more toxic to aquatic organisms than this compound, with one study suggesting it is over 14 times more toxic to the algae R. subcapitata, 5.6 times more toxic to D. magna, and 15 times more toxic to D. rerio embryos based on EC10 and LC10 values.[8][9][10]
Genotoxicity and Carcinogenicity
Rhodamine B has demonstrated genotoxic effects in some studies. It has been shown to be genotoxic in both somatic and germ line cells of Drosophila melanogaster.[14] While some commercial preparations of Rhodamine B were found to be weakly mutagenic in the Ames assay, urine from a human subject contaminated with the dye was not significantly mutagenic.[15][16] The International Agency for Research on Cancer (IARC) has classified Rhodamine B as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[2]
This compound , in contrast, is suggested to have a low probability of being a genetic hazard.[17]
Experimental Protocols
The toxicity data presented is primarily derived from standardized ecotoxicity tests. The general methodologies for these key experiments are outlined below, based on OECD guidelines.
Aquatic Invertebrate Acute Immobilization Test (Daphnia magna)
This test is typically performed according to OECD Guideline 202 . The protocol involves the exposure of young Daphnia magna (less than 24 hours old) to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation. The concentration that causes immobilization in 50% of the test organisms (EC50) is then determined.
References
- 1. oecd.org [oecd.org]
- 2. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 5. researchgate.net [researchgate.net]
- 6. shop.fera.co.uk [shop.fera.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Fish embryo test for acute toxicity testing of chemicals | RE-Place [re-place.be]
- 11. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. eurofins.com.au [eurofins.com.au]
- 16. researchgate.net [researchgate.net]
- 17. www2.gov.bc.ca [www2.gov.bc.ca]
A Comparative Guide to the Conservative Tracer Behavior of Rhodamine WT versus Bromide
For researchers, scientists, and professionals in drug development, the selection of an appropriate tracer is a critical decision that can significantly impact the accuracy and validity of hydrological and transport studies. This guide provides an objective comparison of two commonly used tracers, Rhodamine WT (RWT) and bromide (Br-), focusing on their conservative behavior in various environmental systems. The information presented is supported by experimental data to aid in the selection of the most suitable tracer for your specific research needs.
Overview of Tracer Properties
This compound is a fluorescent dye widely used in surface and groundwater tracing due to its strong fluorescence, which allows for detection at very low concentrations. It is favored for its ease of use and relatively low cost. However, its conservativeness can be compromised by factors such as sorption to sediments and organic matter, and photochemical decay. The tracer-grade RWT is composed of two major isomers, a meta isomer and a para isomer, which exhibit different sorption behaviors. The para isomer is considered to be a nearly conservative tracer, while the meta isomer is more prone to sorption.
Bromide , a halide anion, is often considered the "gold standard" for conservative tracing in hydrological studies. Its conservative nature stems from its low background concentrations in most environments, chemical stability, and minimal interaction with soil and sediment particles. However, under certain conditions, such as in topsoils with high microbial activity, bromide may not be entirely conservative due to processes like bromination.
Comparative Analysis of Tracer Performance
The conservative behavior of a tracer is its ability to move with water without being significantly affected by physical, chemical, or biological processes. The following sections compare the performance of this compound and bromide based on experimental findings.
Breakthrough Curve Analysis
Breakthrough curves (BTCs) are fundamental in tracer studies, illustrating the concentration of the tracer at a specific point over time. In a comparative study conducted in a saturated buffer zone with weathered diamicton, the breakthrough curves for this compound, chloride, and bromide were found to be similar, suggesting comparable transport dynamics. However, the peak concentrations of the tracers arrived at different times, with RWT peaking at an average of 12 days, bromide at 14 days, and chloride at 16 days after injection.
In a pilot-scale test in constructed wetlands, the breakthrough curves of RWT and bromide showed "equal results". This indicates that under certain controlled conditions, RWT can mimic the behavior of a conservative tracer like bromide.
Recovery Rates and Mass Loss
A critical measure of a tracer's conservative nature is its recovery rate. In a full-scale study in the Prado Wetlands, only 29% of the injected this compound mass was recovered. Laboratory experiments confirmed that the primary mechanism for this loss was irreversible sorption to wetland sediments. This highlights the potential for significant mass loss of RWT in systems with high organic matter content. Several studies have concluded that this compound is less conservative than bromide, with sorption being the main cause of mass loss.
Conversely, bromide is generally expected to have a high recovery rate. However, one study in a wetland environment reported an average bromide recovery of only 48%, suggesting that plant uptake could be a significant sink for bromide in vegetated systems.
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies of this compound and bromide.
| Parameter | This compound | Bromide | Environmental Setting | Source |
| Peak Arrival Time | 12 days | 14 days | Saturated buffer zone with weathered diamicton | |
| Mass Recovery | 29% | Not Reported | Full-scale constructed wetland | |
| Mass Recovery | Not Reported | 48% | Wetland research cells | |
| General Behavior | Less conservative due to sorption | Generally conservative, but can be affected by plant uptake and bromination | Various |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of experimental protocols used in comparative tracer studies.
Field Tracer Test in a Saturated Buffer Zone
-
Tracer Injection: A solution containing 6 kg of sodium chloride (NaCl), 4 kg of sodium bromide (NaBr), and 1 kg of this compound dye (25,000 ppm) was injected into a saturated buffer zone via a diversion box and drainage tiles.
-
Sample Collection: Water samples were collected from wells installed in the saturated buffer zone following the injection.
-
Sample Analysis: The collected water samples were analyzed for dye, chloride, and bromide concentrations. Specific analytical methods were not detailed in the abstract.
Tracer Test in Constructed Wetlands
-
Pilot-Scale Test: A pulse of this compound and bromide was released at the inlet of a pilot-scale wetland, and their breakthrough curves were monitored at the outlet.
-
Full-Scale Test: A pulse of this compound was released at the inlet of a full-scale wetland, and its arrival was monitored near the outlet.
-
Laboratory Sorption Experiments: Batch experiments were conducted to investigate the sorption of this compound to wetland sediments to determine the loss mechanism.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative tracer study.
Caption: A generalized workflow for a comparative tracer study.
Signaling Pathway of Tracer Transport and Detection
The following diagram illustrates the conceptual pathway of tracer transport from injection to detection and the factors influencing their behavior.
Caption: Conceptual pathways of tracer transport and attenuation.
Conclusion
The choice between this compound and bromide as a conservative tracer depends heavily on the specific characteristics of the study environment.
-
Bromide remains the more conservative option in most scenarios, exhibiting minimal interaction with the subsurface. However, its potential for uptake by plants in highly vegetated areas and transformation in certain soil types should be considered.
-
This compound can be a suitable and cost-effective tracer, particularly in systems with low sorption potential, such as deep, fast-flowing water bodies with limited sediment interaction, or in certain geological formations like weathered diamicton. Its significant potential for sorption and photodegradation requires careful consideration and, ideally, preliminary testing to quantify potential losses.
Ultimately, for critical applications, conducting a pilot study with both tracers is recommended to determine their relative behavior in the specific field conditions and to select the tracer that will provide the most reliable data for the intended research.
Rhodamine WT vs. Salt Tracers: A Comparative Guide for Estuary Studies
For researchers and scientists conducting tracer studies in estuarine environments, the choice of a suitable tracer is paramount to the accuracy and relevance of experimental data. This guide provides a detailed comparison of Rhodamine WT, a fluorescent dye, and conventional salt tracers (e.g., sodium chloride), offering insights into their respective advantages and disadvantages in the complex dynamics of estuaries.
Estuaries, with their fluctuating salinity, tidal influences, and unique biogeochemistry, present a challenging environment for tracer studies. The ideal tracer should be easily detectable at low concentrations, chemically stable, non-toxic to the aquatic ecosystem, and behave conservatively, moving with the water without significant loss or interaction with sediments. This guide will delve into the performance of this compound and salt tracers against these criteria, supported by experimental data and detailed protocols.
Quantitative Comparison of Tracer Properties
The selection of a tracer often involves a trade-off between various factors such as cost, ease of detection, and environmental impact. The following table summarizes the key quantitative parameters for this compound and salt tracers.
| Property | This compound | Salt (Sodium Chloride) | Key Considerations for Estuary Studies |
| Detection Limit | As low as 10 parts per trillion (ppt) with a fluorometer.[1] | Dependent on background conductivity; typically requires a significant increase above ambient levels. | The high sensitivity of this compound allows for the use of smaller tracer quantities, minimizing potential environmental disturbances. In estuaries with naturally high and variable salinity, detecting an added salt tracer can be challenging. |
| Detectability | In-situ fluorometers provide real-time, high-frequency data.[2][3] | Measured as electrical conductivity with a CTD (Conductivity, Temperature, Depth) sensor. | Both methods allow for in-situ measurements, crucial for capturing the dynamic nature of estuaries. |
| Conservatism | Generally considered conservative in many surface water applications.[4] However, it can exhibit some adsorption to organic matter and sediments and is susceptible to photodegradation.[5][6] | Highly conservative in terms of not readily adsorbing to sediments. | The complex sediment dynamics in estuaries can be a factor for this compound, potentially leading to underestimation of water transport if not accounted for. Salt tracers are less prone to this issue. |
| Environmental Impact | Non-toxic to aquatic organisms at typical concentrations used in tracer studies.[7] The U.S. EPA recommends concentrations not to exceed 10 µg/L at drinking water intakes.[8] | The introduction of large quantities of salt can create density-driven flows and potentially impact local biota sensitive to salinity changes. | The lower required concentration of this compound presents a significant advantage in minimizing ecological disturbance. Salt loading in sensitive estuarine zones can be a major concern. |
| Cost | Relatively inexpensive compared to other fluorescent dyes.[4] | Generally considered a low-cost option.[9] However, the large quantities required for detectable signals in large water bodies can increase overall costs. | The cost-effectiveness depends on the scale of the study. For large-scale estuary studies, the smaller required volume of this compound may offset its higher per-unit cost. |
Experimental Protocols
Accurate and reproducible results in tracer studies hinge on meticulous experimental design and execution. Below are detailed methodologies for conducting tracer studies in estuaries using this compound and salt tracers.
This compound Tracer Study Protocol
This protocol outlines the key steps for a typical instantaneous slug injection of this compound in an estuary.
-
Pre-Study Characterization:
-
Conduct a baseline survey of the study area to determine background fluorescence, water depth, flow velocities, and tidal patterns.
-
Identify potential sources of interference, such as high turbidity or the presence of other fluorescent materials.[4]
-
-
Tracer Injection:
-
Calculate the required volume of this compound solution (typically a 20% stock solution) based on the estuary's volume and desired target concentration (well below 10 µg/L in the far-field).
-
To ensure neutral buoyancy in saline waters, the this compound solution can be diluted with methanol (B129727) or a saltwater solution matching the ambient salinity.[10]
-
Inject the dye as a slug in the center of the main channel during a specific tidal phase (e.g., slack tide, peak ebb, or peak flood) to track water movement during that phase.
-
-
In-Situ Monitoring:
-
Deploy calibrated in-situ fluorometers at various downstream locations and cross-sections to capture the three-dimensional dispersion of the dye plume.[2][3]
-
Set the fluorometers to record data at high frequency (e.g., every 30 seconds) to accurately capture the breakthrough curve of the dye plume.[2]
-
-
Data Analysis:
-
Correct the raw fluorescence data for background fluorescence.
-
Analyze the breakthrough curves at each monitoring station to determine parameters such as time of travel, dispersion coefficients, and residence time.
-
Salt Tracer Study Protocol
This protocol describes a typical salt tracer study in an estuary using a concentrated brine solution.
-
Pre-Study Characterization:
-
Establish the background electrical conductivity (EC) and its variability throughout the tidal cycle and at different depths. This is crucial for distinguishing the tracer signal from natural fluctuations.
-
Characterize the density structure of the water column to anticipate the behavior of the dense brine solution upon injection.
-
-
Tracer Preparation and Injection:
-
Prepare a saturated brine solution using a known mass of salt (e.g., sodium chloride) dissolved in a known volume of water.
-
The injection method should aim to minimize density-driven plunging of the brine. This can be achieved by injecting the brine through a diffuser that promotes rapid mixing with the ambient water or by matching the density of the tracer solution to the ambient water.
-
-
In-Situ Monitoring:
-
Deploy calibrated CTD (Conductivity, Temperature, Depth) sensors at downstream locations.
-
Record EC, temperature, and depth at a high frequency to monitor the passage of the salt plume.
-
-
Data Analysis:
-
Convert the measured EC to salinity and then to salt concentration, accounting for temperature effects.
-
Subtract the background EC/salinity to isolate the tracer signal.
-
Analyze the resulting breakthrough curves to calculate transport and dispersion characteristics.
-
Visualizing Experimental and Logical Frameworks
To better illustrate the workflows and decision-making processes involved in these tracer studies, the following diagrams are provided.
References
- 1. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 2. usgs.gov [usgs.gov]
- 3. catalog.data.gov [catalog.data.gov]
- 4. ysi.com [ysi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tracer-grade this compound: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 9. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 10. open.alberta.ca [open.alberta.ca]
Validating Hydraulic Models: A Comparative Guide to Rhodamine WT and Alternative Tracers
An objective comparison of Rhodamine WT with other common tracers for the validation of hydraulic models, supported by experimental data and detailed protocols.
The validation of hydraulic models is a critical step in ensuring their accuracy and reliability for predicting the transport and fate of substances in aquatic systems. Tracer studies, involving the introduction of a detectable substance into a system, are a cornerstone of this process. Among the various tracers available, this compound (RWT) has long been a popular choice due to its strong fluorescence, ease of detection, and relatively low cost.[1] However, its performance and suitability can be influenced by various environmental factors, necessitating a careful comparison with alternative tracers.
This guide provides a comprehensive comparison of this compound with other commonly used tracers, such as lithium (Li+) and bromide (Br-), for the validation of hydraulic models. It presents quantitative data from experimental studies, details the methodologies employed, and offers insights into the logical workflow of hydraulic model validation using tracer data.
Performance Comparison of Tracers
The choice of a tracer is pivotal for the accuracy of a hydraulic model validation study. The ideal tracer should be conservative, meaning it moves with the water without undergoing significant loss or transformation. The following tables summarize quantitative data from studies comparing the performance of this compound with lithium and bromide under various conditions.
| Tracer | Initial Concentration (μg/L) | Environment | Recovery Rate (%) | Key Findings | Reference |
| This compound | 4.9 - 64 | Cattail-dominated mesocosms | 74 - 75 | Less conservative than lithium at lower concentrations.[2] | Dierberg and DeBusk, 2005 |
| Lithium (Li+) | 28 - 516 | Cattail-dominated mesocosms | >95 | More conservative than this compound at lower concentrations.[2] | Dierberg and DeBusk, 2005 |
| This compound | 100 | Submerged aquatic vegetation-dominated mesocosms | >95 | Both tracers showed high recovery at higher initial concentrations.[2] | Dierberg and DeBusk, 2005 |
| Lithium (Li+) | 1000 | Submerged aquatic vegetation-dominated mesocosms | >95 | Both tracers showed high recovery at higher initial concentrations.[2] | Dierberg and DeBusk, 2005 |
| Tracer | Environment | Key Findings | Reference |
| This compound | Wetlands | Found to be less conservative than bromide.[2][3] | Lin et al., 2003; Keefe et al., 2004; Williams and Nelson, 2011 |
| Bromide (Br-) | Wetlands | More conservative behavior compared to this compound.[2][3] | Lin et al., 2003; Keefe et al., 2004; Williams and Nelson, 2011 |
| This compound | Hyporheic zone | Should be considered nonconservative and not used for quantitative analysis in these zones due to sorption.[3][4] | |
| This compound | Surface water | Generally suitable for quantifying bulk physical properties like travel time, but less so for processes represented by the tracer tail.[4] |
Experimental Protocols
Accurate and reproducible results in tracer studies hinge on meticulous experimental design and execution. Below are detailed methodologies for conducting a tracer study with this compound for hydraulic model validation.
Tracer Selection and Preparation:
-
Tracer Choice: Select this compound for its strong fluorescent properties and ease of detection.[3] Be aware of its potential for sorption in environments with high organic matter or in hyporheic zones.[2][3][4] For such environments, consider more conservative tracers like lithium or bromide.[2][3]
-
Concentration: The commercial this compound solution is typically 20% active ingredient.[5][6] Prepare a stock solution and perform serial dilutions to achieve the desired injection concentration.[5] The target concentration in the water body should be low enough to be environmentally safe but high enough for accurate detection above background fluorescence.[7]
Field Implementation:
-
Injection: The tracer can be introduced as a slug (pulse) injection or through continuous addition.[6][8] For simulating a continuous discharge, a constant rate injection is used.[6] The injection point should be in a well-mixed zone to ensure uniform distribution.
-
Sampling: Collect water samples at one or more downstream locations.[6] The sampling frequency should be high enough to accurately capture the concentration-time profile (breakthrough curve). In-situ fluorometers can provide high-frequency, real-time data.[4]
-
Data Collection: Record the tracer concentration over time at each sampling station until the concentration returns to background levels.[8] Also, measure relevant hydraulic parameters like flow rate.[9]
Data Analysis:
-
Breakthrough Curve Analysis: Plot the measured tracer concentration versus time to obtain the breakthrough curve.[8]
-
Parameter Estimation: From the breakthrough curve, key hydraulic parameters can be determined, including mean residence time, dispersion, and velocity.[8][9]
-
Model Calibration and Validation: Use the derived hydraulic parameters to calibrate and validate the hydraulic model.[10] The model is adjusted until its simulated output matches the observed tracer data.
Visualization of Workflows and Relationships
Diagrams created using Graphviz illustrate the key processes involved in validating hydraulic models with tracer data.
Caption: Experimental workflow for a tracer study.
Caption: Logical relationship in hydraulic model validation.
Conclusion
This compound remains a valuable tool for validating hydraulic models, particularly in surface water systems where sorption is minimal. Its strong fluorescence and ease of use are significant advantages. However, for environments with high organic content or for studies focusing on hyporheic exchange, its non-conservative behavior can be a limitation. In such cases, alternative tracers like lithium and bromide, which have been shown to be more conservative, are preferable. The selection of the appropriate tracer, coupled with a robust experimental protocol and careful data analysis, is paramount for the successful calibration and validation of hydraulic models, ultimately leading to more accurate predictions of substance transport and fate in aquatic environments.
References
- 1. ysi.com [ysi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 6. glfc.org [glfc.org]
- 7. researchgate.net [researchgate.net]
- 8. sleigh-munoz.co.uk [sleigh-munoz.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Calibration of Fluorometers for Rhodamine WT Analysis
For researchers, scientists, and drug development professionals engaged in water tracing studies and other applications utilizing Rhodamine WT, the accuracy and comparability of fluorescence measurements are paramount. This guide provides a comprehensive comparison of commonly used fluorometers, detailing their performance characteristics and offering standardized protocols for their cross-calibration.
This compound, a fluorescent tracer dye, is extensively used in hydrology, environmental monitoring, and industrial process studies to understand the transport and fate of substances in aqueous systems. The accurate quantification of this compound relies on the use of sensitive and well-calibrated fluorometers. However, instruments from different manufacturers, and even different models from the same manufacturer, can exhibit variations in their optical components, signal processing, and sensitivity. This necessitates a robust cross-calibration procedure to ensure data consistency and comparability across different studies and instruments.
This guide presents a comparative overview of three widely recognized fluorometer brands—Turner Designs, YSI, and Shimadzu—and provides a detailed experimental protocol for their cross-calibration.
Performance Comparison of Fluorometers
The selection of a fluorometer for this compound analysis depends on the specific requirements of the study, including the expected concentration range, the need for field portability versus laboratory precision, and budget constraints. Below is a summary of the performance specifications for representative models from each brand.
| Feature | Turner Designs 10-AU Field Fluorometer | YSI EXO Rhodamine Sensor | Shimadzu RF-6000 Spectrofluorophotometer |
| Instrument Type | Field-portable filter fluorometer | In-situ submersible sensor | Benchtop spectrofluorophotometer |
| Detection Limit | 0.01 µg/L in potable water[1] | 0.01 µg/L[2] | High sensitivity (S/N ratio ≥ 1,000 RMS)[3][4] |
| Linear Range | Up to 100 µg/L[5][6] | 0 to 1,000 µg/L (linearity r² > 0.999 for 0-300 µg/L)[7][8][9] | Wide dynamic range[10] |
| Accuracy | Not specified in gathered results | ± 5% or 0.1 µg/L (whichever is greater)[7][8] | High accuracy due to advanced optics[10] |
| Resolution | Not specified in gathered results | 0.01 µg/L[7][8] | High resolution for spectral analysis[11] |
| Key Features | Rugged, watertight design for field use[6][12] | Integrates with EXO multi-parameter sondes[7][9] | High-speed scanning and 3D fluorescence spectra[3][13] |
Experimental Protocols
A standardized protocol is essential for the accurate cross-calibration of different fluorometers. The following sections detail the necessary steps for preparing standards and performing the calibration.
Preparation of this compound Stock and Standard Solutions
Accurate preparation of standard solutions is the foundation of a reliable calibration.
Materials:
-
This compound (20% solution)
-
Class A volumetric flasks (100 mL and 1000 mL)
-
Calibrated micropipettes or Class A volumetric pipettes
-
Distilled or deionized water
Procedure for 100 µg/L (ppb) Primary Standard:
-
Initial Dilution: Using a calibrated pipette, transfer 1.0 mL of the 20% this compound stock solution into a 100 mL volumetric flask. Dilute to the mark with distilled water and mix thoroughly. This creates a 2,000 mg/L (ppm) solution.
-
Second Dilution: Pipette 1.0 mL of the 2,000 mg/L solution into a 100 mL volumetric flask and dilute to the mark with distilled water. This results in a 20 mg/L (ppm) solution.
-
Final Dilution: Transfer 0.5 mL of the 20 mg/L solution into a 100 mL volumetric flask and dilute to the mark with distilled water to obtain the 100 µg/L (ppb) primary standard.
Preparation of Calibration Standards:
Prepare a series of calibration standards by serially diluting the 100 µg/L primary standard. A typical range for many environmental applications would include standards at 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/L.
Fluorometer Cross-Calibration Procedure
This procedure should be performed for each fluorometer being compared.
1. Instrument Warm-up and Blanking:
-
Allow each fluorometer to warm up according to the manufacturer's instructions to ensure stable readings.
-
Use distilled or deionized water as a blank to set the zero point of each instrument.
2. Measurement of Calibration Standards:
-
Starting with the lowest concentration standard, measure the fluorescence of each standard on all fluorometers.
-
Rinse the sample cuvette or flow-through cell with the next standard solution before taking the measurement to prevent cross-contamination.
-
Record the fluorescence reading for each standard on each instrument.
3. Data Analysis and Calibration Curve Generation:
-
For each fluorometer, plot the fluorescence readings (y-axis) against the known this compound concentrations (x-axis).
-
Perform a linear regression analysis to determine the calibration equation (y = mx + c) and the coefficient of determination (r²). An r² value close to 1.0 indicates a strong linear relationship.
4. Inter-instrument Comparison:
-
Compare the slopes (sensitivity) and intercepts of the calibration curves for each fluorometer.
-
Analyze the residuals of the regression to assess the fit of the calibration model.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the cross-calibration process.
References
- 1. bodc.ac.uk [bodc.ac.uk]
- 2. ysi.com [ysi.com]
- 3. RF-6000 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Advanced Fluorescence Spectroscopy Solutions | RF-6000 | SHIMADZU [ssi.shimadzu.com]
- 5. fondriest.com [fondriest.com]
- 6. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 7. YSI EXO Rhodamine Sensor | Xylem US [xylem.com]
- 8. fondriest.com [fondriest.com]
- 9. EXO Rhodamine Sensor - this compound Sensor | ysi.com [ysi.com]
- 10. RF-6000 Spectrofluorophotometer - Features : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. shimadzu.com.ua [shimadzu.com.ua]
- 12. downloads.psl.noaa.gov [downloads.psl.noaa.gov]
- 13. shimadzu.com [shimadzu.com]
A Guide to Inter-laboratory Comparison of Rhodamine WT Analysis
This guide provides a comprehensive comparison of analytical methodologies for Rhodamine WT, a fluorescent tracer dye widely used in hydrological and environmental studies. It is intended for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this compound. This document outlines common analytical techniques, presents representative performance data from various methods, and offers detailed experimental protocols.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound is crucial and depends on factors such as required sensitivity, sample matrix, and available instrumentation. The primary methods employed are fluorimetry, high-performance liquid chromatography (HPLC), and spectrophotometry.
| Feature | Fluorimetry | High-Performance Liquid Chromatography (HPLC) | Spectrophotometry |
| Principle | Measures the fluorescence emitted by this compound upon excitation at a specific wavelength.[1] | Separates this compound from other components in a sample, followed by detection. | Measures the absorbance of light by this compound at a specific wavelength.[1] |
| Sensitivity | Very high; detection limits in the parts-per-trillion (ppt) range are achievable.[2] | High; provides excellent separation and quantification capabilities. | Lower sensitivity compared to fluorimetry.[1] |
| Selectivity | Highly selective, especially with the use of appropriate excitation and emission filters. | Very high; capable of separating this compound from structurally similar compounds. | Lower selectivity; susceptible to interference from other absorbing compounds in the sample. |
| Common Use | Standard and most common method for water tracing studies due to its high sensitivity.[1] | Used for complex matrices where separation from interfering substances is necessary.[3] | A less common and less sensitive alternative to fluorimetry.[1] |
Inter-laboratory Performance Data for Rhodamine Analysis
While a direct, large-scale inter-laboratory comparison study for this compound was not publicly available at the time of this review, this section presents a summary of typical performance characteristics as reported in single-laboratory validation studies for this compound and the closely related Rhodamine B. This data serves as a benchmark for what well-controlled laboratory analyses can achieve.
Note: The following table is a composite representation based on published validation data and does not represent the results of a single, unified round-robin study.
| Laboratory/Method (Analyte) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| UV-Visible Spectrophotometry (Rhodamine B) | 0.1582 ppm | 0.5274 ppm | 93% - 104% | < 2/3 CV Horwitz |
| HPLC-PDA (Rhodamine B) | 3.85 ng/mL | 12.82 ng/mL | Not Reported | 1.60% (repeatability), 1.22% (intermediate) |
| Fluorimetry (this compound) | 10 ppt (B1677978) (ideal conditions), 0.1 ppb (polluted waters) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the comparability and reliability of this compound analysis results across different laboratories.
Fluorometric Analysis
Fluorimetry is the most widely used method for this compound quantification due to its exceptional sensitivity.[1]
Sample Preparation:
-
Collect water samples in clean glass or polyethylene (B3416737) bottles.
-
If storage is necessary, refrigerate the samples.[4]
-
For turbid samples, filtration may be necessary to remove particulates that can interfere with fluorescence measurements.[1]
Instrumentation:
-
A filter fluorometer or a spectrofluorometer is required.[5]
-
Ensure the instrument is equipped with the appropriate excitation and emission filters for this compound.
Calibration:
-
Prepare a series of standard solutions of this compound in distilled water.[5]
-
It is recommended to use at least two concentrations for calibration, one at a high range and one at a lower range.[6]
-
Generate a calibration curve by plotting fluorescence intensity versus concentration.
Analysis:
-
Allow the fluorometer to warm up and stabilize according to the manufacturer's instructions.[5][6]
-
Measure the fluorescence of a blank sample (distilled water or background water).
-
Measure the fluorescence of the prepared standards and the unknown samples.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the analysis of this compound, especially in complex sample matrices.[3]
Sample Preparation:
-
Similar to fluorimetry, collect samples in clean containers and filter if necessary.
-
Depending on the sample matrix, a solid-phase extraction (SPE) step may be required to clean up the sample and concentrate the analyte.
Instrumentation:
-
An HPLC system equipped with a suitable column (e.g., C18) and a fluorescence or diode-array detector (DAD) is necessary.
Calibration:
-
Prepare a series of this compound standards in the mobile phase.
-
Inject the standards into the HPLC system and create a calibration curve by plotting peak area versus concentration.
Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank sample to ensure no carryover.
-
Inject the standards and the unknown samples.
-
Identify the this compound peak based on its retention time and quantify it using the calibration curve.
Spectrophotometric Analysis
Spectrophotometry is a less sensitive but still viable option for this compound analysis, particularly at higher concentrations.[1]
Sample Preparation:
-
Sample collection and preparation are similar to the other methods. Filtration is important to minimize light scattering.
Instrumentation:
-
A UV-Visible spectrophotometer is required.
Calibration:
-
Determine the wavelength of maximum absorbance (λmax) for this compound.
-
Prepare a series of standards and measure their absorbance at the λmax.
-
Construct a calibration curve based on Beer's Law (absorbance vs. concentration).
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a blank.
-
Measure the absorbance of the standards and the unknown samples.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Conclusion
The accurate analysis of this compound is essential for a wide range of scientific applications. While fluorimetry remains the gold standard due to its high sensitivity, HPLC and spectrophotometry offer viable alternatives depending on the specific requirements of the study. Adherence to standardized protocols for sample preparation, instrument calibration, and analysis is paramount for achieving reliable and comparable results across different laboratories. This guide provides a foundational framework for researchers to select the most appropriate method and to implement robust analytical procedures for the quantification of this compound.
References
Rhodamine WT as a Proxy for Microbial Transport in Aquifers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of microbial transport in subsurface environments is critical for a range of applications, from assessing the risk of groundwater contamination to developing strategies for bioremediation. For decades, fluorescent dyes like Rhodamine WT have been utilized as tracers to understand groundwater flow paths and solute transport. The central question addressed in this guide is: How well does this compound serve as a proxy for the transport of microorganisms in aquifers? This guide provides a comparative analysis of this compound and various microbial tracers, supported by experimental data, to aid researchers in selecting the most appropriate tracer for their specific objectives.
Performance Comparison: this compound vs. Microbial Tracers
Microorganisms, due to their size, surface properties, and viability, often exhibit transport behaviors that differ significantly from dissolved solutes. The following tables summarize key transport parameters from various studies, highlighting the comparative performance of this compound and different microbial tracers in aquifer systems.
Table 1: Comparative Transport of this compound and Bacterial Tracers in Alluvial Gravel Aquifers
| Tracer | Relative Velocity Ranking | Retardation Factor (R) | Observations | Aquifer Type |
| E. coli (strain 2690) | 1 (Fastest) | < 1 | Exhibited the fastest transport, consistent with size exclusion. | Alluvial Gravel |
| B. subtilis endospores | 2 | < 1 | Transported faster than this compound. | Alluvial Gravel |
| This compound | 3 (Slowest) | 1 | Considered the most retarded of the tracers in this study.[1] | Alluvial Gravel |
| E. coli (strain J6-2) | 1 (Fastest) | < 1 | Transported faster than both MS2 phage and this compound.[1] | Alluvial Gravel |
| Bacteriophage MS2 | 2 | < 1 | Faster than this compound but slower than E. coli J6-2.[1] | Alluvial Gravel |
| This compound | 3 (Slowest) | 1 | Showed the most retardation compared to the microbial tracers.[1] | Alluvial Gravel |
Table 2: Comparative Transport of Fluorescent Dyes and Viral Tracers in Karstic and Sandy Aquifers
| Tracer | Mean Transit Time (Relative to Dye) | Peak Concentration (C/C₀) Attenuation | Percent Recovery | Observations | Aquifer Type |
| Sodium Fluorescein | 1 (Baseline) | 24-32 times lower attenuation than MS2 | Higher than MS2 | Considered a more conservative tracer with significantly less mass loss. | Karstic Chalk |
| Bacteriophage MS2 | 0.85 - 0.90 (Faster) | High | Lower than fluorescein | Migrated slightly faster than the dye but experienced significant attenuation.[2][3] | Karstic Chalk |
| Bromide | 1 (Baseline) | - | High | Considered a conservative tracer. | Sandy |
| Bacteriophage PRD-1 | ~1 (Similar) | High (10⁻⁹ to 10⁻¹²) | Low | Traveled at nearly the same rate as bromide after initial rapid attenuation. | Sandy |
Table 3: Physicochemical Properties and Transport Considerations
| Tracer | Size | Surface Charge | Sorption Potential | Key Transport Mechanisms |
| This compound | ~1-2 nm | Anionic | Moderate, dependent on aquifer material (e.g., organic carbon, clays).[4][5] | Advection, dispersion, some sorption. |
| Escherichia coli | ~1-2 µm | Negative | Variable, influenced by cell surface properties and water chemistry. | Advection, dispersion, size exclusion, straining, attachment/detachment. |
| Bacteriophage MS2 | ~27 nm | Negative | Can be significant, influenced by electrostatic interactions and hydrophobic effects. | Advection, dispersion, size exclusion, straining, attachment/detachment, inactivation. |
| Cryptosporidium oocysts | ~4-6 µm | Negative | Significant, influenced by straining and physicochemical filtration.[1][6] | Advection, dispersion, straining, filtration. |
Experimental Protocols
The following section details generalized methodologies for conducting comparative tracer tests with this compound and microbial tracers in groundwater.
Tracer Selection and Preparation
-
This compound: A stock solution of this compound (typically 20% concentration) is diluted with native groundwater to a desired concentration for injection.[7] It is recommended to dilute with an equal volume of methanol (B129727) to create a neutrally buoyant mixture, especially in surface water applications.[4]
-
Microbial Tracers:
-
Bacteria (E. coli, B. subtilis): Specific, non-pathogenic strains are cultured to a high concentration in a suitable growth medium. The cells are then harvested by centrifugation, washed, and resuspended in a sterile saline solution or native groundwater to remove residual nutrients.
-
Bacteriophages (MS2, PRD-1): High-titer stocks are prepared by infecting a host bacterial culture. The resulting lysate is purified through filtration to remove bacterial debris.
-
Protozoa (Cryptosporidium oocysts): Oocysts are obtained from a certified supplier and enumerated using immunofluorescence microscopy. They are washed and suspended in a buffer solution or native groundwater.
-
Injection Procedure (Co-injection Method)
-
Pre-injection Sampling: Collect background water samples from monitoring wells to analyze for pre-existing fluorescence and microbial populations.
-
Tracer Cocktail Preparation: The prepared this compound and microbial tracer suspensions are mixed together in a known volume of native groundwater immediately before injection. For conservative ionic tracers like bromide (often used as a baseline), a dissolved salt (e.g., sodium bromide) is added to this cocktail.
-
Injection: The tracer cocktail is introduced into the aquifer through an injection well as a pulse (slug) injection. The injection should be followed by a chaser of a known volume of native groundwater to push the tracers into the formation and minimize wellbore effects.
Sampling and Analysis
-
Sampling: Water samples are collected from downgradient monitoring wells at predetermined time intervals. The frequency of sampling should be highest during the expected arrival of the tracer front and can be decreased over time.
-
This compound Analysis: Samples are analyzed using a field or laboratory fluorometer. The instrument is calibrated with standards of known this compound concentrations prepared in native groundwater.
-
Microbial Analysis:
-
Bacteria: Enumerated using standard plate count methods on selective agar.
-
Bacteriophages: Assayed using a plaque-forming unit (PFU) assay with their specific bacterial host.
-
Protozoa: Concentrated from water samples by filtration or centrifugation and enumerated using microscopy with fluorescently labeled antibodies.
-
-
Conservative Tracer Analysis: Bromide concentrations are typically measured using an ion-selective electrode or ion chromatography.
Visualizing Transport Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in tracer transport and experimental design.
References
- 1. Transport of Cryptosporidium oocysts in porous media: role of straining and physicochemical filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the Fate and Transport of MS2 Bacteriophage and Sodium Fluorescein in a Karstic Chalk Aquifer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation and transport of human enteric viruses and bacteriophage MS2 in alluvial sand and gravel aquifer media-laboratory studies [phfscience.nz]
- 4. Deposition of Cryptosporidium parvum oocysts in porous media: a synthesis of attachment efficiencies measured under varying environmental conditions. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kgs.uky.edu [kgs.uky.edu]
A Comparative Analysis of In-Situ and Discrete Sampling for Rhodamine WT Monitoring
For researchers, scientists, and drug development professionals utilizing Rhodamine WT as a tracer, the choice between in-situ and discrete sampling methodologies is a critical decision that directly impacts data quality, operational efficiency, and overall study cost. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
In-situ sampling involves the use of submersible fluorometers or sondes that provide real-time, continuous measurements of this compound concentrations directly within the water body.[1] Conversely, discrete sampling entails the collection of individual water samples at specific time points and locations, which are then transported to a laboratory for analysis.[1] This fundamental difference in approach leads to significant variations in data resolution, logistical requirements, and potential sources of error.
Quantitative Performance Comparison
The selection of a sampling method often hinges on a trade-off between the desired temporal resolution, accuracy, and budget. The following table summarizes the key quantitative performance metrics for in-situ and discrete sampling of this compound.
| Parameter | In-Situ Sampling | Discrete Sampling |
| Temporal Resolution | High (seconds to minutes) | Low (minutes to hours) |
| Accuracy | Generally ±5% or 0.1 µg/L | High, dependent on laboratory instrumentation and procedures |
| Precision | High, with stable readings at low concentrations | High, dependent on laboratory instrumentation and procedures |
| Lower Detection Limit | As low as 0.01 µg/L | Dependent on laboratory fluorometer, can be as low as 10 parts per trillion (0.01 µg/L)[2] |
| Cost (Initial) | High (cost of sensors and data loggers) | Low (cost of sampling bottles) |
| Cost (Operational) | Low (reduced personnel time) | High (personnel time for sample collection and lab analysis) |
| Data Availability | Real-time | Delayed (post-laboratory analysis) |
| Potential for Contamination | Low | Higher (during sample collection, transport, and analysis) |
Experimental Protocols
To ensure the collection of high-quality, reproducible data, it is imperative to follow standardized experimental protocols. The methodologies for both in-situ and discrete sampling are outlined below.
In-Situ Sampling Protocol
The protocol for in-situ measurement of this compound involves several critical steps from preparation to data acquisition.
1. Pre-Deployment Preparation:
-
Sensor Calibration: This is a crucial step to ensure data accuracy. A two-point calibration is typically performed.[3] The first point is a zero standard using deionized water.[4] The second point is a standard of known this compound concentration (e.g., 100 µg/L or 200 µg/L).[4][5] The sensor is immersed in the standard solution, and the reading is adjusted to match the known concentration.[4]
-
Functionality Check: Verify that the sensor, data logger, and any telemetry systems are functioning correctly.
-
Power Supply: Ensure that the power source (batteries or external power) is sufficient for the intended deployment duration.
2. Deployment:
-
Site Selection: Choose a location that is representative of the water body being studied. The sensor should be deployed at a depth and position that will capture the main flow of the tracer.[6]
-
Installation: Securely mount the sonde or sensor to a fixed object (e.g., a buoy, piling, or custom deployment pipe) to prevent movement.[7]
-
Data Logger Configuration: Set the desired sampling interval on the data logger. For rapidly changing conditions, a shorter interval (e.g., every 5-30 seconds) may be necessary.[3][7]
3. Data Acquisition and Monitoring:
-
Real-Time Monitoring: If using telemetry, monitor the data in real-time to ensure the system is operating as expected.
-
Data Download: At the end of the deployment period, retrieve the sensor and download the logged data.
4. Post-Deployment:
-
Sensor Cleaning and Storage: Clean the sensor according to the manufacturer's instructions to remove any biofouling or sediment. Store the sensor in a cool, dark place.
Discrete Sampling Protocol
The collection and analysis of discrete samples require meticulous attention to detail to avoid contamination and ensure sample integrity.
1. Pre-Sampling Preparation:
-
Bottle Preparation: Use clean, amber glass or polyethylene (B3416737) bottles to prevent photodegradation and adsorption of the dye.[8]
-
Labeling: Clearly label each bottle with the sample ID, location, date, and time of collection.
-
Field Kit Assembly: Prepare a field kit containing all necessary equipment, including sampling bottles, a cooler with ice packs, gloves, and a field notebook.
2. Sample Collection:
-
Rinsing: At the sampling site, rinse each bottle three times with the sample water before collecting the final sample.
-
Collection Technique: Submerge the bottle below the water surface to collect the sample, avoiding any surface scum or debris.
-
Headspace: Fill the bottle completely to minimize air bubbles, which can affect the stability of the sample.
3. Sample Preservation and Transport:
-
Storage: Immediately place the collected samples in a cooler with ice packs to maintain a low temperature and minimize degradation of the this compound.[9]
-
Transport: Transport the samples to the laboratory as soon as possible.
4. Laboratory Analysis:
-
Sample Preparation: Allow the samples to reach room temperature before analysis. If the samples are turbid, they may need to be filtered or centrifuged.
-
Instrument Calibration: Calibrate the laboratory fluorometer using a series of standards of known this compound concentrations to create a calibration curve.
-
Analysis: Measure the fluorescence of each sample using the calibrated fluorometer. The concentration of this compound is determined by comparing the sample's fluorescence to the calibration curve.[10]
Workflow Diagrams
The following diagrams illustrate the typical workflows for in-situ and discrete sampling of this compound.
Factors Influencing Measurement Accuracy
Several factors can influence the accuracy of this compound measurements for both sampling methods.
For In-Situ Sampling:
-
Biofouling: The accumulation of biological growth on the sensor's optical window can interfere with light transmission and lead to inaccurate readings.[2]
-
Turbidity: High levels of suspended solids in the water can scatter the excitation and emission light, affecting the fluorescence measurement.[1]
-
Ambient Light: Direct sunlight or other strong light sources can interfere with the sensor's optical measurements.[5]
-
Temperature: The fluorescence of this compound is temperature-dependent. Most modern sensors have built-in temperature compensation.[1]
-
Quenching: The presence of certain chemicals, such as chlorine, can reduce the fluorescence intensity of this compound.[1]
For Discrete Sampling:
-
Sample Contamination: Contamination can occur at any stage, from collection to analysis, and can lead to erroneous results.[11]
-
Photodegradation: Exposure of samples to light can cause the this compound to degrade, reducing its fluorescence.[8]
-
Adsorption: this compound can adsorb to the walls of plastic sample containers, leading to lower measured concentrations.[8]
-
Human Error: Errors in sample labeling, handling, and laboratory procedures can all impact the accuracy of the final results.[12]
Conclusion
The choice between in-situ and discrete sampling for this compound studies depends on the specific objectives, budget, and logistical constraints of the research. In-situ sampling offers the significant advantage of providing high-resolution, real-time data with lower operational costs, making it ideal for studies requiring detailed temporal analysis of tracer movement. However, it requires a higher initial investment in equipment. Discrete sampling, while more labor-intensive and providing lower temporal resolution, offers a lower initial cost and can achieve high accuracy and precision when proper protocols are followed. By carefully considering the quantitative performance metrics, experimental protocols, and potential sources of error outlined in this guide, researchers can make an informed decision to select the most suitable sampling strategy for their this compound tracer studies.
References
- 1. ysi.com [ysi.com]
- 2. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 3. catalog.data.gov [catalog.data.gov]
- 4. aqualab.com.au [aqualab.com.au]
- 5. in-situ.com [in-situ.com]
- 6. epa.gov [epa.gov]
- 7. In situ measurements of this compound dye concentration and turbidity made during a tracer experiment on the Big Piney River near St. Robert, MO, on August 25-26, 2021 | U.S. Geological Survey [usgs.gov]
- 8. NEMI Method Summary - D5613 [nemi.gov]
- 9. glfc.org [glfc.org]
- 10. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 11. Minimizing Sources of Error with Laboratory Sample Handling and Collection [ksvdl.org]
- 12. rsc.org [rsc.org]
The Tracer Dye Dilemma: Evaluating the Accuracy of Rhodamine WT in Stream Reaeration Studies
A Comparative Guide for Environmental Scientists and Researchers
The accurate measurement of stream reaeration, the physical process of oxygen exchange between a stream and the atmosphere, is critical for assessing water quality and the health of aquatic ecosystems. The tracer dilution method, a common technique for this measurement, often employs fluorescent dyes. Among these, Rhodamine WT has been a popular choice due to its strong fluorescence, relatively low cost, and ease of use.[1] However, its accuracy and conservative nature have been subjects of considerable research and debate. This guide provides an objective comparison of this compound with other tracers for measuring stream reaeration, supported by experimental findings and detailed protocols.
This compound: A Widely Used but Potentially Flawed Tracer
This compound is favored for its high detectability at low concentrations.[2] The fundamental principle of its use in reaeration studies involves the simultaneous release of the dye (a conservative tracer) and a volatile gas tracer (like propane (B168953) or krypton-85).[3][4] The dye helps to characterize the physical transport and dispersion in the stream, while the loss of the volatile gas is used to calculate the reaeration coefficient.
However, the core assumption of this compound being a "conservative" tracer, meaning it doesn't undergo loss during its transit downstream, is often not met in natural stream environments. Several factors can contribute to the loss of this compound, leading to inaccuracies in reaeration measurements:
-
Sorption: this compound can adsorb to organic matter and fine sediments in the streambed and suspended in the water column.[1][5][6] This is particularly problematic in streams with large hyporheic zones (areas of active exchange between surface and subsurface water), where the dye has prolonged contact with sediment surfaces.[5][7]
-
Photochemical Decay: Exposure to sunlight can cause the dye to degrade, reducing its fluorescence.[1][8] The extent of this decay depends on factors like stream depth, turbidity, and cloud cover.
-
Quenching: The fluorescence of this compound can be inhibited by various physical and chemical factors in the water, such as high turbidity and pH values outside the stable range of 5-10.[1]
These loss mechanisms can lead to an underestimation of the true dye concentration, which in turn can affect the calculation of the reaeration coefficient.
Alternative Tracers: A Comparative Overview
To overcome the limitations of this compound, researchers have turned to alternative tracers. The ideal tracer should be truly conservative, meaning it does not interact with the stream environment.
| Tracer Type | Examples | Advantages | Disadvantages |
| Fluorescent Dyes | This compound | High detectability, relatively low cost, ease of in-situ measurement. | Susceptible to sorption, photochemical decay, and quenching.[1][5][6] |
| Ionic Tracers | Chloride (Cl-), Bromide (Br-), Lithium (Li+) | Generally conservative, not affected by photolysis. | Higher concentrations needed for detection, potential for background concentrations, requires laboratory analysis.[5][9] |
| Gaseous Tracers | Propane, Krypton-85 (B77114) (Kr-85), Sulfur Hexafluoride (SF6) | Directly measure gas transfer, essential for the reaeration calculation. | Volatile by design, requires specialized injection and analysis techniques.[3][4] |
Studies have shown that in streams with significant potential for dye loss, ionic tracers like chloride or bromide behave more conservatively than this compound. For instance, in a mountain stream environment, significant losses of this compound were observed, with its behavior closely mirroring that of the sorbing cation lithium, while chloride remained conservative.[6] Another study comparing Rhodamine-WT and lithium in wetlands found lithium to be more conservative, especially at lower concentrations.[9]
Experimental Protocols: A Look at the Methodology
The accurate measurement of stream reaeration using tracers requires a carefully planned and executed experimental protocol. The following outlines a general methodology for a dual-tracer study using a conservative and a volatile tracer.
Tracer Selection and Preparation:
-
Conservative Tracer: Choose a suitable tracer based on stream characteristics. For streams with high organic content or significant hyporheic exchange, an ionic tracer like sodium chloride or sodium bromide is recommended over this compound.[5]
-
Volatile Tracer: Propane or krypton-85 are commonly used.[3][4]
-
Solution Preparation: Prepare a concentrated solution of the conservative tracer. For the volatile tracer, a method for constant-rate injection of the gas into the stream is required.
Injection:
-
Location: Select a location where the stream is well-mixed.
-
Method: A constant-rate injection is typically used to achieve a plateau concentration in the stream.[3] This involves pumping the tracer solutions into the stream at a steady rate for a predetermined duration.
Sampling:
-
Locations: Establish sampling stations at different points downstream from the injection site.
-
Procedure: Collect water samples at regular intervals throughout the passage of the tracer cloud. For this compound, in-situ fluorometers can provide real-time data.[1] For ionic and gaseous tracers, discrete water samples are collected for later laboratory analysis.
Analysis:
-
This compound: Measured using a fluorometer.
-
Ionic Tracers: Analyzed using ion chromatography or specific ion electrodes.
-
Gaseous Tracers: Typically analyzed using gas chromatography.[10]
Data Interpretation:
-
The concentration data from the conservative tracer is used to determine the travel time and dispersion characteristics of the stream reach.
-
The loss of the volatile tracer, relative to the conservative tracer, is used to calculate the reaeration coefficient (K).
The following diagram illustrates the logical workflow of a stream reaeration study using the tracer dilution method.
Conclusion: Making an Informed Tracer Choice
While this compound offers practical advantages for stream tracing, its susceptibility to loss mechanisms casts doubt on its accuracy for precise reaeration measurements, particularly in complex stream environments. For studies demanding high accuracy, the use of more conservative ionic tracers in conjunction with a volatile gas tracer is recommended. Researchers should carefully consider the specific characteristics of their study reach, including sediment composition, organic matter content, and potential for hyporheic exchange, before selecting a tracer. When this compound is used, it is crucial to perform checks for mass conservation to account for potential losses.[5] Ultimately, an informed tracer selection is paramount for obtaining reliable and defensible stream reaeration data.
References
- 1. ysi.com [ysi.com]
- 2. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. app.ingemmet.gob.pe [app.ingemmet.gob.pe]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. This compound dye: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. researchgate.net [researchgate.net]
- 10. witpress.com [witpress.com]
A Comparative Guide to Fluorescent Tracers in High-Gradient Mountain Streams: Rhodamine WT vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rhodamine WT and other fluorescent tracers for use in high-gradient mountain streams. The selection of an appropriate tracer is critical for accurate hydrological assessments, including time-of-travel studies, discharge measurements, and contaminant transport modeling. In the dynamic environment of mountain streams, factors such as high turbulence, significant sediment interaction, and intense solar radiation can profoundly impact tracer performance. This document outlines the key performance characteristics of this compound and its primary alternative, fluorescein (B123965), supported by experimental data and detailed protocols to aid in experimental design and execution.
Performance Comparison of Fluorescent Tracers
The choice of a fluorescent tracer for high-gradient mountain streams hinges on its stability and conservative nature under challenging environmental conditions. This compound is a commonly recommended tracer due to its ease of use and desirable characteristics for water tracing.[1] However, its performance can be compromised in certain environments. Fluorescein is a widely used alternative, though it presents its own set of advantages and disadvantages. Other tracers such as lissamine FF, amino G acid, and sulpho rhodamine B have also been studied and are recommended for quantitative tracing work, but this guide will focus on the most common comparison between this compound and fluorescein.[2]
Key Performance Parameters
The following table summarizes the key performance parameters of this compound and Fluorescein based on available experimental data.
| Property | This compound | Fluorescein | Sulfo-Rhodamine B | Lissamine FF & Amino G Acid |
| Primary Advantages | Relatively low sorption, high detectability, widely used.[1] | Excellent visibility (bright green), less toxic than Rhodamine B.[3] | Similar adsorptive characteristics to this compound.[4] | High resistance to adsorptive dye loss.[4] |
| Primary Disadvantages | Can exhibit significant sorption to sediments in high-contact environments.[5] | Highly susceptible to photodegradation.[3][6][7] | Higher photochemical decay rates than this compound.[8] | |
| Photostability | Relatively stable; half-life of ~17 days in sunlight.[6][7] | Rapidly degrades in sunlight; 50% loss in as little as 3 hours.[3] | More stable than fluorescein. | Lower stability than this compound.[8] |
| Sorption Tendency | Low in many systems, but can be significant in mountain streams with high sediment interaction, with losses up to 55% reported.[5] | Low sorption, comparable to this compound.[3] | Similar to this compound.[4] | Very low.[8] |
| pH Sensitivity | Stable in a pH range of 5-10.[1][4] | Fluorescence drops sharply below pH 5.5.[3] | Stable between pH 4.0 and 10.0.[4] | Generally stable in natural water pH ranges. |
| Temperature Sensitivity | Fluorescence is inversely proportional to temperature.[1] | Lower temperature coefficient than rhodamine dyes (-0.36% per °C).[3] | Fluorescence is inversely proportional to temperature. | Fluorescence is inversely proportional to temperature. |
| Visual Signature | Red/Pink | Bright Green | Pink | |
| Common Applications | Quantitative time-of-travel and dispersion studies.[1] | Qualitative visual tracing, hydraulic model studies.[3] | Quantitative tracing. | Quantitative tracing. |
Experimental Protocols
Accurate comparison of tracer performance requires rigorous experimental design. The following protocols outline the methodologies for conducting a comparative tracer study in a high-gradient mountain stream.
Tracer Injection Protocol: Slug Injection Method
The slug injection method is a common and straightforward approach for introducing a tracer into a stream.[9]
Objective: To introduce a known mass of tracer instantaneously to measure time-of-travel and dispersion characteristics.
Materials:
-
Pre-determined mass of this compound and alternative tracer(s) in concentrated solution.
-
Graduated containers for measuring tracer volume.
-
GPS device for recording injection location.
-
Field notebook and pens for recording data.
Procedure:
-
Site Selection: Choose an injection point in a well-mixed, turbulent section of the stream to ensure rapid cross-sectional mixing.
-
Tracer Preparation: Accurately measure the required volume of each tracer concentrate. The amount will depend on the stream discharge and the desired downstream concentration.
-
Injection: Pour the entire volume of one tracer into the center of the stream at the designated injection point. Record the exact time and location of the injection.
-
Repeat for a comparative study: If comparing tracers, the injections can be done sequentially at the same location after the first tracer has cleared the study reach, or simultaneously if analytical methods can differentiate between the tracers. For simultaneous injection, ensure the tracers do not interfere with each other's fluorescence.
In-Situ Fluorometry for Data Collection
In-situ fluorometers provide high-frequency data on tracer concentrations as the plume passes a monitoring station.
Objective: To continuously measure the fluorescence of the stream water at a downstream location to generate a concentration-time curve.
Materials:
-
In-situ fluorometer(s) calibrated for the specific tracer(s) being used (e.g., YSI EXO series with a this compound sensor).
-
Data logger.
-
Mounting equipment (e.g., rebar, steel posts) to secure the fluorometer in the stream.
-
GPS device for recording monitoring location.
Procedure:
-
Site Selection: Install the fluorometer at a downstream location where the tracer is expected to be well-mixed across the stream's cross-section.
-
Calibration: Calibrate the fluorometer according to the manufacturer's instructions using standard solutions of the tracer.
-
Deployment: Securely install the fluorometer in the stream, ensuring the sensor is submerged but not in direct contact with the streambed to avoid sediment interference. Record the deployment time and location.
-
Data Logging: Program the data logger to record fluorescence at a high frequency (e.g., every 1-5 minutes) to capture the shape of the breakthrough curve accurately.
-
Data Retrieval and Analysis: After the tracer plume has passed, retrieve the fluorometer and download the data. The resulting concentration-time curve can be used to determine time-of-travel, dispersion, and tracer recovery.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflow for a comparative tracer study and the key factors influencing tracer performance in a high-gradient mountain stream.
Caption: Experimental workflow for a comparative tracer study.
Caption: Factors influencing tracer performance in mountain streams.
Conclusion
The selection of a fluorescent tracer for high-gradient mountain streams requires careful consideration of the trade-offs between different compounds. While this compound is a robust and widely used tracer, its susceptibility to sorption in environments with high sediment interaction can lead to significant underestimation of transport times and overestimation of dispersion. Fluorescein offers the advantage of lower sorption but is highly sensitive to photodegradation, making it more suitable for short-duration studies in shaded reaches or for qualitative assessments. For quantitative studies in high-gradient, sun-exposed streams, the potential for loss of both this compound and fluorescein must be carefully evaluated. The experimental protocols and comparative data presented in this guide provide a framework for researchers to select the most appropriate tracer and design robust experiments for their specific research objectives.
References
- 1. ysi.com [ysi.com]
- 2. water.usgs.gov [water.usgs.gov]
- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Rhodamine-WT dye losses in a mountain stream environment [pubs.usgs.gov]
- 6. Item - this compound and fluorescein photodegradation after exposure to solar radiation. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.usgs.gov [pubs.usgs.gov]
Evaluating the Cost-Effectiveness of Rhodamine WT for Large-Scale Studies: A Comparative Guide
For researchers and scientists embarking on large-scale tracer studies, the selection of an appropriate fluorescent dye is a critical decision that balances cost, performance, and environmental considerations. Rhodamine WT has long been a staple in hydrological and environmental investigations due to its strong fluorescence and relatively low sorption. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data, to aid in making an informed choice for your research needs.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its common alternatives.
Table 1: Cost Comparison of Fluorescent Tracers
| Tracer | Typical Commercial Formulation | Estimated Price (USD) | Estimated Cost per Gram of Active Ingredient (USD) |
| This compound | 20% solution | $73.65 - $194.70 per 100 mL/0.1 kg[1] | ~$3.68 - $9.74 |
| 2.5% solution | $29.95 per pint (473 mL) | ~$2.53 | |
| 5% solution | $129.95 per gallon (3785 mL) | ~$0.68 | |
| Fluorescein (B123965) | Powder | Varies significantly by purity and supplier | ~$5 - $20+ |
| Lissamine FF | Powder | Varies significantly by supplier | ~$10 - $30+ |
| Amino G Acid | Powder | Varies significantly by supplier | ~$15 - $40+ |
Note: Prices are estimates based on publicly available data and can vary significantly based on supplier, purity, and volume. Costs per gram of active ingredient for solutions are calculated based on the provided concentrations.
Table 2: Performance Characteristics of Fluorescent Tracers
| Property | This compound | Fluorescein | Lissamine FF | Amino G Acid |
| Fluorescence Quantum Yield | High | Very High (0.925 in 0.1 N NaOH)[2] | Moderate | Moderate |
| Photochemical Decay Rate | Low to Moderate[3][4] | High[3][4] | Low | High[3][4] |
| Sorption Potential | Low to Moderately Resistant[3][4][5] | Moderately Resistant[3][4] | Most Resistant[3][4] | Most Resistant[3][4] |
| Toxicity | Low to moderate concern at high concentrations[6][7] | Low to moderate concern at high concentrations[6][7] | Low to moderate concern at high concentrations[6][7] | Low to moderate concern at high concentrations[6][7] |
| pH Sensitivity | Stable in pH 5-10[8] | Fluorescence drops sharply below pH 5.5 | Stable over a wide pH range | Stable over a wide pH range |
| Visual Color | Orange-Red | Bright Green | Green | Blue |
Experimental Protocols
A successful large-scale tracer study requires meticulous planning and execution. The following is a generalized protocol for a river tracing experiment using a fluorescent dye like this compound.
Objective: To determine the time of travel and dispersion characteristics of a solute in a river reach.
Materials:
-
Fluorescent dye (e.g., this compound, 20% solution)
-
Fluorometer (field-portable or laboratory-based)
-
GPS device for recording locations
-
Data logger
-
Sample bottles (if collecting grab samples)
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Deionized water for dilutions and blanks
-
Standard solutions of the dye for calibration
Procedure:
-
Pre-Study Planning:
-
Site Selection: Identify the injection and sampling locations. The reach should be representative of the study area.
-
Dye Quantity Calculation: Estimate the amount of dye needed based on the river's discharge, the desired peak concentration at the downstream site, and the estimated dispersion. The goal is to have a detectable concentration without exceeding environmental safety limits.[9]
-
Permitting: Obtain any necessary permits from local and national environmental agencies.
-
Background Fluorescence: Measure the background fluorescence of the river water at the sampling locations before the dye injection to establish a baseline.
-
-
Dye Injection:
-
Inject the calculated amount of dye at the upstream location. The injection should be as close to instantaneous as possible in the center of the flow to ensure good mixing.[10]
-
Record the exact time and location of the injection.
-
-
Downstream Sampling and Measurement:
-
In-situ Monitoring: If using a field-portable fluorometer, deploy the sensor in the river at the downstream sampling location. Ensure the sensor is in the main flow and at a depth that is representative of the water column. Record fluorescence readings at regular intervals (e.g., every 1-5 minutes).
-
Grab Sampling: If using a laboratory fluorometer, collect water samples at the downstream location at predetermined time intervals. The frequency of sampling should be highest around the expected time of the peak concentration.
-
Record the time and location of each measurement or sample collection.
-
-
Data Analysis:
-
Calibration: Create a calibration curve by measuring the fluorescence of a series of standard dye solutions of known concentrations.
-
Concentration Calculation: Use the calibration curve to convert the fluorescence readings from the field or lab into dye concentrations.
-
Time-Concentration Curve: Plot the dye concentration versus time for the downstream sampling location.
-
Data Interpretation: From the time-concentration curve, determine key parameters such as:
-
Time to leading edge of the dye cloud.
-
Time to peak concentration.
-
Time to trailing edge of the dye cloud.
-
Peak concentration.
-
Longitudinal dispersion coefficient.
-
-
-
Post-Study:
-
Properly dispose of any remaining dye solutions and contaminated materials according to safety guidelines.
-
Report findings, including the time-concentration curves and calculated hydraulic parameters.
-
Mandatory Visualization
Caption: Decision workflow for selecting a fluorescent tracer for large-scale studies.
Caption: Comparison of key properties for common fluorescent water tracers.
Conclusion
The choice between this compound and its alternatives is not always straightforward and depends heavily on the specific conditions and goals of the large-scale study.
-
This compound remains a robust and cost-effective choice for many applications, offering a good balance of high fluorescence, relatively low sorption, and moderate photostability. Its primary advantage lies in its extensive history of use and well-documented properties.
-
Fluorescein , while offering a very high fluorescence quantum yield, is significantly hampered by its high susceptibility to photodegradation, making it less suitable for studies in sunlit surface waters.[3][4] However, for groundwater tracing or studies in low-light conditions, it can be a viable and economical option.
-
Lissamine FF and Amino G Acid present compelling alternatives, particularly in environments with high sediment loads, due to their very low sorption potential.[3][4] The higher cost and, for Amino G Acid, higher photodecay rate are the main trade-offs.
Ultimately, a careful evaluation of the environmental conditions of the study site, coupled with a thorough cost-benefit analysis based on the quantitative data presented, will guide researchers to the most appropriate and cost-effective fluorescent tracer for their large-scale investigations.
References
- 1. This compound, 20% aqueous solution | 37299-86-8 | FR158254 [biosynth.com]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of some fluorescent dyes for water tracing | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. ysi.com [ysi.com]
- 6. researchgate.net [researchgate.net]
- 7. An assessment of the potential adverse properties of fluorescent tracer dyes used for groundwater tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
A Comparative Guide to Rhodamine WT and Other Xanthene Dyes for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of Rhodamine WT, a widely used water tracer, against other common xanthene dyes such as fluorescein, eosin (B541160) Y, rhodamine B, and Texas Red. By presenting key performance data, detailed experimental protocols, and structural comparisons, this document aims to facilitate an informed choice of fluorescent probes for various research applications.
Performance at a Glance: A Quantitative Comparison of Xanthene Dyes
The selection of a fluorescent dye is often a balance between brightness, photostability, and suitability for the specific experimental environment. The following table summarizes the key photophysical properties of this compound and other selected xanthene dyes to provide a clear, data-driven comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Relative Brightness (ε × Φf) |
| This compound | 558[1] | 583[1] | 87,000[1] | ~0.2 - 0.3 (estimated) | ~17,400 - 26,100 |
| Fluorescein | 490 (in 0.1 M NaOH)[2] | 514 (in 0.1 M NaOH)[2] | ~70,000[3] | ~0.93 (in 0.1 M NaOH)[2][3] | ~65,100 |
| Eosin Y | 524 (in Ethanol)[2] | 545 (in Ethanol)[2] | ~95,000 | ~0.19 (in Ethanol)[2] | ~18,050 |
| Rhodamine B | 543 (in Ethanol) | 565 (in Ethanol) | ~106,000[4] | ~0.31 (in water)[3], 0.49 (in ethanol)[5] | ~32,860 (water), ~51,940 (ethanol) |
| Texas Red | 596[6] | 615[6] | 85,000[6][7] | ~0.93[6] | ~79,050 |
Note: Photophysical properties of dyes are highly dependent on their local environment, including solvent, pH, and temperature. The values presented here are for comparative purposes and may vary under different experimental conditions.[2][3]
Structural Overview of Xanthene Dyes
Xanthene dyes share a common three-ringed xanthene core structure, but variations in their substituent groups lead to their diverse spectral and chemical properties. The diagram below illustrates the fundamental structure of the xanthene core and the specific structures of the dyes discussed in this guide.
Caption: Structural relationships of common xanthene dyes.
Experimental Protocols
Accurate and reproducible characterization of fluorescent dyes is paramount for their effective application. The following sections provide detailed methodologies for key experiments to compare the performance of this compound and other xanthene dyes.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method, comparing the dye of interest to a standard with a known quantum yield, is a widely used and accessible approach.[8]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, deionized water, phosphate-buffered saline)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.93)[2]
-
Dye of interest (e.g., this compound)
Procedure:
-
Solution Preparation: Prepare a series of five dilutions for both the standard and the sample dye in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[8]
-
Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength for each solution.
-
Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Φf_sample) using the following equation:[9]
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term equals 1).
-
Caption: Experimental workflow for quantum yield determination.
Assessment of Photostability
Photostability, the ability of a dye to resist photodegradation upon exposure to light, is a critical parameter for applications involving prolonged or intense illumination.
Materials:
-
Fluorimeter or fluorescence microscope with a stable light source (e.g., Xenon arc lamp or laser)
-
Quartz cuvettes or microscope slides
-
Solutions of the dyes to be tested at a known concentration
-
Dark control samples (wrapped in aluminum foil)[10]
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the dyes in the desired solvent.
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until a significant decrease is observed.
-
Dark Control: Simultaneously, keep a dark control sample under the same conditions (except for light exposure) and measure its fluorescence at the beginning and end of the experiment to account for any non-photolytic degradation.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of exposure time.
-
The rate of fluorescence decay provides a relative measure of photostability. Dyes with slower decay rates are more photostable.
-
For a more quantitative comparison, the photobleaching quantum yield (Φb) can be determined by fitting the decay curve to an exponential function. A lower Φb indicates higher photostability.[3]
-
Concluding Remarks
This compound is a robust and widely accepted tracer for hydrological studies due to its good water solubility and stability.[1] However, for applications in cellular imaging and bio-labeling, other xanthene dyes such as Texas Red and certain rhodamine derivatives may offer superior brightness and photostability. Fluorescein, while exceptionally bright, is limited by its pH sensitivity and lower photostability.[2][3] Eosin Y, with its lower quantum yield, is less commonly used for direct fluorescence imaging but finds applications as a photosensitizer.[11]
The choice of the optimal xanthene dye ultimately depends on the specific requirements of the experiment. The data and protocols provided in this guide are intended to empower researchers to make an informed decision based on a quantitative understanding of the performance characteristics of these versatile fluorescent molecules.
References
- 1. What Is Rhodamine? Get the Rho Down [ysi.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. omlc.org [omlc.org]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Texas Red - Wikipedia [en.wikipedia.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. q1scientific.com [q1scientific.com]
- 11. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to Analytical Methods for Rhodamine WT Detection
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of Rhodamine WT, a fluorescent tracer dye, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of validated analytical techniques for this compound detection, focusing on performance characteristics and detailed experimental protocols to support informed decision-making in your analytical workflow.
Introduction to this compound Detection
This compound is widely utilized in hydrological and hydrogeological studies as a tracer dye due to its high fluorescence, water solubility, and relatively low environmental impact.[1][2] Accurate determination of its concentration is crucial for the integrity of such studies. The primary analytical methods for this compound detection are based on its inherent fluorescent properties. However, alternative chromatographic and immunoassay-based methods may also be considered.
Comparison of Analytical Methods
The selection of an analytical method for this compound detection depends on various factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance parameters of the most common analytical techniques.
| Parameter | Fluorescence Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measurement of emitted fluorescence upon excitation at a specific wavelength.[3] | Separation based on polarity followed by detection using a fluorescence or UV-Vis detector. | Specific antigen-antibody recognition and enzymatic signal amplification. |
| Linearity Range | Typically linear up to 0.1 ppm (100 ppb) for the active ingredient.[4] | Method-dependent, but generally offers a wide linear range. For Rhodamine B, a linear range of 0.5–10000 μg kg⁻¹ has been reported.[5] | Typically exhibits a sigmoidal dose-response curve, with a defined linear range. |
| Limit of Detection (LOD) | High sensitivity, with instrumental detection limits often in the sub-ppb range. | For Rhodamine B, an LOD of 0.14 μg kg⁻¹ has been achieved.[5] | Generally offers very high sensitivity due to signal amplification. |
| Limit of Quantitation (LOQ) | Dependent on instrument and matrix, but typically in the low ppb range. | For Rhodamine B, an LOQ of 12.82 ng/ml has been reported in lipstick formulations.[6] | Dependent on the specific kit and antibody affinity. |
| Precision (%RSD) | Intra- and inter-day precision are generally low. For a similar dye, Rhodamine B, intra-day and inter-day precisions were reported as 3.6% and 4.5%, respectively.[7] | Typically provides high precision with RSD values <2%. For Rhodamine 123, intra- and inter-day coefficients of variation were ≤ 4.2%.[8] | Intra-assay and inter-assay precision are key validation parameters, with acceptance criteria often set at <15-20% RSD.[9] |
| Accuracy (% Recovery) | Can be affected by matrix interferences such as turbidity and pH.[1][10] | High accuracy with typical recovery values between 80-120%. For Rhodamine B, recoveries of 83.6% to 96.9% have been reported.[5] | Good accuracy within the validated range of the assay. |
| Specificity | Susceptible to interference from other fluorescent compounds in the sample matrix.[3] | High specificity due to chromatographic separation of the analyte from matrix components. | High specificity based on the antigen-antibody interaction, but cross-reactivity with similar molecules should be assessed.[9] |
| Throughput | High, suitable for rapid screening of a large number of samples. | Lower throughput due to the time required for chromatographic separation. | High, with the ability to analyze multiple samples in a 96-well plate format. |
| Instrumentation | Fluorometer or spectrofluorometer. | HPLC system with a fluorescence or UV-Vis detector. | Microplate reader with absorbance detection. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the generalized experimental protocols for the key techniques discussed.
Fluorescence Spectroscopy
Principle: This method relies on the measurement of the fluorescence intensity of this compound, which is directly proportional to its concentration.
Instrumentation:
-
Fluorometer or Spectrofluorometer
-
Quartz cuvettes or flow-through cell
Reagents:
-
This compound standard solution (20% solution)[4]
-
Deionized water
-
System water (water from the study site)
Procedure:
-
Preparation of Standard Solutions:
-
Instrument Calibration:
-
Set the excitation and emission wavelengths for this compound (typically around 558 nm for excitation and 583 nm for emission).[2]
-
Use a blank sample (deionized or system water) to zero the instrument.
-
Measure the fluorescence intensity of each calibration standard.
-
Construct a calibration curve by plotting fluorescence intensity versus concentration.
-
-
Sample Analysis:
-
Filter water samples to remove particulates that can cause scattering.[3]
-
Adjust the pH of the samples if necessary, as the fluorescence of this compound is pH-dependent (stable in the range of 5-10).[1][3]
-
Measure the fluorescence intensity of the unknown samples.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates this compound from other components in the sample matrix based on its interaction with the stationary and mobile phases. The separated analyte is then detected and quantified. While a specific validated method for this compound was not found in the initial search, the following protocol is based on methods for similar rhodamine dyes.[6][7][8]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a fluorescence or UV-Vis detector.
-
Reversed-phase C18 column.
Reagents:
-
This compound standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Phosphate buffer
-
High-purity water
Procedure:
-
Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase, which typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[7][8]
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Set the column temperature.
-
Set the flow rate of the mobile phase.
-
Set the detector wavelength (for fluorescence detection, use the appropriate excitation and emission wavelengths for this compound; for UV-Vis detection, use the wavelength of maximum absorbance).
-
-
Sample Preparation:
-
Pre-treat the sample to remove interfering substances. This may involve filtration, solid-phase extraction, or liquid-liquid extraction.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Quantify the concentration of this compound in the samples by comparing the peak area or height to the calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA for Rhodamine detection would likely be a competitive assay. In this format, a known amount of enzyme-labeled Rhodamine competes with the Rhodamine in the sample for binding to a limited number of anti-Rhodamine antibody binding sites coated on a microplate. The signal is inversely proportional to the amount of Rhodamine in the sample. While a specific ELISA kit for this compound was not identified, a kit for Rhodamine B is available, suggesting the feasibility of this approach.[11]
Instrumentation:
-
Microplate reader
-
Microplate washer (optional)
-
Pipettes
Reagents (Typical components of an ELISA kit):
-
Antibody-coated microplate
-
Rhodamine standard
-
Enzyme-conjugated Rhodamine
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Preparation of Standards and Samples:
-
Reconstitute the Rhodamine standard to prepare a stock solution.
-
Prepare a series of standards by serial dilution.
-
Prepare samples, which may require dilution to fall within the assay's linear range.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated Rhodamine to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the enzymatic reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Construct a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of Rhodamine in the samples from the standard curve.
-
Visualizing the Workflow
To better understand the logical flow of validating an analytical method and the experimental process for each technique, the following diagrams are provided.
References
- 1. ysi.com [ysi.com]
- 2. nexsens.com [nexsens.com]
- 3. researchgate.net [researchgate.net]
- 4. fondriest.com [fondriest.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Determination of Rhodamine 123 in cell lysate by HPLC with visible wavelength detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. Practical considerations optically sensing this compound in water impacted by municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Rhodamine WT
A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Rhodamine WT, ensuring laboratory safety and environmental protection.
This compound, a fluorescent tracer dye, is a valuable tool in various research applications. However, its proper disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligned with industry best practices and safety regulations.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with the necessary safety precautions to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound solutions. This includes:
-
Eye/Face Protection: Chemical safety goggles or eyeglasses.[1]
-
Skin Protection: Protective gloves and appropriate clothing to prevent skin exposure.[1]
-
Respiratory Protection: Generally not required under normal use conditions with adequate ventilation.[1][2]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3]
-
Skin: Wash off immediately with plenty of soap and water.[3] Remove and launder contaminated clothing before reuse.[3][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
-
Inhalation: Move to fresh air. If symptoms persist, seek medical advice.[3]
Spill Management and Cleanup
In the event of a spill, prompt and correct action is necessary to contain the dye and prevent its spread.
Spill Response Protocol:
-
Ventilate the Area: Ensure adequate ventilation in the affected space.[2][4]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, sawdust, or vermiculite (B1170534) to contain the spill.[4][5] Cover floor drains to prevent entry into the sewer system.[4]
-
Collect the Absorbed Material: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2][4]
-
Clean the Area: Thoroughly clean the contaminated surface.
-
Personal Safety: Unnecessary personnel should be kept away from the spill area.[4]
Disposal Procedures for this compound Waste
Proper disposal of this compound waste is critical to avoid environmental harm. Do not discharge this compound or its solutions into drains, public sewer systems, or surface waters.[4]
Step-by-Step Disposal Guide:
-
Waste Collection: Collect all this compound waste, including unused solutions, contaminated absorbent materials, and disposable PPE, in a designated and properly labeled waste container.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[5][6] This is the most recommended and safest method for disposing of chemical waste.
-
Incineration: An alternative disposal method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be carried out by a licensed facility.
-
Container Disposal: Do not reuse empty containers.[8] They should be disposed of in accordance with local and national regulations, which may include sending them for recycling or disposal through a licensed service.[8]
Environmental Considerations and Quantitative Data
While some safety data sheets may not classify this compound as hazardous under specific concentrations, it is crucial to recognize the potential for environmental impact. Rhodamines, as a class of dyes, can be toxic to aquatic life.[6]
| Parameter | Value | Reference |
| Annual-Average Quality Standard (AA-QS) | >91 µg/L | [9] |
| Maximum Allowable Concentration (MAC-QS) | >910 µg/L | [9] |
| USEPA Maximum Concentration (Drinking Water Intake) | 10 µg/L | [10] |
| USEPA Maximum Concentration (Finished Drinking Water) | 0.1 µg/L | [10] |
This table summarizes key environmental quality standards for this compound. Adherence to these guidelines is essential for protecting aquatic ecosystems.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tolbest.co.uk [tolbest.co.uk]
- 3. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 4. kochcolor.com [kochcolor.com]
- 5. chemsupply.com.au [chemsupply.com.au]
- 6. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
- 7. biosynth.com [biosynth.com]
- 8. masefield-beta.co.uk [masefield-beta.co.uk]
- 9. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Safeguarding Your Research: A Comprehensive Guide to Handling Rhodamine WT
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Rhodamine WT, a fluorescent tracer dye commonly employed in water flow studies. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its concentrated forms, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side protection. | Protects against splashes and direct contact that can cause eye irritation.[1][2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Neoprene). | Prevents skin contact, which may lead to irritation.[1][3] Gloves should be inspected before use and replaced if signs of wear or perforation appear.[3] |
| Body Protection | Protective clothing or lab coat. | Minimizes the risk of skin exposure and contamination of personal clothing.[1][4] |
| Respiratory Protection | Generally not required with adequate ventilation. If aerosols or mists are generated, a NIOSH/MSHA approved respirator is recommended. | Protects against inhalation, which may cause respiratory irritation.[1][3] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1]
-
Ventilation: Work in a well-ventilated area to avoid the accumulation of vapors or mists.[3] Mechanical exhaust may be required.[1]
-
Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[2][4]
-
Clothing: Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Spill Management:
-
Containment: In the event of a spill, contain the material using an inert absorbent such as sand, earth, or vermiculite.[2][3]
-
Cleanup: Collect the spilled material into a suitable, closed container for disposal.[1]
-
Decontamination: Thoroughly clean the contaminated area.[1]
Disposal Plan:
-
Waste Characterization: Unused this compound, as well as contaminated materials, should be treated as chemical waste.
-
Disposal Method: Do not dispose of with household garbage or into drains or surface waters.[1][5] The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[1] Alternatively, a licensed professional disposal service should be used for all waste materials, including gloves and containers.[5]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Seek medical attention.[2] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water.[2] Remove contaminated clothing.[2] If skin irritation occurs, seek medical advice.[2] |
| Ingestion | Do not induce vomiting.[2] Wash out the mouth with water if the person is conscious.[1] Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air and keep them at rest.[1] If breathing is difficult or stops, administer artificial respiration and seek medical attention.[1] |
This compound Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
